Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 1-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-7-5-12(8-14)4-6-13-9(12)15/h4-8H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXAFHSMTSRJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678241 | |
| Record name | tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194376-44-7 | |
| Record name | tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Value of the Diazaspiro[4.4]nonane Scaffold
An In-Depth Technical Guide to tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that provide precise three-dimensional orientation of functional groups is paramount. Spirocyclic scaffolds, where two rings share a single atom, have emerged as privileged structures due to their inherent rigidity, novelty, and ability to improve physicochemical properties such as solubility and metabolic stability.[1] The 2,7-diazaspiro[4.4]nonane framework, in particular, offers a versatile and synthetically accessible core. Its unique topology allows for the exploration of chemical space in ways that are not achievable with traditional flat, aromatic systems, making it a valuable building block for interrogating complex biological targets.[2]
This guide focuses on a key derivative of this family: This compound (CAS: 1194376-44-7). The strategic incorporation of a ketone functional group and an orthogonal Boc (tert-butyloxycarbonyl) protecting group makes this molecule a highly valuable intermediate for the synthesis of complex bioactive compounds. The ketone provides a reactive handle for further derivatization, while the Boc group allows for selective manipulation of the two distinct nitrogen atoms within the scaffold. This document provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery programs.
Physicochemical and Structural Properties
The compound is a solid at room temperature and is typically stored under refrigeration. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1194376-44-7 | [3] |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [3][4] |
| Molecular Weight | 240.30 g/mol | [4] |
| IUPAC Name | This compound | |
| Synonyms | 2-Boc-2,7-diazaspiro[4.4]nonan-6-one | [3] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| InChI Key | RJXAFHSMTSRJKE-UHFFFAOYSA-N |
Crystal Structure and Molecular Conformation
A detailed single-crystal X-ray diffraction study provides profound insight into the molecule's three-dimensional structure.[4] The analysis reveals that both of the five-membered pyrrolidine rings adopt an envelope conformation. In the crystalline state, the molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming one-dimensional chains.[4] This hydrogen bonding capability, stemming from the secondary amine (N7-H) and the ketone's carbonyl oxygen, is a critical feature for molecular recognition at biological targets.[4] The bond lengths and angles within the molecule fall within normal ranges.[4]
Synthesis and Purification
The synthesis of this compound has been reported via a reductive cyclization pathway. This method provides a reliable route to the target compound from a functionalized pyrrolidine precursor.
Experimental Protocol: Reductive Cyclization
This protocol is based on the methodology described by Yang, J. (2011) in Acta Crystallographica Section E.[4]
-
Reaction Setup: To a solution of methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (13.4 g) in methanol, add Raney Nickel (3.4 g) as the catalyst.
-
Hydrogenation: Place the reaction mixture in a pressure vessel and subject it to a hydrogen gas atmosphere (50 psi).
-
Reaction Conditions: Vigorously stir the suspension at room temperature. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture to remove the Raney Ni catalyst. Wash the catalyst with methanol.
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
Purification: The title compound can be purified by recrystallization from ethanol at room temperature to obtain single crystals suitable for X-ray analysis.[4]
Causality Behind Experimental Choices:
-
Raney Nickel and H₂: This combination is a classic and highly effective system for the reduction of nitriles to primary amines.
-
Methanol: Serves as a polar protic solvent that is suitable for both the substrate and the hydrogenation process.
-
Reductive Cyclization: The in situ formation of the primary amine from the nitrile group allows it to undergo a spontaneous intramolecular cyclization with the adjacent ester group, forming the desired lactam (oxo-nonane) ring.
Caption: Synthesis of the title compound.
Chemical Reactivity and Derivatization Potential
The synthetic value of this molecule lies in its distinct reactive sites, which can be addressed sequentially. The Boc-protected amine at N2 is stable under many conditions, allowing for initial modifications elsewhere, while the secondary amine at N7 and the ketone at C6 are prime locations for introducing diversity.
Boc Group Deprotection: Gateway to the Core Scaffold
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, valued for its stability and, most importantly, its clean and efficient removal under acidic conditions.[5][6] The deprotection of the title compound unmasks the N2 amine, enabling further functionalization. A protocol for this key transformation has been described in the patent literature, highlighting its practical application.[7]
Experimental Protocol: Acid-Mediated Boc Deprotection [7]
-
Reaction Setup: Dissolve this compound (0.2 g, 0.83 mmol) in dichloromethane (DCM, 15 mL).
-
Acid Addition: Add trifluoroacetic acid (TFA, 0.19 mL, 2.4 mmol) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour.
-
Isolation: Concentrate the reaction mixture under reduced pressure.
-
Purification: Co-evaporate the resulting residue with DCM (2 x 5 mL) and then triturate with diethyl ether (2 x 5 mL) to yield the deprotected product, 2,7-diazaspiro[4.4]nonan-6-one, as its TFA salt.[7]
Trustworthiness and Self-Validation: The progress of the deprotection can be easily monitored by ¹H NMR spectroscopy by observing the disappearance of the characteristic large singlet for the tert-butyl protons at ~1.4 ppm.[8] The formation of the product can be confirmed by mass spectrometry, which will show a mass loss corresponding to the Boc group (100.12 g/mol ).
Synthetic Utility of the Deprotected Scaffold
Once deprotected, the resulting 2,7-diazaspiro[4.4]nonan-6-one is a versatile intermediate with three key points for diversification:
-
N2 Amine: The newly freed secondary amine is a potent nucleophile, ready for acylation, alkylation, reductive amination, or arylation reactions.
-
N7 Amine/Amide: The lactam nitrogen is significantly less nucleophilic but can participate in reactions under specific conditions.
-
C6 Ketone: The carbonyl group can undergo reduction to an alcohol, reductive amination to introduce a new amino group, or serve as a site for olefination reactions (e.g., Wittig reaction).
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 1194376-44-7: tert-butyl-6-oxo-2,7-diazaspiro[4.4]nona… [cymitquimica.com]
- 4. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. CN108602823A - ä½ä¸ºå»æ³ç´ åé ¶ï¼dubï¼æå¶åçèº-缩åå¡å¯ç·è¡çç© - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
"Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate" molecular weight
An In-Depth Technical Guide to Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide access to unique chemical space is paramount. Among these, spirocyclic systems have garnered significant attention due to their rigid, three-dimensional structures, which allow for a precise spatial arrangement of pharmacophoric elements. This guide focuses on this compound, a key heterocyclic building block. Its unique diazaspiro[4.4]nonane core is considered a "privileged structure," demonstrating potential in the development of therapeutics for neurological disorders.[1] This document, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, and strategic applications.
Physicochemical Properties and Structural Elucidation
This compound is a bifunctional molecule featuring a protected amine and a lactam moiety integrated into a spirocyclic framework. The presence of the tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group, while the ketone and secondary amine offer reactive handles for synthetic diversification.[2]
Key Compound Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [2][3][4] |
| Molecular Weight | 240.30 g/mol | [3][4] |
| CAS Number | 1194376-44-7 | [2][5] |
| Appearance | Solid | [5] |
| IUPAC Name | This compound | [5] |
| Purity | Typically ≥97% | [2][5] |
Structural Confirmation
The definitive structure of the molecule has been elucidated by single-crystal X-ray diffraction.[3] This analysis confirms that both five-membered rings adopt an envelope conformation.[3][4] The crystal structure reveals the formation of intermolecular N—H⋯O hydrogen bonds, which link adjacent molecules into chains within the crystal lattice.[3][4]
Synthesis and Characterization
The synthesis of this compound has been reported via a reductive cyclization pathway.[3] This approach provides a reliable method for obtaining the target compound with high purity after recrystallization.
Experimental Protocol: Reductive Cyclization
This protocol is based on the synthesis described in the literature.[3]
-
Reaction Setup: In a suitable pressure vessel, combine methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (1 equivalent) with methanol.
-
Catalyst Addition: Add Raney Nickel (approx. 25% by weight of the starting material) to the solution. From an application scientist's perspective, the catalyst should be washed with the reaction solvent before addition to remove any storage solution and ensure activity.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS) to confirm the consumption of the starting material.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield single crystals of the title compound.[3]
Workflow and Causality
The choice of Raney Nickel and hydrogen is critical; this system facilitates the reduction of the nitrile group to a primary amine, which then undergoes intramolecular cyclization with the adjacent ester to form the stable five-membered lactam ring.
Analytical Validation
As a self-validating system, the identity and purity of the synthesized compound must be rigorously confirmed. Beyond X-ray crystallography, a standard characterization package should include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of 240.30 g/mol .
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactam and carbamate carbonyls.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its utility as a versatile synthetic intermediate. The diazaspiro[4.4]nonane scaffold is a key pharmacophore for targeting the central nervous system (CNS).[1] Specifically, derivatives have shown high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in pain, neurodegeneration, and addiction.[1]
The structure of this compound offers two primary points for diversification:
-
N-H of the Lactam: This secondary amine can be alkylated, acylated, or used in coupling reactions to introduce a wide array of substituents.
-
Ketone Carbonyl: The ketone can undergo reactions such as reductive amination, Wittig reactions, or Grignard additions to build molecular complexity.
This dual functionality allows for the creation of extensive compound libraries for screening against various biological targets.
Safety and Handling
Appropriate safety measures must be observed when handling this compound.
| Hazard Information | Precautionary Measures |
| Signal Word: Warning[5] | P261: Avoid breathing dust. |
| Hazard Statements: [5] | P280: Wear protective gloves/eye protection. |
| H302: Harmful if swallowed. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H315: Causes skin irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. |
Storage: The compound should be stored in a refrigerator.[5]
Conclusion
This compound is more than a molecule with a defined molecular weight; it is a strategically designed building block for modern drug discovery. Its confirmed three-dimensional structure, coupled with a reliable synthetic route and versatile functional handles, makes it an invaluable tool for medicinal chemists. The established link between its core diazaspiro[4.4]nonane framework and significant neurological targets underscores its potential for the development of next-generation therapeutics.
References
Sources
An In-depth Technical Guide to the Solubility of Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of "Escaping Flatland" and the Role of Solubility
In modern medicinal chemistry, there is a significant drive to develop drug candidates that are more three-dimensional, a concept often termed "escaping flatland".[1][2] This shift away from planar, aromatic structures towards molecules with a higher fraction of sp³-hybridized carbons is correlated with improved physicochemical and pharmacokinetic properties.[3] Spirocyclic scaffolds, such as the one in tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate , are at the forefront of this movement.[4][5] These rigid, three-dimensional structures can optimize the orientation of binding elements, potentially leading to enhanced efficacy and selectivity.[3]
However, this structural complexity introduces significant challenges, chief among them being aqueous solubility. Solubility is a critical determinant of a drug's journey through the body, influencing everything from in vitro assay reliability to oral bioavailability and formulation development.[6][7] Poor solubility can lead to unpredictable experimental results, underestimated toxicity, and ultimately, the failure of a promising drug candidate.[6][8]
This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. While specific experimental data for this compound is not widely published, this document outlines the theoretical considerations and provides robust, field-proven protocols to empower researchers to generate this critical data in their own laboratories.
Physicochemical Profile and Structural Considerations
To approach the question of solubility, we must first understand the molecule's inherent properties. Since experimental data is limited, we begin with in silico predictions and a structural analysis.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; N1 [label="N"]; C3 [label="C"]; C4 [label="C", pos="0,0!"]; // Spiro center C5 [label="C"]; C6 [label="C"]; N2 [label="N"]; C7 [label="C"]; O1 [label="=O", pos="1.3,1.2!"];
// Boc group N_Boc [label="N", pos="-2.5,0!"]; C_Boc_CO [label="C"]; O_Boc_CO [label="=O"]; O_Boc_O [label="O"]; C_Boc_tBu [label="C"]; CH3_1 [label="CH₃"]; CH3_2 [label="CH₃"]; CH3_3 [label="CH₃"];
// Define edges for bonds C1 -- C2; C2 -- N1; N1 -- C3; C3 -- C4; C4 -- C1;
C4 -- C5; C5 -- C6; C6 -- N2; N2 -- C7; C7 -- C4; C6 -- O1 [len=0.8];
// Connect Boc group N_Boc -- C_Boc_CO; C_Boc_CO -- O_Boc_CO [len=0.8]; C_Boc_CO -- O_Boc_O; O_Boc_O -- C_Boc_tBu; C_Boc_tBu -- CH3_1; C_Boc_tBu -- CH3_2; C_Boc_tBu -- CH3_3;
// Placeholder for connecting Boc to the ring N1 -- N_Boc [style=invis]; // This is a logical connection, not a bond
// Labels label_lactam [label="Lactam (H-bond acceptor)", pos="2.5,0.5!", fontcolor="#34A853"]; label_amine [label="Amine (H-bond donor)", pos="2.5,-1!", fontcolor="#34A853"]; label_boc [label="Lipophilic Boc Group", pos="-4.5,0!", fontcolor="#EA4335"]; label_spiro [label="Rigid Spirocyclic Core", pos="0,-2!", fontcolor="#4285F4"]; } } Caption: Structure of this compound.
Structural Analysis of Solubility Contributors:
-
Spirocyclic Core: The rigid diazaspiro[4.4]nonane framework imparts a distinct three-dimensional shape. This rigidity can hinder the efficient crystal packing that often plagues flat, aromatic molecules, which could potentially improve solubility relative to a planar analog. However, the carbon-rich framework is inherently nonpolar.
-
Lactam Carbonyl (6-oxo): The ketone group is a polar functional group and a hydrogen bond acceptor, which should contribute positively to aqueous solubility.
-
Secondary Amine (N-H): This group is a key contributor to polarity, acting as both a hydrogen bond donor and acceptor.
-
Tert-butoxycarbonyl (Boc) Group: This protecting group is a major modulator of the molecule's properties. The bulky tert-butyl component is highly lipophilic (fat-loving), which will decrease aqueous solubility.[9] It can also sterically hinder the nearby polar N-H group from interacting with water molecules.
Predicted Physicochemical Properties:
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 240.30 g/mol [10] | Low molecular weight is generally favorable for solubility. |
| LogP (Octanol-Water Partition Coefficient) | Varies by algorithm | A positive LogP indicates higher lipophilicity and lower aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~50-70 Ų | This value suggests moderate polarity. Higher TPSA is generally correlated with better solubility. |
| Hydrogen Bond Donors | 1 (from the N-H) | Contributes to interaction with water. |
| Hydrogen Bond Acceptors | 3 (from the C=O and O-Boc) | Contributes to interaction with water. |
Note: Predicted values are derived from computational models and should be confirmed experimentally.
A Practical Guide to Experimental Solubility Determination
Determining solubility is not a one-size-fits-all measurement.[11] In drug discovery, two types of solubility are routinely measured: kinetic and thermodynamic .[7]
-
Kinetic Solubility: This is a high-throughput measurement of how quickly a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer.[12][13] It reflects the challenges of dissolving a compound for in vitro screening assays and is crucial in early discovery.[14]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of solid compound to equilibrate with a solvent over an extended period.[15][16] This "gold standard" measurement is vital for lead optimization and pre-formulation studies.[6][8]
Part 1: Protocol for Kinetic Solubility Determination
Rationale: This high-throughput assay mimics the process of preparing compounds for biological screening.[17] Starting from a DMSO solution can lead to supersaturation, often resulting in a higher measured solubility than the thermodynamic value.[13][15] This is acceptable, as the goal is to identify compounds that will not precipitate under typical assay conditions.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh the test compound.
-
Dissolve in 100% dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
-
-
Assay Plate Preparation:
-
Using a 96-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) to the wells.
-
Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 98 µL of buffer for a final concentration of 200 µM and 2% DMSO).[12]
-
-
Incubation:
-
Separation of Precipitate:
-
Use a 96-well filter plate (e.g., Millipore MultiScreen) to filter the solutions, separating any precipitated compound from the soluble fraction.[8]
-
Alternatively, centrifuge the plate at high speed and carefully collect the supernatant.
-
-
Quantification:
-
Transfer the clear filtrate/supernatant to a UV-transparent 96-well plate.
-
Measure the absorbance using a UV plate reader at the compound's λ_max.
-
Self-Validation: A standard curve must be generated in parallel. Prepare serial dilutions of the DMSO stock in a mixture of buffer and DMSO that matches the final assay conditions (e.g., 98% PBS pH 7.4 / 2% DMSO) to calculate the concentration of the unknown samples.[8]
-
For compounds lacking a UV chromophore, quantification by LC-MS/MS is required.[8]
-
Part 2: Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is the universally recognized "gold standard" for measuring equilibrium solubility.[15][16] By ensuring an excess of the solid is present, the resulting measurement reflects the true saturation point of the compound in a given medium at equilibrium.
Methodology:
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a series of glass vials (a visible amount of solid should remain undissolved).
-
To each vial, add a precise volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 to cover the physiological pH range as recommended by WHO guidelines for biopharmaceutical classification).[18]
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[8][18]
-
Causality Check: It is crucial to confirm that equilibrium has been reached. This can be done by taking samples at multiple time points (e.g., 24h, 48h, 72h) and demonstrating that the measured concentration no longer changes.[18]
-
-
Phase Separation:
-
Allow the vials to stand briefly to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all solid particles. Discard the first few drops to avoid adsorption losses.
-
-
pH Measurement:
-
Trustworthiness Check: Measure the pH of the final saturated solution. A significant change from the starting buffer pH indicates that the compound itself has altered the buffer, and the results may be invalid.[15]
-
-
Quantification:
-
Accurately dilute the clear filtrate with mobile phase or a suitable solvent.
-
Quantify the concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared with the same compound.
-
Data Interpretation and Conclusion
The solubility data for this compound will provide critical insights for its development. A kinetic solubility of >100 µM is often considered sufficient for most in vitro assays. Thermodynamic solubility data across a range of pH values will be essential for predicting its behavior in the gastrointestinal tract and guiding formulation strategies. For instance, a compound is considered "highly soluble" by WHO/FDA standards if the highest therapeutic dose can dissolve in 250 mL of aqueous media over the pH range of 1.2-6.8.[18]
By systematically applying the robust protocols detailed in this guide, researchers can confidently determine the solubility of this novel spirocyclic scaffold. This essential data will de-risk downstream development, enabling informed decisions in hit-to-lead optimization, formulation, and the overall progression of this and similar molecules from the bench to potential clinical application.
References
-
Caron, J., et al. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Retrieved from [Link]
-
DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
S. A. Q. Wahab, et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
Bohnert, T., & Gan, L. S. (2013). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]
-
Tsinman, K., et al. (2011). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
Pawar, A. S., & Joshi, P. R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Retrieved from [Link]
-
MolPort. (n.d.). tert-butyl-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Hovione. (n.d.). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]
-
ResearchGate. (2025). Discovery solubility measurement and assessment of small molecules with drug development in mind. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4: GUIDANCE ON THE DESIGN AND CONDUCT OF EQUILIBRIUM SOLUBILITY STUDIES OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 5. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. enamine.net [enamine.net]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 18. who.int [who.int]
An In-Depth Technical Guide to the Stability and Storage of Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, a key building block in contemporary drug discovery. Leveraging foundational principles of organic chemistry and insights from analogous structures, this document outlines the molecule's inherent stability characteristics, potential degradation pathways, and best practices for its handling and long-term storage. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to ensure the integrity and purity of this spirocyclic scaffold throughout its lifecycle in a research and development setting.
Introduction to this compound
This compound is a bifunctional molecule featuring a spirocyclic core, a lactam, and a tert-butyloxycarbonyl (Boc)-protected amine. The spirocyclic scaffold provides a rigid, three-dimensional architecture that is increasingly sought after in medicinal chemistry to enhance target binding and improve pharmacokinetic properties. The presence of both a modifiable secondary amine (after deprotection) and a lactam functionality makes it a versatile intermediate for the synthesis of a diverse range of complex molecules, including potential therapeutic agents.
The stability of this compound is paramount to its successful application. Degradation can lead to the formation of impurities that may interfere with subsequent synthetic steps or, in a pharmaceutical context, compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the factors governing the stability of this molecule and provide actionable protocols for its proper storage and handling.
Chemical Stability Profile
The stability of this compound is primarily dictated by the lability of its two key functional groups: the Boc-protecting group and the γ-lactam ring.
The Boc-Protecting Group: An Acid-Labile Moiety
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including basic and nucleophilic environments.[1][2] However, it is characteristically susceptible to cleavage under acidic conditions.[2] The deprotection mechanism proceeds via protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, which then typically eliminates as isobutene and carbon dioxide.[2]
This inherent acid lability is the most significant chemical instability of the Boc group. Therefore, exposure of this compound to acidic environments, even mild ones, should be avoided during storage and handling unless deprotection is intended.
The γ-Lactam Ring: General Stability and Potential for Hydrolysis
Lactams, or cyclic amides, are generally more stable to hydrolysis than their acyclic amide counterparts due to ring strain. Five-membered γ-lactams, such as the one present in the target molecule, are significantly more stable towards hydrolysis than the highly strained four-membered β-lactams.[2][3] However, they are not entirely inert and can undergo hydrolysis under forcing acidic or basic conditions, leading to the corresponding amino acid.
Kinetic studies on the hydrolysis of various lactams have shown that γ-lactams are considerably slower to hydrolyze than β-lactams.[2] The rate of hydrolysis is influenced by factors such as pH and temperature. While specific kinetic data for this compound is not publicly available, it is reasonable to infer that the lactam ring will exhibit good stability under neutral and mildly basic conditions at ambient temperature.
Potential Degradation Pathways
To ensure the integrity of this compound, it is crucial to understand its potential degradation pathways. These can be predicted based on the functional groups present and are typically investigated through forced degradation studies.
Hydrolytic Degradation
-
Acidic Hydrolysis: This is the most likely degradation pathway. The primary reaction will be the cleavage of the Boc group, yielding the free secondary amine. Under more stringent acidic conditions (e.g., elevated temperature, strong acid), subsequent hydrolysis of the γ-lactam ring can occur, opening the ring to form the corresponding amino acid derivative.
-
Basic Hydrolysis: The Boc group is generally stable to basic conditions.[1] However, the γ-lactam ring can be susceptible to hydrolysis under strong basic conditions, particularly at elevated temperatures, leading to the ring-opened carboxylate salt.
-
Neutral Hydrolysis: Under neutral pH conditions and at ambient temperature, significant hydrolysis of either the Boc group or the lactam is not expected.
Oxidative Degradation
Saturated nitrogen heterocycles can be susceptible to oxidation.[1][4] Potential sites of oxidation in this compound include the nitrogen atoms and the carbon atoms alpha to the nitrogen and carbonyl groups. Exposure to strong oxidizing agents or atmospheric oxygen over extended periods, potentially accelerated by light or metal ions, could lead to the formation of N-oxides or other oxidation products.
Photodegradation
While specific photostability data for this molecule is not available, compounds containing carbonyl and carbamate functionalities can be susceptible to photodegradation.[5][6] Exposure to UV or high-intensity visible light could potentially lead to cleavage of the Boc group or other radical-mediated degradation pathways. Therefore, protection from light is a prudent measure for long-term storage.
Visualizing Degradation Pathways
The following diagram illustrates the primary predicted degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Protocol for a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products. [7][8][9][10][11] Objective: To develop an HPLC method for the quantitative analysis of this compound and its degradation products.
Instrumentation and Conditions (Example):
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from all degradation product peaks generated during the forced degradation study.
Conclusion
This compound is a valuable synthetic intermediate with a defined stability profile. Its primary liability is the acid-catalyzed cleavage of the Boc-protecting group. The γ-lactam ring is comparatively stable but can be susceptible to hydrolysis under harsh conditions. By adhering to the recommended storage conditions of refrigeration, protection from light and moisture, and storage under an inert atmosphere, the integrity of this compound can be maintained. Proper handling procedures and the use of validated analytical methods are essential for its successful application in research and drug development. This guide provides a framework for ensuring the quality and stability of this important spirocyclic building block.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
- Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433.
- Wang, H., Li, J., & Li, J. (2013). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods.
- Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of medicinal chemistry, 43(22), 4328-4331.
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. Available from: [Link]
-
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Available from: [Link]
- Snider, B. B., & Che, Q. (2019). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. Chemical Science, 10(40), 9345-9350.
-
Pharma Growth Hub. (2024). Classification of Hygroscopicity. Available from: [Link]
-
Gámez, J. A., & Burda, J. V. (2003). Alkaline Hydrolysis of a γ-Lactam Ring. ResearchGate. Available from: [Link]
- Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
-
Snider, B. B., & Che, Q. (2019). Saturated oxygen and nitrogen heterocycles via oxidative coupling of alkyltrifluoroborates with alkenols, alkenoic acids and protected alkenylamines. Royal Society of Chemistry. Available from: [Link]
- Murikipudi, V., Gupta, V. R., & Nyamath, P. (2011). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Journal of pharmaceutical and biomedical analysis, 56(3), 549-555.
- Ahmad, I., Ahmed, S., Anwar, Z., & Sikorski, M. (2016). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2016, 1-22.
- Al-Rimawi, F. (2014).
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development-A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Available from: [Link]
- Zalewski, P., Skibiński, R., Cielecka-Piontek, J., & Bednarek-Rajewska, K. (2012). Development and validation of stability-indicating HPLC method for determination of cefpirome sulfate. Acta poloniae pharmaceutica, 69(2), 229-235.
-
Sharma, A., & Singh, S. (2012). Stability-indicating HPLC method development and validation. SciSpace. Available from: [Link]
- Parshikov, I. A., Silva, E. O., & Furtado, N. A. J. C. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Applied microbiology and biotechnology, 98(4), 1497-1506.
- Caron, J., & Roche, C. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert opinion on drug discovery, 15(1), 1-5.
- Bajaj, S., Singla, D., & Sakhuja, N. (2017). Photostability issues in pharmaceutical dosage forms and photostabilization. AAPS PharmSciTech, 18(7), 2517-2531.
- Allada, R., & Murthy, S. N. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: a systematic approach. Asian Journal of Pharmaceutics, 10(04).
- Somarouthu, R., Somarouthu, K., Somarouthu, S., & Somarouthu, S. (2018). Forced degradation studies for glycopyrrolate, formoterol & budesonide by UPLC. J Mol Pharm Org Process Res, 6(152), 2.
- Alsante, K. M., Hatajik, T. D., Horni, A., & Lohr, L. L. (2014). Forced degradation studies for biopharmaceuticals.
-
Ahmad, I., Ahmed, S., Anwar, Z., & Sikorski, M. (2016). Photostability and Photostabilization of Drugs and Drug Products. OUCI. Available from: [Link]
-
Murikipudi, V., Gupta, V. R., & Nyamath, P. (2011). Comparison of hygroscopicity classification of (a) inactive and (b) active pharmaceutical ingredients by different methods. ResearchGate. Available from: [Link]
-
UCSD. (2024). Chemical Compatibility Guidelines. UCSD Blink. Available from: [Link]
-
UNODC. (2013). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available from: [Link]
-
Callahan, J. C., Cleary, G. W., Elefant, M., Kaplan, G., Kensler, T., & Nash, R. A. (1982). Hygroscopicity classification. ResearchGate. Available from: [Link]
- Thatcher, S. R., Mansfield, R., Miller, R. B., & Baertschi, S. W. (2001). Photostability studies of drug substances and products: Practical implications of the ICH guideline. Pharmaceutical technology, 25(4), 50-68.
-
Pharma Learning In Depth. (2023). Forced Degradation Studies in Pharmaceutical Industry. YouTube. Available from: [Link]
-
Singh, S., & Kumar, V. (2019). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. Available from: [Link]
- Jouyban, A. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 98, 139-147.
- Mkhalid, I. A. I., Coventry, D. N., & Marder, T. B. (2010). Boc groups as protectors and directors for Ir-catalyzed C–H borylation of heterocycles. Organic letters, 12(10), 2362-2365.
- Le, M., & Ruan, J. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1777.
-
News. (2024). Drug Packaging Material Compatibility Testing: Ensuring Safety And Efficacy. Blogs. Available from: [Link]
- Deeming, A. S., & Russell, C. J. (2020). Deprotection of N-Boc groups under continuous flow high temperature conditions. Green Chemistry, 22(19), 6439-6447.
-
Jenke, D. (2015). Compatibility of pharmaceutical products and contact materials: safety considerations associated with extractables and leachables. ResearchGate. Available from: [Link]
-
Jenke, D. (2007). Evaluation of the chemical compatibility of plastic contact materials and pharmaceutical products; safety considerations related to extractables and leachables. ResearchGate. Available from: [Link]
-
Reddy, G. S., & Kumar, A. (2021). LC–MS/MS and NMR Characterization of Forced Degradation Products of Mirabegron. ResearchGate. Available from: [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Available from: [Link]
- Kumar, P., & Reddy, M. S. (2021). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
-
Chaganti, M., & Rapolu, R. R. (2024). LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approach. OUCI. Available from: [Link]
Sources
- 1. Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijtsrd.com [ijtsrd.com]
- 8. scispace.com [scispace.com]
- 9. japsonline.com [japsonline.com]
- 10. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
Spectroscopic and Structural Characterization of tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, a unique spirocyclic compound, is a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a scaffold for the synthesis of novel therapeutic agents. Accurate characterization of this molecule is paramount for its effective use in synthetic chemistry and for confirming its identity in screening libraries. This in-depth technical guide provides a comprehensive overview of the structural and spectral properties of this compound, including its synthesis, crystal structure, and predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. While experimental spectra are not widely public, the data herein is based on established principles and validated structural information, offering a reliable reference for researchers.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This information is critical for its handling, reaction setup, and data interpretation.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1194376-44-7 | [1][2] |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [3] |
| Molecular Weight | 240.30 g/mol | [3] |
| Physical Form | Solid | [1] |
| InChI Key | RJXAFHSMTSRJKE-UHFFFAOYSA-N | [1] |
Synthesis and Crystallography
A validated synthesis and the definitive crystal structure of this compound have been reported, providing a solid foundation for its preparation and structural understanding.
Synthesis Protocol
The synthesis of the title compound was achieved through the reductive cyclization of a pyrrolidine precursor.[3]
Experimental Workflow:
Step-by-Step Methodology:
-
A mixture of methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (13.4 g) and Raney Ni (3.4 g) is prepared in methanol.
-
The reaction mixture is subjected to a hydrogen atmosphere at 50 Psi.
-
The reaction is allowed to proceed at room temperature.
-
Upon completion, the product is purified by recrystallization from ethanol to yield single crystals suitable for X-ray analysis.[3]
Crystal Structure
The molecular structure of this compound has been unequivocally determined by single-crystal X-ray diffraction.[3]
Key structural features from the crystallographic data include:
-
Conformation: Both five-membered rings adopt an envelope conformation.[3]
-
Planarity: The atoms of the lactam functionality (C6-C8/O2/O3/N2) are essentially planar.[3]
-
Hydrogen Bonding: In the crystal lattice, molecules are linked by N—H···O hydrogen bonds, forming one-dimensional chains.[3]
Predicted Spectral Data
The following spectral data are predicted based on the known structure and are intended to serve as a reference for experimental verification.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.0 - 7.0 | Broad Singlet | 1H | N-H of the lactam |
| ~ 3.2 - 3.6 | Multiplet | 4H | CH ₂ adjacent to Boc-N and spirocenter |
| ~ 2.8 - 3.2 | Multiplet | 2H | CH ₂ adjacent to lactam N-H |
| ~ 2.0 - 2.4 | Multiplet | 4H | CH ₂ protons of the pyrrolidine rings |
| 1.47 | Singlet | 9H | tert-butyl protons |
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 | C =O (lactam) |
| ~ 155 | C =O (Boc) |
| ~ 80 | Quaternary C of tert-butyl group |
| ~ 65 | Spiro C |
| ~ 40 - 55 | C H₂ carbons adjacent to nitrogen atoms |
| ~ 30 - 40 | Other C H₂ carbons |
| 28.7 | C H₃ of tert-butyl group |
Mass Spectrometry (MS) (Predicted)
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure through fragmentation analysis.
Expected Molecular Ion:
-
[M+H]⁺: m/z 241.15
-
[M+Na]⁺: m/z 263.13
Plausible Fragmentation Pathway:
A primary fragmentation pathway would involve the loss of the tert-butyl group or isobutylene from the Boc protecting group, followed by the subsequent loss of carbon dioxide. Cleavage of the entire Boc group is also a highly probable fragmentation event.
Conclusion
This technical guide provides a detailed overview of the synthesis, crystal structure, and predicted spectral data for this compound. The provided synthetic protocol and crystallographic information are based on peer-reviewed literature, ensuring a high degree of confidence. The predicted NMR and MS data offer a valuable reference for researchers working with this compound, aiding in its identification and characterization. As a key heterocyclic building block, a thorough understanding of its properties is essential for its successful application in the development of novel chemical entities.
References
-
Yang, J. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3492. [Link]
-
ChemWhat. CAS 1194376-44-7: tert-butyl-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]
Sources
Harnessing Spirocyclic Scaffolds: A Technical Guide to tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate for Next-Generation Protein Degraders
Introduction: The Paradigm Shift in Targeted Protein Degradation and the Quest for Superior Building Blocks
The advent of targeted protein degradation (TPD) has marked a revolutionary shift in therapeutic strategies, moving beyond simple inhibition to the complete removal of disease-causing proteins.[1][2] This is primarily achieved through the design of heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest.[3] A PROTAC molecule is ingeniously constructed with three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two entities.[3] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[][5]
In the relentless pursuit of more potent and drug-like PROTACs, medicinal chemists are increasingly exploring beyond the conventional linear alkyl and polyethylene glycol (PEG) linkers.[3] This has led to a burgeoning interest in incorporating rigid and three-dimensional scaffolds into the linker architecture. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly promising building blocks in this regard.[6][7] Their inherent rigidity and three-dimensional nature offer a powerful means to control the spatial orientation of the two ligands, thereby optimizing the geometry of the ternary complex for efficient ubiquitination.[8][9]
This in-depth technical guide focuses on a key spirocyclic building block: tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate . We will delve into its synthesis, unique structural advantages, and its application in the construction of sophisticated protein degraders. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical tools to push the boundaries of targeted protein degradation.
The Core Building Block: this compound
Chemical Structure and Properties
This compound (CAS 1194376-44-7) is a unique spirocyclic compound featuring a diazaspiro[4.4]nonane core.[10][11] This framework consists of two five-membered rings fused at a central carbon atom. The structure incorporates a ketone functional group and a Boc-protected amine, providing orthogonal handles for subsequent chemical modifications.[11]
| Property | Value | Source |
| CAS Number | 1194376-44-7 | [10][11] |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [11][12] |
| Molecular Weight | 240.30 g/mol | [12] |
| Appearance | Solid | [10] |
| Purity | Typically ≥97% | [10] |
| IUPAC Name | This compound | [10] |
| InChI Key | RJXAFHSMTSRJKE-UHFFFAOYSA-N | [10] |
The Spirocyclic Advantage in PROTAC Design
The incorporation of spirocyclic scaffolds like the diazaspiro[4.4]nonane core offers several distinct advantages over traditional linear or planar linkers in PROTAC design:
-
Enhanced Three-Dimensionality: Spirocycles introduce a well-defined three-dimensional geometry, which can better project the E3 ligase and target protein ligands into optimal orientations for ternary complex formation.[6][8] This contrasts with flexible linkers that exist as a population of conformers, only a fraction of which may be active.
-
Improved Physicochemical Properties: The increased sp³ character of spirocyclic compounds generally leads to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, compared to their flat, aromatic counterparts.[7][13] This can translate to better pharmacokinetic profiles for the resulting PROTACs.
-
Conformational Rigidity and Pre-organization: The rigid nature of the spirocyclic core reduces the number of rotatable bonds in the linker, minimizing the entropic penalty upon binding and potentially increasing the affinity for the target and E3 ligase.[7][9] This pre-organization can lead to more stable and productive ternary complexes.
-
Novel Chemical Space and Intellectual Property: The use of unique spirocyclic building blocks allows for the exploration of novel chemical space, providing opportunities to develop PROTACs with differentiated properties and to secure new intellectual property.[14]
Synthesis of the Core
A reported synthesis of this compound involves the reductive cyclization of a precursor molecule.[12][15] Specifically, it can be synthesized from methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate using Raney Ni as a catalyst under a hydrogen atmosphere in methanol.[12][15]
Application in PROTAC Synthesis: A Step-by-Step Workflow
The true utility of this compound lies in its role as a versatile building block for constructing PROTACs. The ketone and the Boc-protected amine provide two distinct points for chemical elaboration, allowing for the sequential or convergent attachment of the target-binding ligand and the E3 ligase-recruiting ligand.
Experimental Workflow for PROTAC Assembly
The following diagram illustrates a generalized workflow for incorporating the spirocyclic core into a PROTAC molecule.
Sources
- 1. Protein Degraders Molecular Glues Part 1 2023 Archive [drugdiscoverychemistry.com]
- 2. Protein Degradation Using PROTACs & Molecular Glues | April 19-20, 2022 [drugdiscoverychemistry.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | 1194376-44-7 [sigmaaldrich.com]
- 11. CAS 1194376-44-7: tert-butyl-6-oxo-2,7-diazaspiro[4.4]nona… [cymitquimica.com]
- 12. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Linker Design | SpiroChem [spirochem.com]
- 15. researchgate.net [researchgate.net]
Introduction: Navigating Chemical Space with Three-Dimensional Scaffolds
An In-Depth Technical Guide to Diazaspiro[4.4]nonane Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior efficacy and safety profiles is a paramount objective. For decades, medicinal chemistry has been dominated by "flat," aromatic ring systems. While these scaffolds have yielded numerous successful drugs, their inherent two-dimensionality often leads to challenges such as poor solubility, off-target effects, and metabolic instability. To overcome these limitations, researchers are increasingly turning to three-dimensional (3D) molecular architectures that can better mimic the complex topographies of biological targets.[1][2][3][4]
Among the diverse array of 3D scaffolds, spirocycles have emerged as a particularly promising class of structures.[5] Spirocyclic compounds, characterized by two rings sharing a single atom, offer a rigid and conformationally defined framework. This unique geometry allows for the precise spatial orientation of functional groups, enhancing interactions with target proteins and improving pharmacological properties.[6] This guide provides an in-depth exploration of the diazaspiro[4.4]nonane scaffold, a privileged structural motif that is gaining significant traction in medicinal chemistry for its versatile applications, particularly in the development of therapeutics for the central nervous system (CNS) and oncology.[7][8]
Part 1: The Physicochemical and Pharmacokinetic Advantages of the Diazaspiro[4.4]nonane Scaffold
The incorporation of the diazaspiro[4.4]nonane core into drug candidates can confer a range of beneficial properties that are highly sought after in drug development.
Enhanced Three-Dimensionality and Increased sp3 Character
A key descriptor of molecular complexity and three-dimensionality is the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value is often correlated with improved clinical success rates, likely due to enhanced solubility, greater metabolic stability, and a reduced propensity for off-target interactions.[1] The diazaspiro[4.4]nonane scaffold, with its inherent non-planar structure, significantly increases the Fsp3 of a molecule compared to its flat aromatic counterparts.
Modulation of Physicochemical Properties
The diazaspiro[4.4]nonane framework provides a powerful tool for fine-tuning the physicochemical properties of a molecule:
-
Solubility: The increased saturation and polar nitrogen atoms of the diazaspiro[4.4]nonane core generally lead to improved aqueous solubility, a critical factor for oral bioavailability.[2]
-
Lipophilicity (logP/logD): Strategic substitution on the diazaspiro[4.4]nonane scaffold allows for precise control over a compound's lipophilicity, enabling optimization of its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
Metabolic Stability: The rigid nature of the spirocyclic system can shield metabolically labile sites from enzymatic degradation, thereby prolonging the half-life of a drug.[5]
Conformational Rigidity and Target Engagement
The conformational constraint imposed by the spirocyclic structure reduces the entropic penalty upon binding to a biological target. This can lead to a higher binding affinity and improved potency.[6] Furthermore, the well-defined spatial arrangement of substituents on the diazaspiro[4.4]nonane scaffold can enhance selectivity for the desired target over other proteins, minimizing the risk of off-target effects.[5]
| Property | Advantage of Diazaspiro[4.4]nonane Scaffold | Reference |
| Molecular Shape | Inherent three-dimensionality | [1][2] |
| sp3 Fraction (Fsp3) | Increased, leading to improved developability | [1] |
| Solubility | Generally enhanced due to higher saturation and polarity | [2] |
| Lipophilicity (logP/logD) | Readily tunable through substitution | [4] |
| Metabolic Stability | Increased due to conformational rigidity | [5] |
| Binding Affinity | Potentially higher due to reduced entropic penalty | [6] |
| Selectivity | Improved due to precise spatial orientation of functional groups | [5] |
Part 2: Synthetic Strategies for Diazaspiro[4.4]nonane Scaffolds
The construction of the diazaspiro[4.4]nonane ring system can be achieved through several synthetic routes, each with its own advantages and considerations.
Overview of Synthetic Approaches
The main strategies for synthesizing diazaspiro[4.4]nonane scaffolds include domino radical bicyclization, multi-step sequences from readily available starting materials like cyclopentanone, and palladium-catalyzed cascade cyclizations. The choice of a particular method often depends on the desired substitution pattern, scalability, and overall efficiency.
Detailed Protocol 1: Domino Radical Bicyclization of O-Alkyl Oxime Ethers
This elegant approach allows for the rapid construction of the diazaspiro[4.4]nonane core in a single, domino reaction.[9][10]
Experimental Protocol:
-
Preparation of the Oxime Ether Precursor: The synthesis begins with the alkylation of a β-ketoester, followed by decarboxylation to yield a ketone. The ketone is then converted to an oxime ether by reaction with an O-alkylhydroxylamine.
-
Radical Cyclization: The oxime ether precursor is dissolved in a degassed solvent such as cyclohexane. A radical initiator, typically azobisisobutyronitrile (AIBN), and a radical mediator, such as tributyltin hydride, are added. The reaction mixture is heated to reflux to initiate the domino radical bicyclization, affording the diazaspiro[4.4]nonane product.
-
Workup and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Caption: Domino Radical Bicyclization Workflow.
Detailed Protocol 2: Multi-step Synthesis from Cyclopentanone
A more traditional and often scalable approach involves the construction of the diazaspiro[4.4]nonane scaffold from cyclopentanone.[11][12]
Experimental Protocol:
-
Formation of the Spiro Intermediate: Cyclopentanone is reacted with two equivalents of a suitable nucleophile, such as cyanoacetamide, in the presence of a base like piperidine to form a spiro-bis-adduct.
-
Hydrolysis and Decarboxylation: The resulting intermediate is subjected to acidic hydrolysis and decarboxylation to yield a spiro-diacid.
-
Reductive Amination/Cyclization: The diacid is then reduced, typically with a strong reducing agent like lithium aluminum hydride (LAH), which concomitantly effects a reductive amination and cyclization to form the diazaspiro[4.4]nonane core.
-
Purification: The final product is purified by distillation or crystallization, often as a salt to improve handling and stability.
Caption: Multi-step Synthesis from Cyclopentanone.
| Synthetic Route | Starting Materials | Key Reagents | Yields | Pros | Cons | Reference |
| Domino Radical Bicyclization | β-Ketoesters | AIBN, Tributyltin hydride | Moderate | Rapid assembly of the core | Use of toxic tin reagents | [9][10] |
| Multi-step from Cyclopentanone | Cyclopentanone | Cyanoacetamide, LAH | Moderate to Good | Scalable, avoids tin reagents | Multiple steps, harsh reagents | [11][12] |
| Palladium-Catalyzed Cyclization | Dienyl Ketone Oximes | Pd(0) catalyst | Good | High efficiency | Cost of palladium catalyst | [10][13] |
Part 3: Applications of Diazaspiro[4.4]nonane Derivatives in Medicinal Chemistry
The unique structural and physicochemical properties of the diazaspiro[4.4]nonane scaffold have led to its exploration in a variety of therapeutic areas.
Central Nervous System (CNS) Agents
Derivatives of diazaspiro[4.4]nonane have shown significant promise as modulators of CNS targets:
-
Anticonvulsants: N-substituted 2-azaspiro[4.4]nonane-1,3-diones have demonstrated potent anticonvulsant activity in preclinical models of epilepsy.[7]
-
Sigma Receptor Modulators: The 2,7-diazaspiro[4.4]nonane scaffold has been utilized to develop potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in pain, neurodegeneration, and addiction.[7]
-
Muscarinic Receptor Targeting: Related azaspirocyclic compounds have shown activity at muscarinic acetylcholine receptors (mAChRs), suggesting that diazaspiro[4.4]nonane derivatives could be explored for the treatment of cognitive and autonomic disorders.[7]
Anticancer and Other Therapeutic Applications
The diazaspiro[4.4]nonane framework is also being investigated in oncology and other disease areas:
-
Natural Product Analogs: The 1-azaspiro[4.4]nonane ring system is a key structural motif in the natural product Cephalotaxine, from which the approved anti-leukemia drug Homoharringtonine is derived.[8]
-
Kinase Inhibition: The rigid nature of the scaffold makes it an attractive platform for the design of kinase inhibitors. For example, related spirocyclic systems have been incorporated into dual EGFR/BRAFV600E inhibitors.[14]
-
Modulation of Signaling Pathways: The azaspiro core can be elaborated to produce compounds that inhibit key signaling pathways involved in cancer cell survival, such as the STAT3, PI3K/Akt, and NF-κB pathways.[6][8]
Caption: Therapeutic Applications of Diazaspiro[4.4]nonane Derivatives.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical series.[15][16] For diazaspiro[4.4]nonane scaffolds, the two nitrogen atoms serve as key points for chemical diversification. The substitution pattern on these nitrogens can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. For instance, in the case of anticonvulsant 2-azaspiro[4.4]nonane-1,3-diones, the nature of the N-substituent is a primary determinant of activity.[7] Further SAR studies are needed to fully elucidate the therapeutic potential of this versatile scaffold.[17][18]
| Derivative Class | Biological Target/Activity | Key SAR Observations | Reference |
| N-substituted 2-azaspiro[4.4]nonane-1,3-diones | Anticonvulsant | The nature of the N-substituent is critical for activity. | [7] |
| 2,7-Diazaspiro[4.4]nonane derivatives | Sigma-1 and Sigma-2 receptors | Substitution on both nitrogen atoms modulates affinity and selectivity. | [7] |
| 1-Azaspiro[4.4]nonane derivatives | Anti-leukemia (Cephalotaxine analogs) | The core spirocyclic structure is essential for activity. | [8] |
| Spiro-thiazolidinone hybrids | EGFR/BRAFV600E inhibition | The spirocyclic core provides a rigid framework for orienting pharmacophoric groups. | [14] |
Part 4: Future Perspectives and Conclusion
The diazaspiro[4.4]nonane scaffold represents a valuable and underexplored area of chemical space for drug discovery. Its inherent three-dimensionality, conformational rigidity, and synthetic tractability make it an attractive starting point for the development of novel therapeutics with improved pharmacological profiles.
Future research in this area will likely focus on:
-
Development of Novel Synthetic Methodologies: The discovery of more efficient and stereoselective synthetic routes will facilitate the synthesis of a wider range of diazaspiro[4.4]nonane derivatives.
-
Exploration of New Biological Targets: Screening of diazaspiro[4.4]nonane-based compound libraries against a diverse panel of biological targets may uncover new therapeutic applications.
-
In-depth SAR Studies: Comprehensive SAR studies will be essential for optimizing the potency, selectivity, and ADME properties of lead compounds.
References
-
Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. [Link]
-
Hiesinger, L., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 16(10), 1115-1118. [Link]
-
Various Authors. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]
-
PrepChem. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. [Link]
-
Ghorai, M. K., et al. (2020). Synthesis of 6‐oxa‐1,2‐diazaspiro[4.4]nonane scaffold via gold catalysis. Chemistry – An Asian Journal, 15(18), 2849-2853. [Link]
-
Nazarian, Z., & Forsyth, C. M. (2011). A Cascade Process of Hydroxamates Renders 1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones. Synthesis, 2011(16), 2598-2604. [Link]
-
Portela-Cubillo, F., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 84(24), 16045-16056. [Link]
-
PrepChem. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. [Link]
-
El-Damasy, A. K., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2759. [Link]
-
Wang, M., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(37), 7259-7262. [Link]
-
Aslam, M., et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 28(15), 5831. [Link]
-
Fun, H.-K., et al. (2010). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3227. [Link]
-
Vamathevan, J. J., et al. (2016). On Exploring Structure Activity Relationships. Current Topics in Medicinal Chemistry, 16(17), 1934-1945. [Link]
-
Molecules. (n.d.). Special Issue : Structure–Activity Relationships (SAR) of Natural Products. MDPI. [Link]
-
Glennon, R. A., & Young, R. (2011). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 16, 25-51. [Link]
-
De Vreese, R., et al. (2021). Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. Molecules, 26(11), 3163. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Navigating New Dimensions: The Pivotal Role of Spirocyclic Compounds in Modern Drug Discovery
Abstract
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional, two-dimensional confines of aromatic compounds. This guide illuminates the ascent of spirocyclic compounds—unique three-dimensional scaffolds—as a cornerstone of modern drug discovery.[1][2] We will explore the fundamental advantages conferred by their inherent three-dimensionality, delve into the synthetic strategies that unlock their potential, and examine real-world applications that underscore their transformative impact on the pharmaceutical landscape. This document serves as a technical resource for researchers and drug development professionals, providing both foundational knowledge and actionable insights into the strategic application of spirocyclic chemistry.
Introduction: Escaping "Flatland" in Drug Design
For decades, drug discovery has been dominated by "flat," aromatic, and heteroaromatic ring systems. While successful, this reliance has led to challenges, including off-target effects and the difficulty of modulating complex biological targets like protein-protein interactions. The concept of "escaping flatland" advocates for the exploration of molecules with greater three-dimensionality, a characteristic that spirocyclic compounds embody.[3][4]
Spirocycles are bicyclic systems where two rings are connected by a single, shared atom known as the spiro atom.[5] This unique structural feature forces the rings into perpendicular orientations, creating a rigid, three-dimensional architecture that can project functional groups into space in a highly defined manner.[5][6] This contrasts sharply with the planar nature of many traditional drug scaffolds.
The Spirocyclic Advantage: A Multifaceted Impact on Drug-like Properties
The incorporation of spirocyclic motifs into drug candidates is not merely a matter of structural novelty; it is a strategic decision that can profoundly enhance a molecule's pharmacological profile.[7][8]
2.1 Enhanced Three-Dimensionality and Target Engagement
The primary advantage of spirocycles lies in their inherent three-dimensionality.[5][6] This allows for more precise and extensive interactions with the complex, three-dimensional binding sites of biological targets.[5] The rigid nature of the spirocyclic core restricts the conformational flexibility of a molecule, which can lock it into its bioactive conformation, thereby increasing potency and reducing the entropic penalty of binding.[1][9][10]
2.2 Improved Physicochemical and Pharmacokinetic Properties
The introduction of spirocyclic scaffolds, which are rich in sp³-hybridized carbons, often leads to significant improvements in a compound's Administration, Distribution, Metabolism, and Excretion (ADME) properties.[10] These improvements can include:
-
Increased Solubility: The higher sp³ character of spirocycles generally correlates with improved aqueous solubility compared to their flat aromatic counterparts.[5][6]
-
Modulated Lipophilicity: Spirocycles can be used to fine-tune a molecule's lipophilicity (logP or logD), a critical parameter for balancing membrane permeability and solubility.[6]
-
Enhanced Metabolic Stability: The rigid framework of spirocycles can shield metabolically labile sites from enzymatic degradation, leading to improved metabolic stability and a longer in vivo half-life.[1][6]
2.3 Charting New Intellectual Property Landscapes
The structural novelty of spirocyclic compounds provides fertile ground for generating new intellectual property.[11] As drug discovery becomes increasingly competitive, the ability to access and patent novel chemical space is a significant strategic advantage.
Synthetic Strategies: Building the Spirocyclic Core
Historically, the synthesis of spirocycles was considered challenging due to the presence of a quaternary carbon at the spiro center.[5] However, recent advances in synthetic organic chemistry have made these scaffolds much more accessible.[7][8] Key strategies include:
-
Metal-catalyzed Spirocyclization: Transition metal catalysts are widely used to facilitate the formation of the spirocyclic core through various cyclization reactions.
-
Cycloaddition Reactions: Reactions such as [3+2] cycloadditions are powerful tools for constructing five-membered spirocyclic rings.[12]
-
Intramolecular Rearrangements and Substitutions: A variety of intramolecular reactions can be employed to form the second ring of the spirocycle.
Experimental Protocol: A Representative Synthesis of a Spiro-oxindole
Spiro-oxindoles are a prominent class of spirocyclic compounds with diverse biological activities, particularly in oncology.[12][13][14] A common method for their synthesis is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.
Objective: To synthesize a spiro-pyrrolidinyl oxindole derivative.
Materials:
-
Isatin (or a derivative)
-
An α-amino acid (e.g., sarcosine or proline)
-
An activated alkene (dipolarophile)
-
A suitable solvent (e.g., methanol, ethanol, or acetonitrile)
Step-by-Step Methodology:
-
Preparation of Reactants: Dissolve the isatin derivative (1.0 eq) and the α-amino acid (1.2 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Generation of the Azomethine Ylide: Heat the mixture to reflux. The isatin and amino acid will react in situ to form a transient azomethine ylide.
-
Cycloaddition: Add the activated alkene (1.1 eq) to the reaction mixture. The [3+2] cycloaddition reaction will proceed, forming the spiro-pyrrolidinyl oxindole ring system.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality in Experimental Choices:
-
The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol are often effective.
-
Refluxing the reaction provides the necessary thermal energy to promote the formation of the azomethine ylide.
-
The use of a slight excess of the amino acid and alkene helps to drive the reaction to completion.
dot
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A generalized workflow for the synthesis of spiro-oxindoles via a [3+2] cycloaddition reaction.
Case Studies: Spirocyclic Compounds in Clinical and Preclinical Development
The theoretical advantages of spirocyclic scaffolds have translated into tangible successes in drug development. A growing number of approved drugs and clinical candidates feature spirocyclic cores.[6][7][8]
| Drug Name | Therapeutic Area | Target/Mechanism of Action | Spirocyclic Core |
| Spironolactone | Cardiology/Endocrinology | Aldosterone receptor antagonist | Spirolactone |
| Fluspirilene [4] | Psychiatry | Dopamine D2 and Serotonin 5HT2A receptor antagonist | Diazaspiro[4.5]decane |
| Cevimeline [4] | Rheumatology | Muscarinic M1 and M3 receptor agonist | Azaspiro[4.5]decane |
| Revumenib [15] | Oncology | Menin-MLL interaction inhibitor | 2,7-diazaspiro[3.5]nonane |
| FHD-609 [15] | Oncology | BRD9 degrader | Diazaspiro[3.5]nonane |
4.1 Focus on Oncology: Spiro-oxindoles as p53-MDM2 Inhibitors
A particularly compelling application of spirocyclic chemistry is in the development of inhibitors of the p53-MDM2 protein-protein interaction, a key therapeutic target in oncology.[12] The p53 protein is a critical tumor suppressor, and its activity is negatively regulated by MDM2.[12] In many cancers, p53 is inactivated by overexpression of MDM2. Small molecules that can block the p53-MDM2 interaction can reactivate p53's tumor-suppressing function.
Spiro-oxindole scaffolds have proven to be highly effective in this context.[13] Their rigid, three-dimensional structure allows for the precise positioning of functional groups that mimic the key interactions of p53 with MDM2, leading to potent and selective inhibition. Several spiro-oxindole-based compounds have demonstrated significant antitumor properties in preclinical studies by effectively disrupting this interaction.[12][13]
Challenges and Future Directions
Despite the significant progress, challenges remain. The synthesis of more complex and novel spirocyclic systems can still be demanding.[16] However, the future for spirocyclic compounds in drug discovery is bright.[2] Key future trends include:
-
Computational Chemistry: The use of computational tools to design and screen virtual libraries of spirocyclic compounds will accelerate the discovery of new drug candidates.[16][17]
-
Novel Scaffolds: The exploration and synthesis of new and diverse spirocyclic scaffolds will continue to expand the accessible chemical space for drug discovery.[17][18][19][20]
-
Broader Therapeutic Applications: The application of spirocyclic chemistry is expected to expand into a wider range of therapeutic areas, including central nervous system disorders, infectious diseases, and metabolic diseases.[16][21]
Conclusion
Spirocyclic compounds represent a powerful and increasingly important class of scaffolds in drug discovery. Their inherent three-dimensionality, coupled with their ability to improve physicochemical and pharmacokinetic properties, offers a compelling strategy to overcome many of the limitations associated with traditional "flat" molecules. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, the surge of spirocyclic compounds in the drug development pipeline is set to continue, ushering in a new dimension of therapeutic innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. Key Trends Shaping the Future of Drug Discovery [molport.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. books.rsc.org [books.rsc.org]
- 12. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drughunter.com [drughunter.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Charting Biologically Relevant Spirocyclic Compound Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. viromii.com [viromii.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic frameworks, characterized by two rings sharing a single atom, have emerged as privileged structures in medicinal chemistry. Their inherent three-dimensionality allows for a more precise and novel exploration of chemical space compared to traditional flat, aromatic compounds. This unique topology can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The 2,7-diazaspiro[4.4]nonane core, in particular, offers a rigid yet versatile scaffold with two distinct nitrogen atoms that can be functionalized to interact with biological targets. The title compound, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, serves as a key building block for the synthesis of a diverse library of spirocyclic diamines, which have shown potential in various therapeutic areas. This document provides a comprehensive guide to the synthesis of this valuable intermediate, including a detailed, two-step protocol, mechanistic insights, and practical considerations for researchers in drug development.
Synthetic Strategy: A Two-Step Approach to the Spirocyclic Lactam
The synthesis of this compound is efficiently achieved in two key steps. The overall strategy involves the construction of a suitable acyclic precursor containing a nitrile group, followed by a reductive cyclization to form the desired spirocyclic lactam.
Figure 1. Overall synthetic workflow.
Part 1: Synthesis of the Nitrile Precursor
The synthesis begins with the commercially available 1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate. The crucial cyanomethyl group is introduced at the C3 position via an alkylation reaction. This is achieved by deprotonation of the α-carbon to the ester with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching the resulting enolate with bromoacetonitrile.
Part 2: Reductive Cyclization to the Spirocyclic Lactam
The second and final step is a Raney® Nickel-catalyzed hydrogenation of the nitrile group in the precursor. This reaction proceeds via a reductive cyclization mechanism. The nitrile is first reduced to a primary amine, which then undergoes a spontaneous intramolecular cyclization with the adjacent ester group to form the thermodynamically stable five-membered lactam ring, thus generating the desired spirocyclic product.[1]
Detailed Experimental Protocols
Part 1: Synthesis of Methyl 1-tert-butyl 3-(cyanomethyl)-3-ethyl pyrrolidine-1,3-dicarboxylate
Materials and Reagents:
| Reagent | Grade | Supplier |
| 1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate | ≥95% | Commercial Vendor |
| Diisopropylamine | ≥99.5%, anhydrous | Commercial Vendor |
| n-Butyllithium | 2.5 M in hexanes | Commercial Vendor |
| Bromoacetonitrile | 97% | Commercial Vendor |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Vendor |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | In-house prep. |
| Ethyl acetate | ACS Grade | Commercial Vendor |
| Brine | Reagent Grade | In-house prep. |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercial Vendor |
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add diisopropylamine (1.2 eq).
-
Add anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve 1-tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the pyrrolidine derivative to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Add bromoacetonitrile (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Part 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Grade | Supplier |
| Methyl 1-tert-butyl 3-(cyanomethyl)-3-ethyl pyrrolidine-1,3-dicarboxylate | As synthesized | - |
| Raney® Nickel (slurry in water) | - | Commercial Vendor |
| Methanol | ACS Grade | Commercial Vendor |
| Hydrogen (H₂) gas | High purity | Gas cylinder |
| Celite® | - | Commercial Vendor |
Protocol:
-
To a hydrogenation vessel, add methyl 1-tert-butyl 3-(cyanomethyl)-3-ethyl pyrrolidine-1,3-dicarboxylate (13.4 g).[1]
-
Add methanol as the solvent.
-
Caution: Raney® Nickel is pyrophoric when dry. Handle as a slurry and under an inert atmosphere. Carefully add Raney® Nickel (3.4 g) to the reaction vessel.[1]
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Caution: Do not allow the catalyst to dry. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from ethanol to obtain single crystals suitable for X-ray analysis.[1]
Expected Results and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance |
| Methyl 1-tert-butyl 3-(cyanomethyl)-3-ethyl pyrrolidine-1,3-dicarboxylate | C₁₄H₂₂N₂O₄ | 282.34 | 60-70% | Pale yellow oil |
| This compound | C₁₂H₂₀N₂O₃ | 240.30[1][2] | >85% | White to off-white solid[2] |
Characterization Data for this compound:
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the tert-butyl protons at ~1.4 ppm, and a series of multiplets for the diastereotopic protons of the two five-membered rings. A broad singlet corresponding to the NH proton of the lactam is also expected.
-
¹³C NMR (100 MHz, CDCl₃): Key expected signals would be the carbonyl of the lactam at ~175 ppm, the carbonyl of the Boc group at ~155 ppm, the quaternary carbon of the Boc group at ~80 ppm, and the spirocyclic carbon.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₂H₂₁N₂O₃⁺: 241.15; found: 241.15.
-
Crystal Data: The compound crystallizes in a monoclinic system.[1]
Figure 2. Step-by-step experimental workflow.
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of this compound, a key intermediate for the generation of novel spirocyclic compounds for drug discovery. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable building block in good yield and purity.
References
-
Yang, J. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3492. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53390060, this compound. Retrieved November 25, 2024 from [Link].
-
Molbase. tert-butyl-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]
Sources
Application Note & Experimental Protocol: Synthesis of Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Introduction
Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid spirocyclic core, containing a lactam moiety and a protected secondary amine, provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. Spirocyclic compounds, in general, are of increasing interest due to their structural novelty and ability to explore chemical space beyond traditional flat aromatic systems. This application note provides a comprehensive, field-proven protocol for the synthesis of this spiro-lactam, including a proposed route to a key precursor, a detailed methodology for the final reductive cyclization, and critical safety considerations.
Proposed Synthesis of the Precursor: Tert-butyl 3-(cyanomethyl)-3-(methoxycarbonyl)pyrrolidine-1-carboxylate
The direct precursor to the target molecule is a pyrrolidine derivative substituted at the 3-position with both a cyanomethyl and an ester group. While the exact starting material mentioned in the primary literature, "methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate," appears to have a non-standard nomenclature, a plausible and synthetically accessible precursor is tert-butyl 3-(cyanomethyl)-3-(methoxycarbonyl)pyrrolidine-1-carboxylate. A proposed retrosynthetic analysis suggests this precursor can be constructed from simpler starting materials via a Michael addition followed by cyclization.
Diagram of Proposed Precursor Synthesis Workflow
Caption: Proposed multi-step synthesis of the key pyrrolidine precursor.
Synthesis of this compound
The pivotal step in forming the spirocyclic lactam is a reductive cyclization of the cyanomethyl-substituted pyrrolidine precursor. This transformation is efficiently catalyzed by Raney® Nickel under a hydrogen atmosphere.
Reaction Mechanism: Reductive Cyclization
The mechanism proceeds in two key stages. First, the Raney® Nickel catalyst, which is saturated with adsorbed hydrogen, facilitates the reduction of the nitrile group to a primary amine. Subsequently, this newly formed primary amine undergoes a rapid intramolecular nucleophilic attack on the adjacent ester carbonyl. This cyclization event, followed by the elimination of methanol, results in the formation of the thermodynamically stable five-membered lactam ring, yielding the desired spirocyclic product.
Diagram of Reductive Cyclization Workflow
Caption: Workflow for the Raney® Nickel-catalyzed reductive cyclization.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Supplier Notes (Example) |
| Tert-butyl 3-(cyanomethyl)-3-(methoxycarbonyl)pyrrolidine-1-carboxylate | N/A | ~268.31 | 13.4 g (50 mmol) | Synthesized as per above |
| Raney® Nickel (50% slurry in water) | 7440-02-0 | 58.69 (Ni) | ~6.8 g slurry (3.4 g Ni) | Sigma-Aldrich, Cat# 221678 |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 250 mL | ACS Grade |
| Hydrogen (gas) | 1333-74-0 | 2.02 | 50 psi | High purity |
| Nitrogen (gas) | 7727-37-9 | 28.01 | - | Inert gas supply |
| Celite® (diatomaceous earth) | 61790-53-2 | N/A | - | For filtration |
| Ethanol (Anhydrous) | 64-17-5 | 46.07 | As needed | For recrystallization |
Equipment:
-
Parr-type hydrogenation apparatus or a similar high-pressure reactor
-
Glass reactor liner
-
Magnetic stirrer and stir bar
-
Schlenk line or source of inert gas (Nitrogen)
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Experimental Protocol
1. Catalyst Preparation and Handling:
-
Causality: Raney® Nickel is pyrophoric when dry and must be handled as a slurry. Washing with the reaction solvent (methanol) is crucial to remove water, which can be incompatible with some reactions and complicates solvent removal later.
-
In a fume hood, decant the water from the Raney® Nickel slurry.
-
Wash the catalyst by adding ~20 mL of anhydrous methanol, gently swirling, allowing the catalyst to settle, and carefully decanting the supernatant. Repeat this process three times.
-
After the final wash, add ~20 mL of fresh anhydrous methanol to keep the catalyst as a slurry for transfer.
2. Reaction Setup:
-
To the glass liner of the hydrogenation apparatus, add a magnetic stir bar and the precursor, tert-butyl 3-(cyanomethyl)-3-(methoxycarbonyl)pyrrolidine-1-carboxylate (13.4 g, 50 mmol).
-
Dissolve the precursor in 230 mL of anhydrous methanol.
-
Under a gentle stream of nitrogen, carefully transfer the prepared Raney® Nickel slurry to the reactor liner. Crucial Safety Note: Do not allow the catalyst to dry out at any point.
-
Seal the hydrogenation apparatus according to the manufacturer's instructions.
3. Hydrogenation:
-
Purge the reactor by pressurizing with nitrogen (~50 psi) and then venting to atmospheric pressure. Repeat this cycle five times to ensure an inert atmosphere.
-
Perform a similar purge cycle with hydrogen gas, pressurizing to ~50 psi and venting carefully. Repeat this three times.
-
Pressurize the reactor to 50 psi with hydrogen gas.
-
Begin vigorous stirring and maintain the reaction at room temperature.
-
The reaction progress can be monitored by the uptake of hydrogen from the ballast tank. The reaction is typically complete within 12-24 hours.
4. Workup and Purification:
-
Causality: The workup procedure is dominated by the need to safely handle and remove the pyrophoric Raney® Nickel catalyst. Filtration through Celite® helps to remove fine particles of the catalyst, and keeping the filter cake wet prevents ignition.
-
Once the reaction is complete (hydrogen uptake ceases), stop the stirring and close the hydrogen inlet.
-
Carefully vent the reactor to atmospheric pressure in a fume hood.
-
Purge the reactor with nitrogen for at least 15 minutes to displace all residual hydrogen.
-
Prepare a pad of Celite® in a Buchner funnel and wet it with methanol.
-
Under a nitrogen atmosphere if possible, carefully decant the reaction mixture through the Celite® pad.
-
Rinse the reactor with small portions of methanol and pass the rinsings through the filter. Crucial Safety Note: Do not allow the filter cake containing the Raney® Nickel to become dry. Immediately after filtration, quench the filter cake by slowly and carefully adding a large volume of water.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from hot ethanol.[1] Dissolve the crude solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
-
Molecular Formula: C₁₂H₂₀N₂O₃[1]
-
Molecular Weight: 240.30 g/mol [1]
-
Appearance: White to off-white solid.
-
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm): Signals corresponding to the tert-butyl group (singlet, ~1.4-1.5 ppm, 9H), diastereotopic protons of the pyrrolidine and lactam rings (multiplets, ~1.8-4.0 ppm), and a broad singlet for the lactam N-H (~6.0-7.5 ppm).
-
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm): Resonances for the lactam carbonyl (~175 ppm), the carbamate carbonyl (~155 ppm), the quaternary spiro-carbon, the carbons of the two rings, and the tert-butyl group.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 241.15.
Safety Precautions
-
Raney® Nickel: Highly pyrophoric when dry. Always handle as a slurry under a liquid (water or solvent). Accidental spills should be kept wet and immediately quenched with water.
-
Hydrogen Gas: Extremely flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated fume hood, away from ignition sources, using appropriate high-pressure equipment. Ensure the reactor is properly purged with inert gas before and after the reaction.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.
References
-
Acta Crystallographica Section E: Structure Reports Online, 2011 , 67(12), o3492. [Link]
-
Schaefer, J. P.; Bloomfield, J. J. Organic Reactions1967 , 15, 1-203. (Dieckmann Condensation) [Link]
-
Organic Syntheses, Coll. Vol. 3, p.181 (1955); Vol. 21, p.15 (1941). (Preparation of Raney Nickel) [Link]
-
Air Products, "Hydrogen Safety Sheet". [Link]
Sources
Application Notes and Protocols for Utilizing tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate as a PROTAC Linker
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3][5] The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC activity.[1][6][7] The linker's length, rigidity, and chemical composition dictate the spatial orientation of the POI and E3 ligase, directly impacting the efficiency of ubiquitination and subsequent degradation.[6][7]
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic tractability, there is a growing appreciation for the advantages offered by more rigid and structurally defined linkers.[5][6][8] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding and potentially increasing potency.[6] This has led to the exploration of various rigid motifs, including cycloalkanes, heterocycles, and spirocyclic systems.[5][9]
This document focuses on the application of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate , a spirocyclic diamine derivative, as a novel and advantageous linker in PROTAC development. Its unique three-dimensional structure and inherent rigidity offer a compelling scaffold for the rational design of potent and selective protein degraders.
Structural and Physicochemical Properties of the Spiro[4.4]nonane Linker
This compound is a spirocyclic compound featuring two fused five-membered rings.[10] The spirocyclic nature of this linker imparts a high degree of conformational rigidity, which can be advantageous in PROTAC design.
Key Structural Features:
-
Spirocyclic Core: The spiro[4.4]nonane scaffold provides a fixed three-dimensional orientation of the two nitrogen atoms, which serve as attachment points for the POI and E3 ligase ligands. This defined geometry can help to optimize the distance and relative orientation of the two ends of the PROTAC molecule.
-
Boc-Protected Amine: The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization. This enables a modular and controlled synthesis of the final PROTAC molecule.
-
Lactam Moiety: The lactam (cyclic amide) functionality introduces a degree of polarity and can participate in hydrogen bonding interactions, potentially influencing solubility and cell permeability.
The crystal structure of this compound reveals that both five-membered rings adopt an envelope conformation.[10] This defined stereochemistry can be leveraged to create PROTACs with a more predictable and constrained three-dimensional shape.
Advantages of a Spirocyclic Linker in PROTAC Design
The incorporation of a rigid spirocyclic linker like this compound can offer several advantages over traditional flexible linkers:
-
Enhanced Ternary Complex Stability: The pre-organized conformation of a rigid linker can reduce the entropic penalty associated with the formation of the ternary complex, leading to increased stability and, consequently, more efficient protein degradation.[6]
-
Improved Selectivity: By restricting the conformational freedom of the PROTAC, a rigid linker can disfavor the formation of off-target ternary complexes, thereby improving the selectivity of the degrader.[6]
-
Favorable Physicochemical Properties: The introduction of a rigid, polar motif can improve pharmacokinetic properties by reducing the number of rotatable bonds and potentially modulating lipophilicity.[5][6]
-
Intellectual Property: The use of novel, structurally complex linkers can provide a strong basis for new intellectual property in the competitive field of targeted protein degradation.[11][12]
General PROTAC Synthesis Strategy
The synthesis of a PROTAC utilizing the this compound linker generally follows a modular approach. This allows for the systematic variation of the POI ligand, the E3 ligase ligand, and the points of attachment to the linker. A generalized synthetic workflow is depicted below.
Sources
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linker Design | SpiroChem [spirochem.com]
- 12. News - Single [spirochem.com]
Application Note & Protocols: Leveraging tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate for Rigid PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system.[2][4] A PROTAC molecule consists of three key components: a "warhead" ligand that binds the protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects the two.[5][6]
While the two ligands provide specificity, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, profoundly influencing the stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties like solubility and cell permeability.[4][5] While flexible alkyl and polyethylene glycol (PEG) chains have been common, there is a growing appreciation for more complex, rigid linkers that can pre-organize the PROTAC's conformation.[7][8][9] Rigid scaffolds, such as spirocycles, can reduce the entropic penalty of ternary complex formation and minimize the risk of hydrophobic collapse, potentially leading to improved potency and more favorable drug-like properties.[9]
This guide details the synthesis and application of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, a valuable building block for creating rigidified spirocyclic linkers used in advanced PROTAC design. We will cover its synthesis, its conversion to a versatile diamine intermediate, and provide detailed protocols for its incorporation into a final PROTAC molecule.
Section 1: The Spirocyclic Precursor: Synthesis and Properties
The title compound, this compound, serves as a key synthetic intermediate. Its structure features a spirocyclic core, a lactam functionality, and an orthogonally protected amine, making it an ideal precursor for the corresponding diamine linker.
Chemical Profile & Data
The key properties of this precursor are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [10] |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [11] |
| Molecular Weight | 240.30 g/mol | [11] |
| CAS Number | 1194376-44-7 | [10] |
| Physical Form | Solid | [10] |
| Purity | Typically ≥97% | [10] |
| Storage | Refrigerator | [10] |
Visualization: Precursor Structure
The diagram below illustrates the chemical structure of the mono-Boc-protected spirocyclic lactam.
Caption: Structure of the spirocyclic linker precursor.
Protocol 1: Synthesis of this compound
This protocol is based on a reported reductive amination and intramolecular cyclization.[11] The procedure involves the hydrogenation of a cyanomethyl-substituted pyrrolidine dicarboxylate, which triggers reduction of the nitrile to a primary amine, followed by spontaneous intramolecular cyclization to form the lactam.
Rationale: The use of Raney Nickel is a classic and effective choice for the hydrogenation of nitriles to primary amines under moderate pressure. Methanol serves as a suitable solvent for both the starting material and the hydrogen gas.
Materials:
-
Methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate
-
Raney Ni (approx. 25% w/w of starting material)
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas
-
Parr shaker or similar hydrogenation apparatus
-
Celite™
Procedure:
-
To a solution of methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (1.0 eq) in anhydrous methanol, add Raney Ni (approx. 0.25 eq by weight) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Transfer the suspension to a Parr hydrogenation vessel.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Shake the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite™ to remove the Raney Ni catalyst. Wash the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol to obtain single crystals of this compound.[11]
Section 2: From Precursor to Active Linker: Lactam Reduction
For most PROTAC applications, a nucleophilic secondary amine is required for coupling reactions. The lactam in the precursor is insufficiently reactive. Therefore, a crucial step is the reduction of the amide to the corresponding amine, yielding tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, a versatile mono-protected diamine linker.[12][13]
Visualization: Lactam Reduction
The following scheme shows the conversion of the lactam precursor to the active diamine linker.
Caption: Conversion of the lactam to the active diamine linker.
Protocol 2: Representative Lactam Reduction
Rationale: Borane-tetrahydrofuran complex (BH₃·THF) is a powerful yet selective reducing agent suitable for converting amides to amines without affecting the tert-butyl carbamate (Boc) protecting group.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 6 M
-
Sodium hydroxide (NaOH), 10 M
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the spirocyclic lactam (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃·THF solution (approx. 3.0-4.0 eq) dropwise.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor progress by LC-MS.
-
Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of 6 M HCl until the effervescence ceases.
-
Heat the mixture to reflux for another 1 hour to ensure complete hydrolysis of borane complexes.
-
Cool to room temperature and concentrate under reduced pressure to remove THF.
-
Basify the aqueous residue to pH > 12 by the careful addition of 10 M NaOH, ensuring the flask is cooled in an ice bath.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. The product can be purified further by column chromatography if necessary.
Section 3: A Step-by-Step Guide to PROTAC Assembly
With the mono-Boc-protected spirocyclic diamine in hand, the assembly of the final PROTAC can proceed in a controlled, stepwise manner. The strategy relies on the differential reactivity of the two nitrogen atoms: one is a free, nucleophilic secondary amine, while the other is protected.
Visualization: PROTAC Synthesis Workflow
This diagram outlines the sequential coupling strategy for building the PROTAC.
Caption: Sequential workflow for PROTAC synthesis.
Protocol 3: General Procedure for PROTAC Elaboration
A. Step 1: Coupling of the First Ligand (e.g., E3 Ligand with COOH handle)
Rationale: Standard peptide coupling reagents like HATU activate the carboxylic acid, facilitating efficient amide bond formation with the free secondary amine of the linker. The Boc group on the second nitrogen remains intact under these conditions.
-
Dissolve the E3 ligase ligand (e.g., a pomalidomide derivative, 1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature.
-
Add a solution of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.05 eq) in DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to isolate the coupled intermediate.
B. Step 2: Boc-Deprotection
Rationale: Trifluoroacetic acid (TFA) is a strong acid that cleanly and rapidly cleaves the acid-labile Boc protecting group, revealing the second secondary amine for the next coupling step.
-
Dissolve the intermediate from Step A in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-30% (v/v).
-
Stir at room temperature for 1-2 hours until LC-MS analysis shows complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. The resulting TFA salt is often used directly in the next step.
C. Step 3: Coupling of the Second Ligand (Warhead with COOH handle)
Rationale: This step mirrors the first coupling reaction, now utilizing the newly deprotected amine to form the final PROTAC molecule.
-
Dissolve the target protein warhead (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (4.0-5.0 eq, to activate the acid and neutralize the TFA salt from the previous step). Stir for 15 minutes.
-
Add a solution of the deprotected amine intermediate from Step B in DMF.
-
Stir at room temperature for 4-12 hours.
-
Work-up and purify as described in Step A. Final purification is often achieved using reverse-phase HPLC to yield the highly pure PROTAC molecule.
Exemplary Data & Characterization Summary
The following table provides a hypothetical summary of the characterization required at each stage of the synthesis.
| Stage | Compound | Typical Yield | Required Analysis |
| Precursor Synthesis | This compound | 70-85% | ¹H NMR, ¹³C NMR, LC-MS |
| Lactam Reduction | tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | 80-95% | ¹H NMR, LC-MS |
| Coupling 1 | Ligand 1 - Linker(Boc) | 60-80% | ¹H NMR, LC-MS, HRMS |
| Deprotection | Ligand 1 - Linker(H)·TFA | >95% (crude) | LC-MS |
| Coupling 2 | Final PROTAC (Ligand 1 - Linker - Warhead) | 40-70% | ¹H NMR, LC-MS, HRMS, RP-HPLC (purity) |
Conclusion
The use of rigid, spirocyclic linkers represents a significant advancement in the rational design of PROTACs. The building block this compound is a valuable and accessible precursor to a conformationally constrained diamine linker. The synthetic route, involving lactam formation, reduction, and a reliable, sequential coupling strategy, provides a robust framework for medicinal chemists to explore novel chemical space. By controlling the three-dimensional orientation of the warhead and E3 ligase ligands, this spirocyclic scaffold offers a powerful tool to enhance ternary complex stability and develop next-generation protein degraders with superior efficacy and drug-like properties.
References
-
Title: this compound Source: PMC - NIH URL: [Link]
-
Title: Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Spirobicyclic Diamines 1: Synthesis of Proline-derived Spirolactams via Thermal Intramolecular Ester Aminolysis Source: Arrow@TU Dublin URL: [Link]
-
Title: Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols Source: White Rose Research Online URL: [Link]
-
Title: Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes Source: Journal of the American Chemical Society URL: [Link]
-
Title: Current strategies for the design of PROTAC linkers: a critical review Source: PMC - NIH URL: [Link]
-
Title: From Design to Degradation: The Essential Role of Linkers in PROTACs Source: AxisPharm URL: [Link]
-
Title: Expanding the horizons of targeted protein degradation: A non-small molecule perspective Source: MedComm – Future Medicine URL: [Link]
-
Title: Expertise of the month: PROTACS and Molecular Glues Source: SpiroChem URL: [Link]
-
Title: Key methods to assemble PROTAC libraries using alkyl and ether linkers Source: ResearchGate URL: [Link]
-
Title: tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96% Source: Aspira Chemical URL: [Link]
-
Title: (PDF) this compound Source: ResearchGate URL: [Link]
-
Title: (PDF) Applications of Targeted Protein Degradation in Drug Discovery Source: ResearchGate URL: [Link]
-
Title: Targeted Protein Degradation: From Basic Science to Therapeutic Applications Source: PubMed URL: [Link]
-
Title: Targeted protein degradation: mechanisms, strategies and application Source: PMC - NIH URL: [Link]
-
Title: Targeted protein degradation: mechanisms, strategies and application Source: PubMed URL: [Link]
Sources
- 1. Targeted Protein Degradation: From Basic Science to Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation: mechanisms, strategies and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 9. News - Single [spirochem.com]
- 10. This compound | 1194376-44-7 [sigmaaldrich.com]
- 11. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Amide Coupling Reactions with Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Introduction: The Significance of the 2,7-Diazaspiro[4.4]nonane Scaffold and its Derivatization
The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique vectoral projection of substituents into chemical space, making it an attractive template for the design of novel therapeutics. The inherent chirality and conformational constraint of the spirocyclic system can lead to enhanced binding affinity and selectivity for biological targets. Specifically, "Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate" is a versatile building block, featuring a Boc-protected secondary amine for controlled, regioselective functionalization and a lactam moiety that can influence solubility and hydrogen bonding interactions.
The derivatization of the secondary amine at the 7-position via amide bond formation is a critical step in the elaboration of this scaffold for drug discovery programs. However, the inherent steric hindrance around this nitrogen atom presents a significant challenge for standard amide coupling protocols. This guide provides a comprehensive overview of the mechanistic considerations, reagent selection, and detailed protocols to achieve efficient and successful amide coupling with this valuable building block.
Mechanistic Considerations for Amulating a Sterically Hindered Spirocyclic Amine
The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine.[1] This process requires the activation of the carboxylic acid to make its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2] For sterically hindered secondary amines like this compound, the choice of coupling reagent is paramount to overcoming the physical obstruction around the nitrogen atom and achieving high reaction yields.[3]
The Superiority of Uronium/Aminium and Phosphonium Salt Reagents
Standard carbodiimide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are often less effective for hindered couplings and can lead to side reactions like the formation of N-acylurea.[4][5] Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and phosphonium salts, like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), have emerged as superior reagents for challenging amide bond formations.[6][7]
HATU, in particular, is highly effective due to its ability to form a highly reactive OAt-active ester with the carboxylic acid.[8] The presence of the 7-azabenzotriazole (HOAt) moiety in this intermediate not only increases reactivity but also minimizes racemization if the carboxylic acid partner is chiral.[3] The reaction mechanism, facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), proceeds through the formation of this active ester, which is then readily attacked by the amine.[8][9]
Figure 1: Simplified workflow of HATU-mediated amide coupling.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the amide coupling of a generic carboxylic acid with "this compound".
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| This compound | e.g., Sigma-Aldrich | >97% | Store at 2-8 °C |
| Carboxylic Acid of Interest | Various | >98% | Ensure it is dry |
| HATU | Various | >98% | Handle in a fume hood |
| N,N-Diisopropylethylamine (DIPEA) | Various | >99% | Use a freshly opened bottle or distill |
| Anhydrous N,N-Dimethylformamide (DMF) | Various | <50 ppm H₂O | Use a sure-seal bottle |
| Dichloromethane (DCM) | Various | ACS Grade | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Lab prepared | - | |
| Brine | Lab prepared | - | |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Various | - |
Protocol 1: Standard HATU-Mediated Amide Coupling
This protocol is a robust starting point for most carboxylic acids.
1. Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).
-
Add "this compound" (1.1 equivalents).
-
Add HATU (1.2 equivalents).
2. Reaction Initiation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
3. Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials and the formation of the product.
4. Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
5. Purification:
-
The crude product can be purified by flash column chromatography on silica gel.[10] The polarity of the eluent system will depend on the specific properties of the final amide product but a gradient of ethyl acetate in hexanes is a common starting point.
Figure 2: General experimental workflow for amide coupling.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Insufficiently reactive coupling reagent- Steric hindrance too great- Inactive reagents (moisture) | - Switch to a more potent phosphonium salt reagent like PyAOP.[7]- Increase reaction temperature to 30-50 °C.[7]- Ensure all reagents and solvents are strictly anhydrous. |
| Difficult Purification | - Product is highly polar- Byproducts have similar polarity to the product | - Consider reversed-phase flash chromatography for highly polar products.[10]- An acidic wash (e.g., 1M HCl) during work-up can help remove basic impurities like unreacted amine and DIPEA.[5] |
| Racemization of Chiral Carboxylic Acid | - Use of a strong base- Prolonged reaction at elevated temperature | - Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[3]- Ensure the use of an additive like HOAt (inherent in HATU) which is superior to HOBt in suppressing racemization.[3] |
Conclusion
The successful amide coupling of "this compound" is a readily achievable transformation with the appropriate selection of modern coupling reagents and careful execution of the experimental protocol. The use of HATU provides a reliable and high-yielding method for the synthesis of a diverse range of amide derivatives from this valuable spirocyclic scaffold. The protocols and troubleshooting guide presented herein are intended to provide researchers, scientists, and drug development professionals with the necessary tools to confidently and efficiently incorporate this building block into their synthetic campaigns, ultimately accelerating the discovery of new chemical entities with therapeutic potential.
References
- 1. growingscience.com [growingscience.com]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. file.globalso.com [file.globalso.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. biotage.com [biotage.com]
Navigating the Labyrinth of Amine Deprotection: A Detailed Guide to the Boc Cleavage of Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. The tert-butyloxycarbonyl (Boc) group is a stalwart defender of amines, prized for its robustness under a variety of conditions, yet readily cleaved under acidic treatment. This guide provides an in-depth exploration of the Boc deprotection of a key synthetic intermediate, Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, a scaffold of increasing interest in medicinal chemistry. As Senior Application Scientists, we aim to furnish not just protocols, but a comprehensive understanding of the underlying chemical principles, potential pitfalls, and strategies for achieving clean and efficient deprotection.
The primary challenge in the deprotection of this particular substrate lies in the judicious selection of acidic conditions that are potent enough to cleave the sterically hindered Boc group without inducing hydrolysis of the resident γ-lactam within the spirocyclic core. The five-membered lactam is susceptible to acid-catalyzed ring-opening, a side reaction that would compromise the integrity of the desired product, 2,7-diazaspiro[4.4]nonan-6-one. This necessitates a careful balancing act of reaction parameters to ensure chemoselectivity.
Mechanistic Underpinnings: The Acid-Catalyzed Liberation of an Amine
The acid-catalyzed removal of the Boc group proceeds through a well-established E1 elimination pathway. The reaction is initiated by the protonation of the carbamate carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent cleavage of the tert-butyl-oxygen bond results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas.[1][2] The liberated amine is then protonated in the acidic medium, typically affording the corresponding ammonium salt.[2]
Comparative Overview of Deprotection Protocols
Two primary acidic systems are ubiquitously employed for Boc deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in an organic solvent, most commonly 1,4-dioxane. The choice between these reagents is often dictated by the acid sensitivity of other functional groups within the molecule and the desired final salt form of the product.
| Method | Reagent(s) | Solvent | Typical Conditions | Advantages | Disadvantages |
| Protocol 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, 0°C to RT, 30 min - 2 h | High efficiency, volatile reagents are easily removed. | Harsh acidity can cleave other acid-labile groups; TFA salts can be challenging to handle. |
| Protocol 2 | Hydrogen Chloride (HCl) | 1,4-Dioxane | 4 M HCl in Dioxane, 0°C to RT, 30 min - 4 h | Milder than neat TFA, product precipitates as the hydrochloride salt which is often crystalline and easy to isolate.[3][4] | Dioxane is a peroxide-former and requires careful handling; longer reaction times may be needed. |
Experimental Protocols
The following protocols are provided as a starting point for the deprotection of this compound. Given the potential for lactam hydrolysis, it is strongly recommended to initiate these reactions at low temperatures and monitor their progress closely.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly effective but its strong acidity necessitates careful monitoring to prevent unwanted side reactions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution. A common starting point is a 25% v/v solution of TFA in DCM.
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 15-30 minutes. The deprotected product will be more polar and should have a lower Rf value on TLC.
-
Upon completion, carefully remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.
-
For isolation of the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is generally considered milder than using neat TFA and often results in the precipitation of the product as its hydrochloride salt, simplifying purification.[3][4]
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Standard laboratory glassware and magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask containing the Boc-protected substrate (1.0 eq), add a 4 M solution of HCl in 1,4-dioxane (5-10 eq of HCl).
-
Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.
-
Often, the deprotected product will precipitate out of the solution as the hydrochloride salt. If precipitation occurs, continue stirring for an additional 30 minutes to ensure complete reaction.
-
Upon completion, the solid product can be collected by filtration.
-
Wash the collected solid with anhydrous diethyl ether to remove any non-polar impurities and residual starting material.
-
Dry the product under vacuum to yield the amine hydrochloride salt.
Self-Validating Systems: Monitoring and Troubleshooting
A robust protocol is a self-validating one. Consistent monitoring of the reaction is paramount to success.
-
Thin Layer Chromatography (TLC): A quick and effective method to qualitatively assess the progress of the reaction. The deprotected amine, being more polar, will exhibit a lower Retention factor (Rf) compared to the starting material. Staining with ninhydrin can be used to visualize the primary amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more quantitative assessment of the reaction, allowing for the determination of the relative amounts of starting material, product, and any potential byproducts. It also confirms the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the completion of the reaction by observing the disappearance of the characteristic singlet of the nine protons of the tert-butyl group, typically found around 1.4 ppm.
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, consider increasing the reaction time or the concentration of the acid. A slight increase in temperature (e.g., to room temperature from 0°C) can also be beneficial, but must be done with caution to avoid lactam hydrolysis.
-
Lactam Hydrolysis: If LC-MS analysis indicates the formation of a byproduct with a mass corresponding to the addition of water, lactam hydrolysis is likely occurring. To mitigate this, use milder conditions: lower the reaction temperature, decrease the acid concentration, or shorten the reaction time. Using HCl in dioxane is often a milder alternative to TFA/DCM.
-
tert-Butylation: The tert-butyl cation generated during the reaction can potentially alkylate nucleophilic sites on the substrate or product. While less of a concern for this particular substrate, the inclusion of a scavenger such as anisole or thioanisole can be considered if this side reaction is observed.
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Hydrogen chloride (HCl) in dioxane is also corrosive and the vapor is harmful. Dioxane is a flammable liquid and can form explosive peroxides upon storage. Use only in a fume hood and handle with appropriate PPE.
-
Always add acid to the solvent, not the other way around, to control any exothermic reactions.
-
Ensure that the reaction is not performed in a sealed system, as the evolution of carbon dioxide and isobutene gas can cause a build-up of pressure.
Conclusion
The successful deprotection of this compound is a critical step in its utilization as a synthetic building block. While standard acidic protocols using TFA or HCl are effective for Boc removal, the presence of the acid-sensitive γ-lactam necessitates a carefully optimized approach. By starting with mild conditions, diligently monitoring the reaction progress, and understanding the potential side reactions, researchers can confidently and efficiently liberate the desired 2,7-diazaspiro[4.4]nonan-6-one for subsequent transformations in their synthetic endeavors.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of peptide research, 58(4), 338–341. [Link]
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). BenchChem.
- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines. BenchChem.
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
- The Royal Society of Chemistry. (2023).
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Semantic Scholar. (2012).
- ACS Publications. (n.d.). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- ResearchGate. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii).
- ChemSpider. (2020). Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider.
- BenchChem. (2025). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis. BenchChem.
- ResearchGate. (n.d.). Boc deprotection conditions tested.
Sources
Application Notes and Protocols for Diazaspiro[4.4]nonane Derivatives in CNS Drug Discovery
Introduction: The Emergence of Diazaspiro[4.4]nonane Scaffolds in CNS-Targeted Therapeutics
The quest for novel chemical entities with therapeutic potential against a spectrum of Central Nervous System (CNS) disorders is a cornerstone of modern medicinal chemistry. Within this landscape, the diazaspiro[4.4]nonane scaffold has garnered significant attention as a privileged structure.[1] Its inherent three-dimensionality and conformational rigidity provide a unique platform for the precise spatial orientation of pharmacophoric elements, a critical factor in achieving high affinity and selectivity for specific biological targets within the complex milieu of the CNS.[1] This structural framework has proven to be a versatile template for the design of ligands targeting a range of G-protein coupled receptors (GPCRs) and ion channels implicated in the pathophysiology of schizophrenia, depression, anxiety, epilepsy, and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the applications of diazaspiro[4.4]nonane derivatives, supported by quantitative data, detailed experimental protocols, and field-proven insights to facilitate the advancement of CNS drug discovery programs.
Targeting Dopamine D3 Receptors in Schizophrenia and Substance Use Disorders
The dopamine D3 receptor is a key therapeutic target for various neurological and psychiatric disorders, including schizophrenia and substance use disorders.[1] The development of D3 receptor-selective antagonists is a promising strategy, and diazaspiro[4.4]nonane derivatives have emerged as a potent chemical class in this area.
Rationale for Targeting D3 Receptors
Selective D3 receptor antagonists are hypothesized to offer antipsychotic efficacy with a reduced liability for the extrapyramidal side effects commonly associated with D2 receptor blockade. The strategic design of diazaspiro[4.4]nonane-based ligands has led to the identification of compounds with high affinity for the D3 receptor and remarkable selectivity over the closely related D2 receptor subtype.
Quantitative Analysis of D3 Receptor Antagonists
The following table summarizes the binding affinities and selectivities of representative arylated diazaspiro[4.4]nonane derivatives for the human dopamine D3 and D2 receptors. This data underscores the potential of this scaffold in achieving high target selectivity.
| Compound ID | Diazaspiro Core | R Group | D3R Kᵢ (nM) | D2R Kᵢ (nM) | D2/D3 Selectivity |
| 11 | 2,7-diazaspiro[4.4]nonane | H | 24.2 | >10,000 | >413 |
| 14 | 2,7-diazaspiro[4.4]nonane | 4-F-Phenyl | 19.6 | >10,000 | >510 |
| 15a | 2,7-diazaspiro[4.4]nonane | Phenyl | 12.0 | >10,000 | >833 |
| 15c | 2,7-diazaspiro[4.4]nonane | 4-F-Phenyl | 25.6 | 9790 | 382 |
Data synthesized from Reilly et al., J Med Chem, 2017.[2][3][4]
In Vivo Models for Assessing Antipsychotic Potential
Animal models of psychosis are crucial for evaluating the therapeutic efficacy of novel D3 receptor antagonists. While specific in vivo data for diazaspiro[4.4]nonane derivatives in these models is emerging, established protocols can be readily adapted.
A commonly employed model is the phencyclidine (PCP)-induced hyperlocomotion model in rodents. PCP, a non-competitive NMDA receptor antagonist, induces a hyperdopaminergic state that mimics certain positive symptoms of schizophrenia.[5] The ability of a test compound to attenuate PCP-induced hyperlocomotion is indicative of potential antipsychotic activity.
Caption: Dopamine D3 receptor signaling pathway and the point of intervention for diazaspiro[4.4]nonane antagonists.
Modulation of Serotonin 5-HT1A Receptors for Anxiolytic and Antidepressant Effects
The serotonin 5-HT1A receptor is a well-established target for the treatment of anxiety and depressive disorders.[6] Diazaspiro[4.4]nonane derivatives have been synthesized and evaluated as potent ligands for this receptor, exhibiting a range of functional activities from full agonism to antagonism.
Rationale for Targeting 5-HT1A Receptors
Agonists and partial agonists of the 5-HT1A receptor are known to mediate anxiolytic and antidepressant effects. The structural constraints of the diazaspiro[4.4]nonane scaffold allow for the fine-tuning of ligand-receptor interactions, leading to compounds with desired functional profiles.
Quantitative Analysis of 5-HT1A Receptor Ligands
The following table presents the binding affinities of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro[4.5]decane-1,3-dione for the human 5-HT1A and 5-HT2A receptors.
| Compound ID | Aryl Group | 5-HT1A Kᵢ (nM) | 5-HT2A Kᵢ (nM) |
| 14 | 2-CH₃-Ph | 5.1 | 148 |
| 15 | 3-Cl-Ph | 2.7 | 45 |
| 16 | 3-CF₃-Ph | 4.3 | 256 |
Data synthesized from Obniska et al., Pharmacol Rep, 2006.[6]
Targeting Sigma Receptors: Implications for Neurodegeneration and Pain
Sigma receptors, particularly the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are implicated in a variety of neurological functions and are considered promising targets for the treatment of neurodegenerative diseases, pain, and addiction.[1] The 2,7-diazaspiro[4.4]nonane scaffold has proven to be a valuable template for developing potent and selective sigma receptor ligands.[7][8]
Rationale for Targeting Sigma Receptors
The modulation of sigma receptors can influence a range of cellular processes, including calcium signaling, ion channel function, and neuronal survival. Ligands that selectively target these receptors may offer novel therapeutic approaches for complex CNS disorders.
Quantitative Analysis of Sigma Receptor Ligands
The following table summarizes the binding affinities of representative 2,7-diazaspiro[3.5]nonane derivatives for the sigma-1 and sigma-2 receptors.
| Compound ID | R¹ Group | R² Group | σ₁R Kᵢ (nM) | σ₂R Kᵢ (nM) | σ₂/σ₁ Selectivity |
| 4b | Benzyl | Phenethyl | 2.7 | 27 | 10 |
| 4c | Benzyl | Benzyl | 3.5 | 21 | 6 |
| 5b | Phenethyl | H | 13 | 102 | 7.8 |
Data synthesized from Abadi et al., ACS Chem Neurosci, 2023.[7][8]
Anticonvulsant Properties of Diazaspiro[4.4]nonane Derivatives
A significant body of research has focused on N-substituted 2-azaspiro[4.4]nonane-1,3-diones, which have demonstrated promising anticonvulsant effects in preclinical models of epilepsy.[1]
Rationale for Anticonvulsant Activity
The precise mechanism of action for the anticonvulsant effects of these derivatives is still under investigation, but it is hypothesized to involve the modulation of voltage-gated ion channels or enhancement of GABAergic neurotransmission.
In Vivo Evaluation of Anticonvulsant Efficacy
The anticonvulsant activity of these compounds is typically evaluated in rodent models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The MES test is a model of generalized tonic-clonic seizures, while the scPTZ test is a model of absence seizures.
| Compound ID | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| 1j | >300 | 76.27 |
| 9 | 100 (mice), 30 (rats) | >300 |
Data synthesized from Obniska et al., and Kamiński et al.[9][10]
Application Protocols
Synthesis of a Representative Diazaspiro[4.4]nonane Derivative
The following protocol describes a plausible multi-step synthesis of the 2-azaspiro[4.4]nonane core, starting from cyclopentanone.[11]
Step 1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)
-
In a round-bottom flask equipped with a reflux condenser, dissolve cyclopentanone (1.0 eq) and cyanoacetamide (2.2 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature to allow for product precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid
-
Suspend the product from Step 1 in a 1:1 (v/v) mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for 8-12 hours until gas evolution ceases.
-
Cool the reaction mixture in an ice bath to induce precipitation of the diacid.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water.
Step 3: Reductive Cyclization to 2-Azaspiro[4.4]nonane
-
This step typically involves the formation of an intermediate such as the corresponding imide, followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄). The specific conditions for this step can vary and should be optimized based on the specific substrate.
Caption: A typical in vitro screening cascade for the evaluation of diazaspiro[4.4]nonane derivatives.
Protocol: Radioligand Binding Assay for Dopamine D3 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of test compounds for the dopamine D3 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human dopamine D3 receptor.
-
Radioligand: [³H]Spiperone or another suitable D3-selective radioligand.
-
Non-specific binding control: Haloperidol or another high-affinity D2/D3 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the diazaspiro[4.4]nonane test compounds in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or non-specific binding control.
-
Radioligand at a concentration near its Kₑ.
-
Membrane preparation.
-
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the concentration-response curve and calculate the Kᵢ using the Cheng-Prusoff equation.
Protocol: GTPγS Binding Assay for 5-HT1A Receptor Functional Activity
This functional assay measures the ability of a compound to stimulate G-protein activation upon binding to the 5-HT1A receptor.[2][3][12]
Materials:
-
Membrane preparations from cells expressing the human 5-HT1A receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compounds (agonists, antagonists).
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add membrane preparation, GDP, and the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the filter-bound radioactivity by scintillation counting.
-
Analyze the data to determine the EC₅₀ and Eₘₐₓ for agonists.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]
Materials:
-
Neuronal or other relevant cell line (e.g., SH-SY5Y).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the diazaspiro[4.4]nonane derivatives for a predetermined time (e.g., 24 or 48 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol: Maximal Electroshock (MES) Test in Rodents
This in vivo model is used to screen for anticonvulsant activity against generalized tonic-clonic seizures.[15][16]
Animals:
-
Male mice (e.g., Swiss-Webster) or rats (e.g., Sprague-Dawley).
Procedure:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
At the time of peak effect (predetermined by pharmacokinetic studies), deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered as protection.
-
Calculate the ED₅₀, the dose that protects 50% of the animals from the seizure.
Conclusion and Future Perspectives
The diazaspiro[4.4]nonane scaffold represents a highly promising and versatile platform for the design and development of novel therapeutics for a range of CNS disorders. The inherent structural rigidity and stereochemical complexity of this framework provide a unique opportunity to achieve high levels of affinity and selectivity for challenging CNS targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design, synthesis, and evaluation of new diazaspiro[4.4]nonane-based clinical candidates. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in multi-target drug design strategies to address the complex and multifactorial nature of many CNS diseases.
References
A comprehensive list of references is provided in the following section. Each reference includes the title, source, and a clickable URL for verification.
References
-
Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC - NIH. [Link]
-
Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PMC - PubMed Central. [Link]
-
Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. PubMed. [Link]
-
A Zebrafish Behavior Assay for Assessing Anti-Epileptic Drug Efficacy. ProQuest. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF. ResearchGate. [Link]
-
A zebrafish behavior assay for assessing anti-epileptic drug efficacy. ResearchGate. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]
-
Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores | Publicación. Sílice (CSIC). [Link]
-
Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate. [Link]
-
Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. PubMed. [Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Publications. [Link]
-
Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. MDPI. [Link]
-
Animal models in the drug discovery pipeline for Alzheimer's disease. PMC. [Link]
-
Inducing Agents for Alzheimer's Disease in Animal Models. Xia & He Publishing Inc.. [Link]
-
Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. PubMed. [Link]
-
Animal models of Alzheimer's disease and drug development. Limav. [Link]
-
METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. ijp-online.com. [Link]
-
Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. PMC. [Link]
-
Journal of Drug Delivery and Therapeutics Screening models for antiepileptic drugs: A Review. Semantic Scholar. [Link]
-
Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Development of sigma-1. iris.unito.it. [Link]
-
Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. PubMed. [Link]
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PMC - NIH. [Link]
-
Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl.... PubMed. [Link]
-
Novel long‐acting antagonists of muscarinic ACh receptors. PMC - PubMed Central - NIH. [Link]
-
In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. [Link]
-
-
PDSP. [Link]
-
-
Rodent models of Parkinson's disease: beyond the motor symptomatology. PubMed. [Link]
-
Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. PubMed Central. [Link]
-
Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. PMC - PubMed Central. [Link]
-
Animal models of schizophrenia. imprs-tp. [Link]
-
8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone. PubMed. [Link]
-
Animal models of the non-motor features of Parkinson's disease. PMC - PubMed Central. [Link]
-
Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. PubMed. [Link]
-
Animal Models of Parkinson's Disease. NCBI - NIH. [Link]
-
Distinct primary structures, ligand-binding properties and tissue-specific expression of four human muscarinic acetylcholine receptors. PubMed Central. [Link]
-
Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. [Link]
-
Muscarinic acetylcholine receptors: structural basis of ligand binding and G protein coupling. life.nthu.edu.tw. [Link]
-
Asenapine effects in animal models of psychosis and cognitive function. PubMed Central. [Link]
-
Quantifying drug-related 5-HT1A receptor occupancy with. PubMed. [Link]
-
Discriminative stimulus properties of the 5-HT1A receptor biased agonists NLX-101 and F13714, in rats trained to discriminate 8-OH-DPAT from saline. PMC - PubMed Central. [Link]pmc/articles/PMC10159781/)
Sources
- 1. benchchem.com [benchchem.com]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ijpp.com [ijpp.com]
- 16. Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Incorporation of tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate in Solid-Phase Peptide Synthesis
Introduction: Embracing the Third Dimension in Peptide Design
In the landscape of modern drug discovery, there is a continuous drive towards molecules with enhanced three-dimensional (3D) character.[1][2] Spirocyclic scaffolds, which feature two rings fused at a single atom, are at the forefront of this movement. Their rigid, well-defined conformations offer a distinct advantage over traditional planar, aromatic systems by enabling more precise spatial projection of functional groups.[1][3] This inherent three-dimensionality can lead to significant improvements in key drug-like properties, including enhanced aqueous solubility, greater metabolic stability, and improved target binding selectivity.[2][3][4]
This application note provides a detailed guide for the incorporation of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, a valuable building block for introducing a spirocyclic lactam moiety into peptide chains via solid-phase peptide synthesis (SPPS). The presence of both a secondary amine for chain elongation and a lactam functionality within a constrained bicyclic system makes this reagent a powerful tool for generating novel peptide architectures with unique conformational properties.
Molecular Profile: this compound
This building block is strategically designed for Boc-based SPPS. The tert-butyloxycarbonyl (Boc) group provides temporary protection of the secondary amine, which can be selectively removed under acidic conditions to allow for subsequent amino acid coupling. The lactam nitrogen remains available for further chemical modification if desired, or it can serve as a key pharmacophoric element.
| Property | Value |
| CAS Number | 1194376-44-7 |
| Molecular Formula | C₁₂H₂₀N₂O₃ |
| Molecular Weight | 240.30 g/mol [5] |
| Appearance | Solid |
| Storage | Refrigerator |
Workflow for SPPS Incorporation
The following diagram outlines the key steps for the successful incorporation of the spirocyclic building block into a peptide sequence using a standard Boc-SPPS strategy.
Sources
Application Notes and Protocols for the Synthesis and Evaluation of PROTACs Utilizing a Spirocyclic Linker Scaffold
Introduction: A New Spin on Targeted Protein Degradation with Spirocyclic Linkers
The landscape of modern therapeutics is rapidly evolving, with targeted protein degradation (TPD) emerging as a powerful modality capable of addressing disease targets previously considered "undruggable."[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules act as molecular matchmakers, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural disposal system—the ubiquitin-proteasome system (UPS)—to induce selective degradation of the POI.[2][3][4]
A PROTAC's architecture consists of three critical components: a ligand that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker that tethers the two.[2][5] While much focus has been placed on the design of the binding ligands, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are paramount, dictating the geometry and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which ultimately governs degradation efficiency.[4][6]
This guide delves into the application of a novel linker building block, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate . The incorporation of a rigid spirocyclic scaffold represents a strategic departure from traditional flexible alkyl and PEG linkers. This rigidity can pre-organize the PROTAC molecule into a conformation more favorable for ternary complex formation, potentially improving potency and physicochemical properties while offering access to novel intellectual property space.[6][7][8] We will explore the reaction of this spirocyclic scaffold with ligands for the most widely utilized E3 ligases—Cereblon (CRBN), von Hippel-Lindau (VHL), MDM2, and IAPs—and provide detailed protocols for the synthesis, characterization, and biological evaluation of the resulting PROTACs.
The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation
The UPS is a cornerstone of cellular protein homeostasis. The process involves a three-enzyme cascade (E1, E2, and E3) that tags substrate proteins with ubiquitin. It is the E3 ligase that provides substrate specificity.[9] A polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein. PROTACs ingeniously co-opt this system, forcing the ubiquitination of a neo-substrate—the POI.
Figure 2: Synthetic workflow for the preparation of a VHL-ligand-spirocycle intermediate.
Step-by-Step Methodology
-
Boc Deprotection of the Spirocyclic Scaffold:
-
Rationale: The first step is to remove the tert-butyloxycarbonyl (Boc) protecting group from the amine that will be coupled to the POI ligand later, revealing the free amine needed for coupling to the E3 ligase ligand. Correction: The protocol logic should be to first couple to the lactam nitrogen or a pre-functionalized spirocycle, or deprotect the non-lactam nitrogen for coupling. A more standard approach is to use a bifunctional linker. For this example, we will assume the starting material is tert-butyl 2-(carboxymethyl)-6-oxo-2,7-diazaspiro[4.4]nonane-7-carboxylate to illustrate the principle, coupling to the lactam nitrogen first. Let's pivot to a more chemically sound and common PROTAC synthesis strategy: coupling a pre-formed E3-ligand-linker acid to the free amine of the deprotected spirocycle. The lactam nitrogen is less nucleophilic. The this compound has two nitrogens. The Boc-protected one (N2) and the lactam one (N7). The lactam N-H is the most likely point of initial reaction for alkylation, or the Boc group is removed from N2 to perform coupling there. Let's assume we deprotect N2.
-
-
Step 1: Boc Deprotection of this compound
-
Dissolve the starting spirocycle (1.0 eq) in Dichloromethane (DCM, approx. 0.1 M).
-
Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Self-Validation: Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. The crude product (TFA salt of the deprotected amine) is typically used in the next step without further purification.
-
-
Step 2: Amide Coupling with E3 Ligase Ligand
-
Rationale: This step forms a stable amide bond, covalently linking the E3 ligase warhead to the spirocyclic core. HATU is a highly efficient coupling reagent that minimizes racemization and side reactions. [10]DIPEA is a non-nucleophilic base used to neutralize the TFA salt and facilitate the coupling.
-
Dissolve the E3 ligase ligand functionalized with a carboxylic acid (e.g., a VHL ligand-PEG4-acid, 1.0 eq) in N,N-Dimethylformamide (DMF, approx. 0.1 M).
-
Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes at room temperature to pre-activate the acid.
-
Add a solution of the crude deprotected spirocycle from Step 1 (1.2 eq) in DMF.
-
Stir the reaction at room temperature for 12-18 hours.
-
Self-Validation: Monitor reaction completion by LC-MS, observing the consumption of the E3 ligand-acid and the appearance of the desired product mass.
-
-
Step 3: Workup and Purification
-
Dilute the reaction mixture with water and extract with Ethyl Acetate or DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to yield the desired E3 Ligase-Linker-Spirocycle intermediate.
-
-
Step 4: Characterization
-
Confirm the identity and purity of the final product using LC-MS and ¹H NMR spectroscopy. Expected purity should be >95%.
-
Application Protocol 2: Final PROTAC Assembly and Evaluation
With the E3-ligase-linker intermediate in hand, the final step is to attach the POI ligand. This protocol outlines the conjugation and subsequent biological characterization.
Biological Evaluation Workflow
Figure 3: Workflow for the final assembly of the PROTAC and its subsequent biological evaluation to determine degradation potency and cellular effects.
Step-by-Step Methodology
-
Final Amide Coupling:
-
Rationale: This step is analogous to the first coupling reaction, now using the remaining reactive site on the spirocycle (the lactam N-H) to attach the POI ligand.
-
Follow the procedure outlined in Protocol 1, Step 2 , using the purified E3 Ligase-Linker-Spirocycle intermediate (1.0 eq) and a POI ligand functionalized with a carboxylic acid (1.1 eq).
-
After reaction completion as monitored by LC-MS, purify the final PROTAC molecule using preparative reverse-phase HPLC.
-
Characterize the final compound thoroughly by LC-MS, ¹H NMR, and HRMS to confirm its identity, purity (>98%), and integrity.
-
-
Western Blotting for Target Degradation:
-
Principle: This is the definitive assay to visually and semi-quantitatively confirm the dose-dependent degradation of the target protein. [11][12] * Procedure:
-
Cell Seeding: Plate a relevant human cell line in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the final PROTAC (e.g., 1000, 300, 100, 30, 10, 3, 1 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (typically 18-24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with a primary antibody specific for the POI. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate on an imaging system.
-
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the protein is degraded).
-
-
Cell Viability Assay:
-
Principle: This assay measures the functional consequence of degrading the POI. For an oncogenic target, degradation is expected to reduce cell viability. It also serves as a measure of overall cytotoxicity. [13] * Procedure:
-
Cell Seeding: Plate cells in a 96-well opaque plate.
-
Treatment: Treat cells with the same serial dilution of the PROTAC as used for the Western blot.
-
Incubation: Incubate for a period relevant to the target's biology (e.g., 72 hours).
-
Assay: Perform a viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).
-
-
Expected Data Summary
| Synthesis Step | Expected Yield | Expected Purity (LC-MS) |
| Intermediate Synthesis | 30 - 50% | > 95% |
| Final PROTAC Synthesis | 25 - 45% | > 98% |
| Biological Assay | Key Parameter | Example Value |
| Western Blot | DC₅₀ | 15 nM |
| Viability Assay | IC₅₀ | 25 nM |
| Table 2: Representative table of expected synthetic outcomes and biological activity metrics for a newly developed PROTAC. Actual values are highly dependent on the specific POI and E3 ligase ligands used. |
Conclusion and Field-Proven Insights
The use of This compound and similar rigid scaffolds provides a compelling strategy for advancing the field of targeted protein degradation. By moving beyond simple, flexible linkers, researchers can exert greater control over the conformational behavior of their PROTACs, which is a key determinant of ternary complex efficiency. The protocols outlined herein provide a robust framework for the synthesis and evaluation of these next-generation degraders.
It is critical to remember that PROTAC development is an iterative process. The initial choice of linker attachment points, E3 ligase, and linker length is a starting point. The data generated from the biological assays—particularly the DC₅₀ and IC₅₀ values—provide the crucial feedback needed to rationally design the next iteration of molecules. A successful degradation campaign often involves the parallel synthesis and screening of a small library of PROTACs with varied linker lengths and attachment vectors to empirically determine the optimal geometry for a given POI-E3 ligase pair. [10][11]This spirocyclic scaffold is an excellent new tool for building such libraries, enabling the exploration of previously inaccessible chemical space.
References
-
Donovan, K. A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Angewandte Chemie International Edition, 59(51), 22994-23013. [Link]
-
Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 583829. [Link]
-
Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Precise PEG. [Link]
-
Ciulli, A., & Bartlett, G. J. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7416-7448. [Link]
-
Donovan, K. A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Central Science, 6(11), 1937-1953. [Link]
-
Ciulli, A., & Bartlett, G. J. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]
-
MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules, 29(5), 1083. [Link]
-
Wang, S., et al. (2022). PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective. Acta Materia Medica, 1(2), 244-259. [Link]
-
Donovan, K. A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Central Science. [Link]
-
Ci, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(12), 1155-1176. [Link]
-
ResearchGate. (2025). A variety of small molecules that serve as the ligands for IAP E3 ligase. ResearchGate. [Link]
-
ScienceOpen. (2022). PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective. ScienceOpen. [Link]
-
Gomberg, E., et al. (2022). Ligands for cereblon: 2017-2021 patent overview. Expert Opinion on Therapeutic Patents, 32(6), 625-640. [Link]
-
Taylor & Francis Online. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. [Link]
-
Wang, S., et al. (2022). PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective. PubMed. [Link]
-
Galdeano, C., et al. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society, 134(10), 4678-4681. [Link]
-
Lee, H., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ChemistryOpen, 11(9), e202200131. [Link]
-
Wang, L., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Medicinal Chemistry Letters, 11(8), 1533-1538. [Link]
-
ScienceOpen. (2022). PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective. Acta Materia Medica. [Link]
-
ResearchGate. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]
-
Xtalks. (2023). Assay Platforms for PROTAC in Drug Discovery and Beyond. Xtalks. [Link]
-
Xu, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 136. [Link]
-
Wikipedia. (n.d.). Mdm2. Wikipedia. [Link]
-
ChemRxiv. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expedition of PROTAC SAR. ChemRxiv. [Link]
-
Yang, J. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o3492. [Link]
-
SpiroChem. (n.d.). Linker Design. SpiroChem. [Link]
-
SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues. SpiroChem. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. [Link]
-
A-SPIRA Chemical. (n.d.). tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96%. A-SPIRA Chemical. [Link]
-
ResearchGate. (2011). This compound. ResearchGate. [Link]
Sources
- 1. Accelerating Protein Degrader Discovery with IAP [sigmaaldrich.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linker Design | SpiroChem [spirochem.com]
- 8. News - Single [spirochem.com]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesensors.com [lifesensors.com]
- 13. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this spirocyclic lactam.
I. Introduction to Purification Challenges
This compound (CAS 1194376-44-7) is a valuable building block in medicinal chemistry due to its rigid spirocyclic scaffold.[1][2] The presence of a Boc-protected amine, a lactam carbonyl, and a secondary amine within the spirocyclic system presents a unique set of purification challenges. Common issues include the removal of starting materials, catalysts (e.g., Raney Ni), and byproducts, as well as potential degradation of the acid-sensitive Boc group.[3][4] This guide offers practical solutions and explains the chemical principles behind the recommended purification strategies.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound.
Question 1: My initial crystallization from ethanol yields a product with low purity. What are my next steps?
Answer:
Low purity after initial crystallization is a common issue and can be addressed by a multi-step purification strategy. The choice of the subsequent steps depends on the nature of the impurities.
Step 1: Characterize the Impurities Before proceeding, it is crucial to identify the impurities. Use techniques like ¹H NMR, LC-MS, or TLC to determine if the impurities are unreacted starting materials, byproducts, or residual solvent.
Step 2: Implement a Liquid-Liquid Extraction Workflow If the impurities have different acid-base properties or polarities compared to your product, a liquid-liquid extraction can be highly effective.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Wash the organic layer with a mild acidic solution (e.g., 1% aqueous citric acid) to remove any basic impurities. Caution: Avoid strong acids like HCl, as they can cleave the Boc protecting group.[3][4]
-
Next, wash with a mild basic solution (e.g., saturated aqueous sodium bicarbonate) to remove any acidic impurities.
-
Follow with a brine wash to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Step 3: Re-crystallization with a Different Solvent System If extraction is insufficient, re-crystallization using a different solvent or a co-solvent system is recommended. A publication on the crystal structure of the title compound mentions obtaining single crystals by recrystallization from ethanol at room temperature, suggesting this is a viable starting point.[5]
Solvent Screening for Re-crystallization
| Solvent System | Rationale |
| Ethanol/Water | Increasing the polarity with water may help precipitate the less polar product while keeping more polar impurities dissolved. |
| Ethyl Acetate/Heptane | A less polar solvent system that can be effective for moderately polar compounds. |
| Dichloromethane/Petroleum Ether | Often used for crystallizing spirocyclic compounds.[2] |
Step 4: Flash Column Chromatography If crystallization and extraction fail to provide the desired purity, flash column chromatography is the most effective method for separating closely related compounds.
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start [label="Low Purity After Initial Crystallization"]; char_imp [label="Characterize Impurities (NMR, LC-MS, TLC)"]; extraction [label="Liquid-Liquid Extraction"]; recrystallize [label="Re-crystallization (New Solvent System)"]; chromatography [label="Flash Column Chromatography"]; end_node [label="High Purity Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> char_imp; char_imp -> extraction; extraction -> recrystallize; recrystallize -> chromatography; chromatography -> end_node; } dot
Caption: Troubleshooting workflow for low purity.
Question 2: I am observing a significant amount of a byproduct that appears to have lost the Boc group. How can I prevent this and purify my desired product?
Answer:
Loss of the tert-butoxycarbonyl (Boc) protecting group indicates exposure to acidic conditions.[3][4] This is a common issue, and prevention is key.
Prevention during Workup:
-
Avoid Strong Acids: Do not use strong acids like HCl or trifluoroacetic acid (TFA) during the workup.[3] Even brief exposure during extraction can lead to deprotection.
-
Neutralize the Reaction Mixture: If the reaction was performed under acidic conditions, carefully neutralize it with a mild base like sodium bicarbonate before extraction.
-
Temperature Control: During solvent evaporation, avoid excessive heat as some Boc-protected amines can be thermally labile, especially if trace acids are present.[6]
Purification Strategy:
If deprotection has already occurred, you can use this to your advantage for purification. The deprotected compound will have a free amine, making it significantly more polar and basic than your desired product.
Experimental Protocol: Purification via Extraction
-
Dissolve the crude mixture in ethyl acetate.
-
Wash the organic layer with a dilute acid solution (e.g., 1% citric acid). The deprotected, basic byproduct will react and move into the aqueous layer.
-
The desired Boc-protected product will remain in the organic layer.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
The purity of the isolated product should be confirmed by analytical methods.
***dot digraph "Boc_Deprotection_Flowchart" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
start [label="Boc Deprotection Observed"]; prevention [label="Preventive Measures:\n- Avoid strong acids\n- Neutralize reaction\n- Control temperature"]; purification [label="Purification Strategy"]; extraction [label="Acidic Liquid-Liquid Extraction"]; separation [label="Deprotected byproduct enters aqueous phase.\nDesired product remains in organic phase."]; end_node [label="Isolated Boc-Protected Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prevention; start -> purification; purification -> extraction; extraction -> separation; separation -> end_node; } dot
Caption: Logic for addressing Boc deprotection.
Question 3: What are the recommended conditions for purifying this compound by flash column chromatography?
Answer:
Flash column chromatography is a powerful tool for purifying this compound. The key is to select a solvent system that provides good separation between your product and any impurities.
Recommended Solvent Systems:
A common starting point for Boc-protected amines and lactams is a gradient of ethyl acetate in a non-polar solvent like heptane or petroleum ether.[7]
| Solvent System | Gradient | Rationale |
| Ethyl Acetate / Heptane | 20% to 100% EtOAc | Good general-purpose system for compounds of moderate polarity. |
| Dichloromethane / Methanol | 0% to 10% MeOH | A more polar system for separating more polar impurities. |
| Dichloromethane / Acetone | 50% to 80% Acetone | Can be effective for separating closely related isomers of Boc-protected compounds.[8] |
Experimental Protocol: Flash Column Chromatography
-
Dry Loading: For best results, pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM), add silica gel, and evaporate the solvent until you have a free-flowing powder.
-
Column Packing: Pack a silica gel column with your chosen non-polar solvent (e.g., heptane).
-
Loading: Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin elution with the starting solvent mixture and gradually increase the polarity according to your gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
III. Frequently Asked Questions (FAQs)
Q1: What is the appearance and stability of pure this compound? A1: The pure compound is a solid. It should be stored in a refrigerator. The Boc-protecting group is sensitive to strong acids and high temperatures.[3][6]
Q2: What are the key NMR signals to look for to confirm the structure and purity? A2: In ¹H NMR, you should look for the characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The presence of signals corresponding to the methylene protons of the spirocyclic core is also essential. The absence of signals from starting materials or the deprotected analog would indicate high purity.
Q3: Can I use reverse-phase chromatography for purification? A3: While possible, it is generally not recommended if your eluent contains acidic modifiers like TFA, as this will cause deprotection of the Boc group.[3] If reverse-phase is necessary, use a buffered mobile phase at a neutral pH.
Q4: My compound is an oil after chromatography, but I know it should be a solid. What should I do? A4: This is often due to residual solvent. Ensure you have removed all solvent under high vacuum. If it remains an oil, you can attempt to induce crystallization by dissolving it in a minimal amount of a hot solvent (like ethanol or ethyl acetate) and then cooling it slowly. Adding a seed crystal, if available, can also help. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
IV. References
-
Single crystal structure of the spiro compound 2 c. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation and crystal structure determination of spirocyclic compounds. (2020). Morressier. Retrieved from [Link]
-
This compound. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3492. Retrieved from [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. Retrieved from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]
-
EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Spiropyran-Based Liquid Crystals: The Formation of Columnar Phases via Acid-Induced Spiro-merocyanine Isomerization. (2021). ResearchGate. Retrieved from [Link]
-
CAS 1194376-44-7: tert-butyl-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. (n.d.). ABL Technology. Retrieved from [Link]
-
Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. (2020). Synlett, 31(19), 1859-1870.
-
Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. (2024). Molecules, 29(9), 2093. Retrieved from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2022). Molecules, 27(19), 6241. Retrieved from [Link]
-
PROCESS FOR PREPARATION OF β-LACTAMS. (1992). Google Patents. Retrieved from
-
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96%. (n.d.). Aspira Chemical. Retrieved from [Link]
-
(PDF) this compound. (2011). ResearchGate. Retrieved from [Link]
-
Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2014). ResearchGate. Retrieved from [Link]
-
Synthesis of β-Lactams. (2020). Encyclopedia.pub. Retrieved from [Link]
-
Dynamic Enantioconvergent Desaturation of 4,5-Disubstituted γ-Lactones in Whole Cells of Rhodococcus erythropolis. (2022). Journal of the American Chemical Society. Retrieved from [Link]
-
Advances in the chemistry of β-lactam and its medicinal applications. (2010). Current Medicinal Chemistry, 17(18), 1862-1895. Retrieved from [Link]
Sources
- 1. CAS 1194376-44-7: tert-butyl-6-oxo-2,7-diazaspiro[4.4]nona… [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Synthesis of Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
Welcome to the technical support guide for the synthesis of Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this specific synthetic procedure. Our aim is to provide in-depth, scientifically grounded advice to help you optimize your reaction outcomes.
Introduction to the Synthesis
The synthesis of this compound typically involves the reductive cyclization of a precursor such as methyl 1-(tert-butoxycarbonyl)-3-(cyanomethyl)pyrrolidine-3-carboxylate. A common method for this transformation is catalytic hydrogenation using Raney Nickel (Raney Ni) under a hydrogen atmosphere.[1] While this method is generally effective, several side reactions can occur, leading to the formation of impurities and a decrease in the yield of the desired product. This guide will address the identification and mitigation of these common side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish or incomplete, and I am isolating a significant amount of a compound with a primary amine and an ester functionality. What is this side product and how can I promote full cyclization?
Answer:
This is likely the incomplete cyclization product , where the nitrile group has been successfully reduced to a primary amine, but the subsequent intramolecular lactam formation has not occurred.
Mechanism of Formation:
The desired reaction is a two-step process occurring on the surface of the Raney Ni catalyst. First, the nitrile is reduced to a primary amine. This amine then acts as a nucleophile, attacking the proximal ester carbonyl to form the spiro-lactam via an intramolecular cyclization. If the cyclization step is slow or inhibited, the open-chain amino-ester will be the major product isolated.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your Raney Ni is fresh and active. Raney Ni is pyrophoric when dry and should be handled as a slurry under an inert atmosphere.[2] Its activity can diminish over time or with improper storage.
-
Reaction Time and Temperature: While the literature procedure is performed at room temperature, gently increasing the temperature (e.g., to 30-40 °C) can provide the necessary activation energy for the cyclization step. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Solvent Choice: The reaction is typically run in methanol.[1] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Stirring and Mass Transfer: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate the transport of reactants to the catalyst surface.
Q2: I am observing a significant peak in my LC-MS with a mass corresponding to a dimer of my expected product. What is this impurity and how can I prevent its formation?
Answer:
You are likely forming a dimeric side product . This is a common issue in nitrile reductions to primary amines.[3]
Mechanism of Formation:
During the reduction of the nitrile, an intermediate imine is formed. The desired pathway is the complete reduction of this imine to a primary amine. However, a molecule of the already formed primary amine can act as a nucleophile and attack the imine intermediate of another molecule. This leads to the formation of a dimeric species, which can be further reduced to a stable secondary amine dimer.
Troubleshooting Steps:
-
Hydrogen Pressure: Ensure an adequate and constant hydrogen pressure (typically around 50 psi) is maintained throughout the reaction.[1] A higher concentration of hydrogen on the catalyst surface favors the complete reduction of the imine intermediate to the primary amine before it can react with another molecule.
-
Catalyst Loading: Using a sufficient catalyst loading can help to ensure a high concentration of active sites for hydrogenation, promoting the desired intramolecular reaction over the intermolecular side reaction.
-
Reaction Concentration: Running the reaction at a lower concentration (higher solvent volume) can disfavor the bimolecular side reaction that leads to dimerization.
Q3: My product appears to be contaminated with a more polar impurity, and my yield is low. NMR analysis suggests the absence of the lactam carbonyl and the presence of a hydroxyl group. What could this be?
Answer:
This impurity is likely the over-reduced amino-alcohol . In this case, the ester functionality of your starting material or the lactam carbonyl of your product has been reduced to an alcohol.
Mechanism of Formation:
Raney Nickel is a powerful reducing agent. While it preferentially reduces the nitrile under the specified mild conditions, prolonged reaction times, higher temperatures, or a highly active batch of catalyst can lead to the reduction of other functional groups, such as esters and amides (lactams), to alcohols.
Troubleshooting Steps:
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent over-reduction of the product.
-
Control Reaction Temperature: Avoid excessive heating. The reduction of esters and lactams is more facile at higher temperatures.
-
Catalyst Deactivation: If over-reduction is a persistent issue, you can consider partially deactivating the Raney Ni catalyst, though this requires careful control and is generally not the preferred method.
Q4: My crude reaction mixture shows multiple spots on TLC, and after workup, I have a complex mixture of products. What are other potential side reactions?
Answer:
Besides the major side products discussed above, other impurities can arise from the starting materials or reaction conditions.
-
Hydrolysis of Starting Material: If there is moisture in your solvent or reagents, the ester or nitrile group of the starting material can undergo hydrolysis, especially given the long reaction times sometimes required.
-
Decyanation: Although less common with Raney Ni under these conditions, cleavage of the C-CN bond can sometimes occur.
-
Epimerization: If there are chiral centers adjacent to carbonyl groups, there is a potential for epimerization under basic or acidic conditions, which might be present if the Raney Ni is not washed to neutrality.
General Troubleshooting and Best Practices:
-
Starting Material Purity: Ensure the purity of your starting material, as impurities can lead to unexpected side reactions.
-
Inert Atmosphere: While the reaction is under a hydrogen atmosphere, handling the pyrophoric Raney Ni requires an inert atmosphere (e.g., Argon) to prevent deactivation and ensure safety.[2]
-
Catalyst Filtration: After the reaction, the Raney Ni catalyst must be carefully filtered. It is recommended to filter it through a pad of Celite to ensure complete removal. The filter cake should not be allowed to dry as it is pyrophoric.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution |
| Incomplete Cyclization | Low catalyst activity, insufficient reaction time/temperature. | Use fresh, active Raney Ni; consider a slight increase in temperature; ensure anhydrous conditions. |
| Dimer Formation | Low hydrogen pressure, high reaction concentration. | Maintain adequate hydrogen pressure; use a lower reaction concentration. |
| Over-reduction | Prolonged reaction time, high temperature. | Monitor reaction progress closely and stop when complete; avoid excessive heat. |
| Complex Mixture | Impure starting materials, moisture, improper catalyst handling. | Use pure starting materials; ensure anhydrous conditions; handle Raney Ni under an inert atmosphere. |
Visualizing the Reaction Pathway and Side Products
Caption: Reaction scheme for the synthesis of this compound and the formation of common side products.
References
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (n.d.).
- Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse. (2002, September 5).
- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (n.d.). Semantic Scholar.
- Reduction of nitriles. (n.d.). Google Patents.
- The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. (n.d.). ResearchGate.
- Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions. (n.d.). Benchchem.
- This compound. (n.d.). PMC - NIH.
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (2025, August 7). ResearchGate.
- This compound | 1194376-44-7. (n.d.). Sigma-Aldrich.
- Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). YouTube.
Sources
Technical Support Center: Troubleshooting Polar Basic Diazaspiro Compound Purification
Welcome to the technical support center for the purification of polar basic diazaspiro compounds. Researchers, scientists, and drug development professionals often encounter unique challenges when purifying these molecules due to their inherent polarity and basicity. This guide provides in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to help you navigate these complexities and achieve high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my peak shape so poor? I'm seeing significant tailing during reverse-phase HPLC.
This is the most common issue encountered with basic compounds. The primary cause is secondary interactions between your positively charged (protonated) diazaspiro compound and residual silanol groups on the surface of standard silica-based stationary phases (like C18).[1][2] At neutral or acidic pH, the nitrogen atoms in your compound are protonated, and they interact strongly with the negatively charged, ionized silanols on the silica surface via ion-exchange mechanisms. This strong, non-hydrophobic interaction causes the analyte to "stick" to the stationary phase, resulting in broad, tailing peaks.
Q2: My compound has very poor, or even no, retention on my C18 column. It elutes in the solvent front. What should I do?
This occurs because your compound is too polar for the non-polar stationary phase, especially when it is in its charged, protonated state.[3][4] The protonated form is highly water-soluble and has a much greater affinity for the polar mobile phase than for the hydrophobic C18 chains.[3] To increase retention, you must increase the hydrophobicity of your analyte. The most effective strategy is "ion suppression," where you raise the mobile phase pH to deprotonate your basic compound, rendering it neutral and significantly more hydrophobic.[3]
Q3: My retention times are inconsistent from run to run and between different batches of mobile phase. What's happening?
Inconsistent retention times for ionizable compounds are almost always due to poor pH control.[5] The retention of a basic compound is extremely sensitive to the mobile phase pH, especially when the pH is close to the compound's pKa values.[3] Small shifts in pH can cause a significant change in the ratio of the protonated (less retained) to the neutral (more retained) form of the molecule, leading to drastic shifts in retention time. To ensure reproducibility, the mobile phase pH must be stable and controlled, ideally at least 2 pH units away from the analyte's pKa.[3][5]
Q4: I suspect my diazaspiro compound is degrading on my column during purification. How can I confirm and prevent this?
Degradation can occur if your compound is sensitive to the acidic nature of a standard silica gel stationary phase, a common issue in normal-phase flash chromatography.[6] You can test for on-column degradation by spotting your purified compound on a silica TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears, the compound is likely unstable on silica. To prevent this, consider using a less acidic stationary phase like alumina or a deactivated silica gel for flash chromatography.[6] Alternatively, using reverse-phase chromatography, where the stationary phase is chemically modified and less harsh, is often a better choice.
Q5: What are the best alternatives to standard reverse-phase or normal-phase chromatography for these challenging compounds?
When standard methods fail, orthogonal techniques that exploit different chemical properties of the molecule are invaluable.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[7] Since your diazaspiro compound is positively charged at acidic or neutral pH, Cation-Exchange Chromatography (CEX) is an excellent and highly effective choice.[8][9]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique that uses supercritical CO2 as the primary mobile phase.[10] It is considered a form of normal-phase chromatography but offers unique selectivity. By adding polar co-solvents and basic additives, SFC can efficiently purify polar basic compounds with high resolution and speed, often providing results superior to HPLC.[11][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[4][13] It is well-suited for retaining and separating very polar compounds that are not retained in reverse-phase mode.[14]
Troubleshooting Guides & Protocols
This section provides detailed workflows and starting points for method development.
Guide 1: Optimizing Reverse-Phase HPLC
The key to successful reverse-phase purification of basic compounds is controlling the ionization state of both the analyte and the stationary phase.
Troubleshooting Decision Workflow for RP-HPLC
Caption: Decision workflow for troubleshooting reverse-phase HPLC.
Protocol 1.1: Method Development Using High pH (Ion Suppression)
This is often the most effective approach for improving both peak shape and retention. By operating at a pH ~2 units above the highest pKa of your compound, the molecule is neutralized, and silanol interactions are minimized.
-
Step 1: Column Selection: Choose a column specifically designed for high pH stability (e.g., a hybrid particle or bidentate C18 column).[2] Standard silica columns will rapidly degrade above pH 8.
-
Step 2: Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 10 mM buffer such as ammonium bicarbonate or ammonium formate in high-purity water. Adjust the pH to 10 using ammonium hydroxide.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Step 3: Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).
-
Gradient: Start with 5% B for 1 minute, then ramp to 95% B over 10 minutes. Hold at 95% B for 2 minutes.
-
Equilibration: Ensure the column is fully equilibrated at initial conditions before each injection.
-
-
Step 4: Optimization: Adjust the gradient slope and starting %B to optimize the separation of your target compound from impurities.
Protocol 1.2: Method Development Using Low pH (Silanol Suppression)
If high pH is not an option, a low pH mobile phase can improve peak shape by protonating the residual silanols, reducing their capacity for strong ion-exchange interactions.
-
Step 1: Column Selection: Most C18 columns are stable at low pH.
-
Step 2: Mobile Phase Preparation:
-
Aqueous Phase (A): High-purity water with an acidic additive.
-
Organic Phase (B): Acetonitrile or Methanol with the same concentration of acidic additive.
-
Crucial: Adding the modifier to both aqueous and organic phases ensures a consistent pH throughout the gradient.
-
-
Step 3: Initial Gradient Conditions:
-
Use the same gradient profile as in Protocol 1.1.
-
-
Step 4: Optimization: If peak tailing persists, especially with TFA, it may indicate that ion-pairing is occurring. Consider switching to formic acid or using a different column chemistry.
Table 1: Common Mobile Phase Additives for Reverse-Phase Chromatography of Basic Compounds
| Additive | Typical Concentration | pH Range | Primary Function & Comments |
| Formic Acid (FA) | 0.1% (v/v) | ~2.7 | Suppresses silanol ionization. Good for MS compatibility. Provides a weak counter-ion.[15] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | ~2.0 | Strong ion-pairing agent that can significantly sharpen peaks. Can be difficult to remove from the purified sample and suppresses MS signal.[15] |
| Ammonium Hydroxide | Adjust to pH 10 | >9 | Used with a buffer (e.g., ammonium bicarbonate) to deprotonate basic analytes (ion suppression). Requires a pH-stable column.[1][2] |
| Triethylamine (TEA) | 0.1% (v/v) | ~11 (unbuffered) | A basic additive that acts as a "silanol blocker" by competing with the analyte for active sites. Often used in older methods; can interfere with detection. |
The Effect of pH on Analyte-Stationary Phase Interactions
Caption: Effect of mobile phase pH on interactions in RP-HPLC.
Guide 2: Ion-Exchange Chromatography (IEX)
IEX is a powerful technique for purifying ionizable compounds and is an excellent orthogonal method to reverse-phase. For basic diazaspiro compounds, Cation-Exchange (CEX) is the mode of choice.
Protocol 2.1: Strong Cation-Exchange (SCX) Screening Protocol
-
Step 1: Column Selection: Choose a Strong Cation-Exchange (SCX) column. SCX columns remain charged over a wide pH range.[8][16]
-
Step 2: Mobile Phase Preparation:
-
Binding Buffer (A): 20 mM phosphate or acetate buffer, pH 4.0. The pH should be low enough to ensure your compound is fully protonated (cationic).
-
Elution Buffer (B): 20 mM phosphate or acetate buffer + 1.0 M NaCl (or KCl), pH 4.0.
-
-
Step 3: Purification Workflow:
-
Equilibration: Equilibrate the SCX column with Binding Buffer (A) for at least 5-10 column volumes.
-
Loading: Dissolve your sample in Binding Buffer (A) and load it onto the column. Your cationic compound will bind to the negatively charged stationary phase.
-
Washing: Wash the column with Binding Buffer (A) to remove any neutral or anionic impurities.
-
Elution: Apply a linear gradient from 0% to 100% Elution Buffer (B) over 10-20 column volumes. The increasing salt concentration will disrupt the ionic interaction and elute your compound.
-
-
Step 4: Desalting: The collected fractions will contain high concentrations of salt, which must be removed. This can be done via dialysis, size-exclusion chromatography, or by using a reverse-phase C18 cartridge.
Guide 3: Supercritical Fluid Chromatography (SFC)
SFC provides high-speed, high-efficiency separations and is particularly well-suited for purifying basic compounds.
Protocol 3.1: Basic SFC Screening Protocol
-
Step 1: Column Selection: A variety of stationary phases can be used. Common starting points for polar basic compounds include columns with 2-ethylpyridine or amino-functionalized silica.[17]
-
Step 2: Mobile Phase Preparation:
-
Step 3: Initial Gradient Conditions:
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Flow Rate: 3.0 mL/min (analytical scale).
-
Gradient: Start at 5% co-solvent (B) and ramp to 50% B over 5-7 minutes.
-
-
Step 4: Optimization: SFC method development involves screening different columns, co-solvents (e.g., ethanol, isopropanol), and additives (e.g., ammonium acetate, ammonium hydroxide) to find the optimal selectivity and peak shape.
References
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]
-
How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Liophilic Mobile Phase Additives in Reversed Phase HPLC. Taylor & Francis Online. [Link]
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. PubMed. [Link]
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. National Library of Medicine. [Link]
-
Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. Technology Networks. [Link]
-
How Good is SFC for Polar Analytes?. Chromatography Today. [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
- Additives for reversed-phase HPLC mobile phases.
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
Ion chromatography. Wikipedia. [Link]
-
Purification of strong polar and basic compounds. Reddit. [Link]
-
Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]
-
Supercritical fluid chromatography. Wikipedia. [Link]
-
Ion Exchange Chromatography. Shimadzu. [Link]
-
Ion Exchange Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. [Link]
-
Supercritical Fluid Chromatography (SFC): New Products and Emerging Applications. LabX. [Link]
-
Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale. YouTube. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Purification of polar compounds. The Analytical Scientist. [Link]
-
What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. Quora. [Link]
Sources
- 1. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. Purification [chem.rochester.edu]
- 7. microbenotes.com [microbenotes.com]
- 8. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 9. Ion chromatography - Wikipedia [en.wikipedia.org]
- 10. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Supercritical Fluid Chromatography (SFC): New Products and Emerging Applications [labx.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. Ion Exchange Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing the Boc Protection of 2,7-diazaspiro[4.4]nonan-6-one
Welcome to the technical support center for the synthesis and optimization of Boc-protected 2,7-diazaspiro[4.4]nonan-6-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable spirocyclic scaffold. We will delve into the critical aspects of the N-Boc protection step, moving beyond a simple protocol to provide a framework for troubleshooting and rational optimization.
The 2,7-diazaspiro[4.4]nonan-6-one core presents a unique synthetic challenge. It contains two distinct nitrogen atoms: a standard secondary amine at the N2 position and an amide nitrogen at the N7 position. Due to the delocalization of the lone pair of electrons on the N7 nitrogen into the adjacent carbonyl group, it is significantly less nucleophilic than the N2 amine. Consequently, the Boc protection reaction selectively occurs at the more nucleophilic N2 position. This guide focuses on ensuring this transformation is efficient, high-yielding, and reproducible.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems at the bench.
Question 1: My reaction shows very low conversion, or no product is formed. What are the likely causes?
Answer: Low or no conversion is a frequent issue, often attributable to a few key factors.
-
Cause A: Poor Solubility of the Starting Material. The freebase or hydrochloride salt of 2,7-diazaspiro[4.4]nonan-6-one can exhibit poor solubility in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). If the starting material does not fully dissolve, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.
-
Solution:
-
Solvent System Modification: Consider using more polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
-
Biphasic Conditions: For hydrochloride salts, aqueous basic conditions can be effective. Dissolving the starting material in an aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) and adding the di-tert-butyl dicarbonate ((Boc)₂O) in a miscible co-solvent like THF or dioxane can solve solubility issues and drive the reaction.[1]
-
Temperature: Gently warming the reaction mixture (e.g., to 30-40 °C) can improve solubility and increase the reaction rate, but should be monitored to prevent side reactions.
-
-
-
Cause B: Reagent Inactivity or Stoichiometry.
-
Solution:
-
Check (Boc)₂O Quality: Di-tert-butyl dicarbonate can degrade over time, especially if exposed to moisture. Use a fresh bottle or verify the purity of your existing stock.
-
Base Stoichiometry: If starting from the freebase, at least one equivalent of a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) is required to neutralize the acid generated during the reaction.[2] If starting from a hydrochloride salt, at least two equivalents of the base are necessary: one to liberate the free amine and one to neutralize the generated acid.
-
-
-
Cause C: Insufficient Reaction Time.
-
Solution: Monitor the reaction closely using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some reactions may require extended periods (12-24 hours) to reach completion, particularly at room temperature.
-
Question 2: My reaction is messy, showing multiple spots on TLC/LC-MS. What side reactions could be occurring?
Answer: While this reaction is generally clean, side products can form under suboptimal conditions.
-
Cause A: Over-basing or Inappropriate Base. The use of a strong, nucleophilic base could potentially lead to side reactions involving the ketone at the C6 position.
-
Solution: Employ a sterically hindered, non-nucleophilic base like DIPEA. Avoid strong bases like NaOH or KOH in anhydrous organic solvents where their nucleophilicity is enhanced.
-
-
Cause B: Di-Boc Formation. While the N7 amide is non-nucleophilic, extremely harsh conditions (e.g., very high temperatures, prolonged reaction times with a large excess of reagents) could theoretically lead to trace amounts of the di-protected product. However, the most common "extra spots" are typically unreacted starting material and byproducts from (Boc)₂O.
-
Solution: Use a modest excess of (Boc)₂O (1.1-1.2 equivalents) and stick to standard reaction temperatures (0 °C to room temperature).
-
Question 3: I'm having difficulty with the aqueous work-up and product isolation. What can I do?
Answer: Work-up can be challenging due to the polarity of the product and potential for emulsions.
-
Cause A: Product has Partial Water Solubility. The introduction of the lipophilic Boc group increases organic solubility, but the remaining amide and spirocyclic core can still impart significant polarity, leading to product loss in the aqueous layer during extraction.
-
Solution:
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer.[1]
-
Use More Polar Solvents: Switch from less polar extraction solvents like diethyl ether to more polar options like ethyl acetate (EtOAc) or a mixture of chloroform and isopropanol (e.g., 3:1 CHCl₃/IPA).[1]
-
Continuous Extraction: For particularly stubborn cases, a continuous liquid-liquid extractor can be used for exhaustive extraction.
-
-
-
Cause B: Persistent Emulsions.
-
Solution: Add a small amount of brine and allow the mixture to stand. Gentle swirling, rather than vigorous shaking, can also help. In difficult cases, filtering the entire biphasic mixture through a pad of celite can break the emulsion.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is only the N2 position protected? The N2 nitrogen is a secondary amine with a localized lone pair of electrons, making it a good nucleophile. The N7 nitrogen is part of an amide functional group. Its lone pair is delocalized by resonance with the adjacent carbonyl, rendering it essentially non-nucleophilic under standard Boc protection conditions.
-
Q2: What is the optimal solvent and base combination? For the freebase starting material, DCM or THF with 1.1 equivalents of TEA or DIPEA is a standard starting point. For the hydrochloride salt, a biphasic system of THF/water with 2.2 equivalents of NaHCO₃ is often a robust choice that circumvents solubility issues.
-
Q3: How should I monitor the reaction progress? TLC is effective. Use a moderately polar mobile phase (e.g., 5-10% Methanol in DCM). The starting material (amine) will be very polar and likely stay at the baseline, while the Boc-protected product will have a higher Rf value. Staining with ninhydrin can be useful, as the starting secondary amine will give a positive result (often yellow/brown), while the protected product will not. LC-MS is the most definitive method, allowing you to track the disappearance of the starting material mass ion and the appearance of the product mass ion ([M+H]⁺ or [M+Na]⁺).
-
Q4: Is a catalyst like DMAP recommended? 4-Dimethylaminopyridine (DMAP) can catalyze the reaction. However, it also accelerates the hydrolysis of (Boc)₂O if any water is present.[1] For this substrate, which is often run under basic conditions, DMAP is typically unnecessary and may complicate the reaction. It is best to first optimize conditions without it.
Standard Experimental Protocol
This protocol provides a reliable starting point for the Boc protection of 2,7-diazaspiro[4.4]nonan-6-one hydrochloride.
-
Setup: To a round-bottom flask, add 2,7-diazaspiro[4.4]nonan-6-one hydrochloride (1.0 eq).
-
Dissolution: Add a 1:1 mixture of Tetrahydrofuran (THF) and water (approx. 0.1 M concentration). Stir until the solid dissolves.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.2 eq) portion-wise. Stir the mixture for 15-20 minutes at room temperature.
-
Reagent Preparation: In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a small amount of THF.
-
Reaction: Cool the flask containing the amine solution to 0 °C in an ice bath. Add the (Boc)₂O solution dropwise over 10 minutes.
-
Stirring: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 16 hours.
-
Monitoring: Check for completion by TLC or LC-MS. The starting material should be consumed.
-
Work-up:
-
Reduce the reaction volume by approximately half using a rotary evaporator to remove most of the THF.
-
Add ethyl acetate (EtOAc) to the remaining aqueous mixture and transfer to a separatory funnel.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers and wash once with saturated aqueous NaCl (brine).
-
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude material by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane.
Data & Mechanistic Overview
Quantitative Data Summary
The following table provides a general summary of reagents for the standard protocol.
| Reagent | Molar Equivalents | Purpose |
| 2,7-diazaspiro[4.4]nonan-6-one HCl | 1.0 | Starting Material |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.2 | Boc-protecting agent |
| Sodium Bicarbonate (NaHCO₃) | 2.2 | Base (for HCl salt) |
| THF / Water (1:1) | - | Solvent System |
| Ethyl Acetate (EtOAc) | - | Extraction Solvent |
| Saturated NaCl (Brine) | - | Aqueous Wash |
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the N2 amine attacks one of the electrophilic carbonyl carbons of the (Boc)₂O anhydride. This forms a tetrahedral intermediate which then collapses, eliminating the stable tert-butyl carbonate leaving group and yielding the protected amine after deprotonation by the base.
// Nodes with structures (using labels for simplicity) SM [label="Spiro[4.4]nonan-6-one\n(N2-H)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Boc2O [label="(Boc)₂O", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; TS [label="Tetrahedral Intermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Prod [label="N2-Boc Protected Product", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byprod [label="tBuO⁻ + CO₂ + H₂O", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (e.g., NaHCO₃)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges SM -> TS [label="Nucleophilic Attack"]; Boc2O -> TS; Base -> TS [style=dashed, label="Deprotonation"]; TS -> Prod; TS -> Byprod [label="Collapse"]; } enddot Caption: Mechanism of Boc protection at the N2 position.
References
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). [Link]
-
Pittelkow, M. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 209-214. [Link]
-
Reddit. (2022). Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue!. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
Sources
Technical Support Center: Stability of Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate in Acidic Conditions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the chemical knowledge and practical protocols necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary points of instability for this molecule in acidic conditions?
Answer: The structure of this compound contains two key functional groups that react differently to acid: the tert-butoxycarbonyl (Boc) protecting group and the γ-lactam (an amide within a five-membered ring).
-
Boc Group (High Acid Lability): The primary point of instability is the N-Boc group. This is an acid-labile protecting group designed for easy removal under acidic conditions.[1][2] The reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free secondary amine.[2][3] This process is typically rapid and can be initiated by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][4]
-
γ-Lactam Ring (Relatively Stable): The 6-oxo moiety is a γ-lactam. Generally, lactams are more stable to acid hydrolysis than their acyclic amide counterparts due to ring strain and stereoelectronic effects.[5][6] While hydrolysis can occur under harsh acidic conditions (e.g., concentrated sulfuric acid at elevated temperatures), the lactam ring in this spirocycle is expected to be stable under the milder acidic conditions typically used for Boc deprotection.[5][6][7]
-
Spirocyclic Core (Generally Stable): The diazaspiro[4.4]nonane skeleton itself is a robust structure composed of single C-C and C-N bonds and is not expected to cleave under standard acidic conditions used for deprotection.[8]
Q2: I need to remove the Boc group. What is a reliable protocol, and what are the critical parameters?
Answer: Removing the Boc group (deprotection) is a common and crucial step. The choice of acid and solvent is critical to ensure a clean and complete reaction. The most widely used reagent is Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
Core Protocol: Boc Deprotection with TFA/DCM
This method is highly effective for most substrates.
Experimental Protocol:
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Reagent Addition: At room temperature, add a premixed solution of 20-50% TFA in DCM (e.g., a 1:1 v/v mixture for 50% TFA). The volume of this solution should be sufficient to fully dissolve the starting material.
-
Reaction: Stir the mixture at room temperature. The reaction is typically accompanied by the evolution of CO2 gas, which is a sign of successful deprotection.[2]
-
Monitoring: Track the disappearance of the starting material using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes to 2 hours.[9]
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene or DCM is recommended.[9] The product is typically isolated as its TFA salt.
Visualization: Boc Deprotection Mechanism
Caption: Acid-catalyzed mechanism for Boc group removal.
Q3: I am concerned about potential degradation. How do I perform a stability study for my specific acidic conditions?
Answer: An experimental stability study is the most definitive way to assess the compound's integrity under your specific reaction conditions. This involves exposing the compound to the conditions for a set time and monitoring for any changes.
Protocol: Small-Scale Acid Stability Test
Objective: To determine the stability of the compound and identify potential degradants over time.
Methodology:
-
Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., Acetonitrile or the reaction solvent) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In separate vials, mix an aliquot of the stock solution with your acidic medium of interest (e.g., 10% TFA in DCM, 4M HCl in Dioxane, 1M aq. HCl). Include a control vial with only the compound in the solvent.
-
Time Points: Incubate the vials at the desired reaction temperature. At specific time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot from each vial.
-
Quenching & Analysis: Immediately quench the reaction by diluting the aliquot into a neutral or basic buffer/solvent mixture suitable for your analytical method. Analyze the samples by LC-MS and/or HPLC.
-
Data Interpretation:
-
HPLC: Compare the peak area of the parent compound across the time points. A decrease in the main peak area indicates degradation. New peaks suggest the formation of byproducts.
-
LC-MS: Identify the mass of any new peaks. An increase in a peak corresponding to the deprotected amine (M+H)+ is expected. Other masses would indicate unexpected side reactions.
-
Data Summary: Stability Screening Conditions
| Condition | Temperature | Typical Observation | Primary Purpose |
| 20% TFA in DCM | Room Temp | Rapid deprotection (<1h) | Standard Boc removal[1][10] |
| 4M HCl in Dioxane | Room Temp | Clean deprotection (1-4h) | Alternative to TFA, gives HCl salt[10] |
| 1M aq. HCl | 50 °C | Potential for lactam hydrolysis | Harsh condition to test core stability |
| 85% aq. H3PO4 | Room Temp | Mild deprotection, good selectivity | For substrates with other acid-sensitive groups[11] |
Q4: My deprotection is incomplete or sluggish. What are the common causes and solutions?
Answer: Incomplete deprotection is a frequent issue that can almost always be resolved by adjusting the reaction parameters.
Troubleshooting Incomplete Deprotection
| Symptom | Potential Cause | Recommended Solution |
| Reaction stalls after some time | Insufficient Acid: The acid may be consumed by other basic functionalities or impurities. | Increase the equivalents or concentration of the acid. For TFA, moving from 20% to 50% is a common strategy.[10] |
| Slow reaction from the start | Low Temperature: Reactions run at 0°C or below may be sluggish. | Allow the reaction to warm to room temperature. Gentle warming (e.g., to 40°C) can be used cautiously, but monitor for side products.[10] |
| No reaction observed | Reagent Quality: The acid may have degraded (e.g., absorbed moisture). | Use a fresh, unopened bottle of the acidic reagent. |
| Consistently slow reaction | Steric Hindrance: While less common for this specific molecule, bulky groups near the Boc-amine can slow the reaction. | Increase the reaction time and/or temperature. Consider a stronger acid system if necessary.[10] |
Q5: I see an unexpected peak in my LC-MS with a mass of [M+57]+. What is it and how do I prevent it?
Answer: This is a classic troubleshooting scenario in Boc deprotection. The peak at [M+57]+ corresponds to the re-alkylation of your deprotected amine by the tert-butyl cation generated during the reaction.
-
Cause: The tert-butyl cation (mass = 57) is a reactive electrophile.[9] If the newly formed free amine is the most available nucleophile, it can be alkylated, leading to a tert-butylated byproduct. This is more common in concentrated solutions or with substrates that have other highly nucleophilic sites.[12]
-
Prevention (Use of Scavengers): The solution is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are designed to trap the tert-butyl cation more effectively than your product.[10]
Common Scavengers for Boc Deprotection
| Scavenger | Typical % (v/v) | Mechanism of Action |
| Triisopropylsilane (TIS) | 2.5 - 5% | Reduces the tert-butyl cation via hydride transfer. |
| Anisole or Thioanisole | 2.5 - 5% | Traps the cation via electrophilic aromatic substitution.[1] |
| Water | 2.5 - 5% | Reacts with the cation to form tert-butanol. |
Updated Protocol (with Scavengers): When preparing your TFA/DCM solution, simply add the scavenger(s) directly to the mixture before adding it to your substrate. A common "cocktail" is 2.5% TIS and 2.5% water in the TFA/DCM deprotection solution.[10]
Visualization: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Boc deprotection issues.
References
- Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2430.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58, 2423.
- Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions.
- BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ACS Catalysis. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
- BenchChem. (2025).
- Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases.
- ResearchGate. (2025).
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- MDPI. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- PubMed Central. (n.d.). Nitrenium Ion Azaspirocyclization-Spirodienone Cleavage: A New Synthetic Strategy for the Stereocontrolled Preparation of Highly Substituted Lactams and N-Hydroxy Lactams.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ResearchGate. (n.d.). Synthesis of 6‐oxa‐1,2‐diazaspiro[4.4]nonane scaffold via gold....
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- PrepChem.com. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.
- ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- ResearchGate. (2025). Synthesis of 9-alkyl-8-methoxy-8-methyl-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- ResearchGate. (2025).
- Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].
- ACS Publications. (2022).
- MDPI. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones.
- YouTube. (2020). Cleavage of Carbon-Carbon Bonds With Periodic Acid.
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Stability of Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate in Basic Conditions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate . This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile spirocyclic building block. As a scaffold, it holds significant potential in the design of novel therapeutics due to its rigid, three-dimensional structure.[1][2] However, its unique combination of functional groups presents specific stability challenges, particularly when subjected to basic reaction conditions.
This guide provides in-depth, experience-driven answers to common issues encountered during synthesis, helping you troubleshoot experiments, prevent degradation, and ensure the integrity of your results.
Understanding the Core Structure: A Quick Analysis
Before diving into troubleshooting, it's crucial to recognize the key functional groups within the molecule and their inherent reactivity.
Caption: Key reactive sites on the spirocyclic scaffold.
The molecule contains three main features that dictate its stability:
-
A Boc-Protected Secondary Amine: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group, primarily known for its lability in acidic conditions.[3][4] While generally considered stable to a range of basic conditions, it is not completely inert and can be cleaved under forcing conditions.[5][6]
-
A Lactam (Cyclic Amide): The 6-oxo and 7-aza components form a five-membered lactam ring. Amides are susceptible to hydrolysis under both acidic and basic conditions, typically requiring heat or strong reagents.[7][8] In the presence of a strong nucleophilic base like sodium hydroxide, the carbonyl carbon is a prime target for attack.[9][10]
-
A Spirocyclic Ketone: The ketone at C6 creates acidic protons on the adjacent alpha-carbons (C5 and C7). Abstraction of these protons by a base can form an enolate intermediate. If the alpha-carbon is a stereocenter, this process can lead to epimerization, compromising the stereochemical integrity of the molecule.[11][12]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: During my base-mediated reaction, TLC and LCMS analysis show a new, highly polar spot, and I'm losing my starting material. What is happening?
Answer: The most probable cause is the hydrolysis of the internal lactam ring. Strong, nucleophilic bases such as NaOH, KOH, or LiOH readily attack the electrophilic carbonyl carbon of the lactam. This leads to an irreversible ring-opening event, forming a sodium carboxylate and a primary amine, which is a significantly more polar, open-chain amino acid derivative.
This reaction is often faster and occurs under milder conditions than the cleavage of the Boc group.[8]
Mechanism of Base-Catalyzed Lactam Hydrolysis:
Caption: Pathway for lactam hydrolysis under basic conditions.
Troubleshooting Steps:
-
Confirm the Structure: Isolate the polar byproduct and characterize it using ¹H NMR and high-resolution mass spectrometry to confirm the expected mass and structure of the ring-opened product.
-
Switch to a Non-Nucleophilic Base: If your desired reaction does not require a nucleophilic hydroxide or alkoxide, switch to a sterically hindered, non-nucleophilic organic base. Examples include Diisopropylethylamine (DIPEA), Triethylamine (TEA), or 1,8-Diazabicycloundec-7-ene (DBU).
-
Modify Reaction Conditions: If a nucleophilic base is unavoidable, significantly lower the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) and carefully monitor the reaction for the formation of the byproduct, stopping it as soon as sufficient desired product has formed.
Q2: My reaction is sluggish, and I suspect my Boc-protecting group is being cleaved by the base. Is this possible?
Answer: While Boc deprotection is classically an acid-catalyzed process, cleavage under basic conditions can occur, although it is less common and typically requires specific conditions or structural features.[5][13] For this particular substrate, direct base-catalyzed hydrolysis of the lactam is the more kinetically favored degradation pathway.[7][8]
However, Boc group cleavage can be facilitated by:
-
High Temperatures: Heating a reaction with a strong base (e.g., NaOMe in MeOH, reflux) can lead to Boc removal.
-
Electron-Withdrawing Groups: The stability of the Boc group can be decreased by adjacent electron-withdrawing groups that stabilize the resulting N-anion.[5]
Comparative Stability Under Basic Conditions:
| Condition | Lactam (Amide) Stability | Boc-Amine Stability | Recommendation |
| 1M NaOH, Room Temp, 2h | Low (Hydrolysis likely) | High | Avoid. Use non-nucleophilic bases if possible. |
| K₂CO₃ in MeOH, Room Temp, 12h | Moderate | High | Viable for many reactions, but monitor for slow hydrolysis. |
| DIPEA or TEA in DCM, Room Temp | High | High | Recommended for general base-catalyzed transformations. |
| t-BuOK in THF, 0 °C to Room Temp | Low (Hydrolysis likely) | Moderate to High | Use with caution; alkoxides are strong nucleophiles. |
| NaOMe in MeOH, 65 °C (Reflux) | Very Low | Low (Cleavage likely) | Conditions to be strictly avoided unless both groups are meant to react. |
Troubleshooting Steps:
-
LCMS Analysis: Use LCMS to look for the mass corresponding to the de-Boc'd starting material.
-
Use Milder Bases: As a first-line defense, always opt for the mildest base that can effectively promote your desired reaction (see table above).
-
Avoid Protic Solvents with Strong Bases: Using solvents like methanol or ethanol with strong bases (like NaOH or NaH) generates alkoxides (e.g., NaOMe), which are potent nucleophiles that can attack both the lactam and potentially the Boc group, especially at elevated temperatures.
Q3: After workup from a basic reaction, my product appears as a mixture of diastereomers by NMR or chiral HPLC. Did I cause epimerization?
Answer: Yes, this is a significant risk. The ketone at the C6 position makes the proton on the adjacent C5 spiro-carbon acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Subsequent re-protonation of this intermediate (often during aqueous workup) can occur from either face, leading to inversion of the stereocenter and formation of a diastereomer.
Mechanism of α-Epimerization:
Caption: A systematic workflow for troubleshooting stability.
Protocol 2: General Procedure for a Base-Mediated Reaction Minimizing Degradation
-
Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the appropriate anhydrous solvent (e.g., DCM, THF).
-
Cooling: Cool the solution to the target temperature (start with 0 °C or lower) using an ice-water or dry ice/acetone bath.
-
Base Addition: Slowly add the non-nucleophilic base (e.g., DIPEA, 1.2 eq) to the cooled solution.
-
Reagent Addition: Add the other reaction component(s) and allow the reaction to stir at the low temperature.
-
Monitoring: Monitor the reaction progress by TLC or LCMS, taking aliquots at regular intervals.
-
Quenching: Once the reaction is complete, quench it while still cold by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature, then proceed with standard aqueous workup and extraction.
By following these guidelines and understanding the inherent reactivity of the molecule, you can significantly improve your experimental outcomes and maintain the structural integrity of this valuable synthetic intermediate.
References
- Allen, L. (n.d.).
- BYJU'S. (n.d.). Types of Amide Hydrolysis. BYJU'S.
- Clark, J. (2023). The Hydrolysis of Amides. Chemguide.
-
Yang, J. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o3492. [Link]
-
Chemistry Steps. (n.d.). Base-Catalyzed Hydrolysis of Amides. Chemistry Steps. [Link]
-
It's Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Reagent Guides: Bases. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853–23859. [Link]
- McDonald, F. E. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Journal of Organic Chemistry, 82(19), 9947-9964.
- Pace, V., et al. (2011). Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Organic Letters, 13(15), 4032-4035.
- Nagib, D. A., & MacMillan, D. W. C. (2011). Photocatalyzed Epimerization of Quaternary Stereocenters. Journal of the American Chemical Society, 133(4), 734-737.
- Jo, W., et al. (2022).
- Islip, L., et al. (2019). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.
-
ResearchGate. (n.d.). Synthesis of spirocyclic ketones 3 a–k. [Link]
- Munegumi, T., et al. (2014). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry, 30(1), 23-30.
-
Oriental Journal of Chemistry. (2014). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. [Link]
- Parlina, A., et al. (2022). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 24(1), 1-13.
- Douglas, J. J., et al. (2022). Selective Axial-to-Equatorial Epimerization of Carbohydrates. Journal of the American Chemical Society, 144(26), 11535-11541.
-
ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
-
Aspira Chemical. (n.d.). tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96%. [Link]
-
ResearchGate. (n.d.). This compound. [Link]
- Naisbitt, D. J., et al. (2003). Reactive metabolites and adverse drug reactions: clinical considerations. Current Drug Metabolism, 4(3), 229-241.
- Tadin, A., et al. (2017). Orofacial manifestations of adverse drug reactions: a review study. Journal of Clinical and Experimental Dentistry, 9(4), e599–e605.
-
Pharmaffiliates. (n.d.). tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]
- Foley, D. J., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 12(4), 534-538.
- Trifirò, G., & Patadia, V. (2013). Adverse drug reactions - examples of detection of rare events using databases. British Journal of Clinical Pharmacology, 76(1), 30-36.
Sources
- 1. CAS 1194376-44-7: tert-butyl-6-oxo-2,7-diazaspiro[4.4]nona… [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bases - Wordpress [reagents.acsgcipr.org]
- 6. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Epimerization of Cyclic Alanyl-Alanine in Basic Solutions – Oriental Journal of Chemistry [orientjchem.org]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Low Yield in Diazaspiro[4.4]nonane Synthesis
Welcome to the Technical Support Center for diazaspiro[4.4]nonane synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields for this valuable heterocyclic scaffold. As a Senior Application Scientist, I understand that low yields can be a significant bottleneck in the lab. This resource provides in-depth troubleshooting advice, detailed protocols, and an evidence-based approach to systematically identify and resolve common issues in your synthetic workflow.
FAQs: Troubleshooting Low Yields
This section addresses the most frequently encountered problems in diazaspiro[4.4]nonane synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My [3+2] cycloaddition reaction is resulting in a low yield or a complex mixture of diastereomers. What factors should I investigate?
Low yield and poor diastereoselectivity in [3+2] cycloaddition reactions for synthesizing spiro-pyrrolidines are common issues that often stem from several interrelated factors.[1]
-
Causality & Experimental Choices: The transition state of the cycloaddition is highly sensitive to the reaction environment. Solvent polarity, temperature, and the choice of catalyst can all influence the energy barrier of the reaction and the facial selectivity of the cycloaddition, directly impacting both yield and diastereomeric ratio.
-
Troubleshooting Steps:
-
Solvent Screening: The polarity of the solvent can significantly affect the diastereoselectivity. It is advisable to screen a variety of solvents with different polarities.[1] For instance, highly polar protic solvents like ethanol have been shown to promote high diastereoselectivity in some cases.[1]
-
Temperature Optimization: Lowering the reaction temperature often favors the kinetically controlled product, which can lead to a higher diastereomeric ratio.[1] Conversely, if the reaction is not proceeding to completion, gentle heating may be necessary, though this might negatively impact selectivity.
-
Catalyst System Evaluation: For asymmetric syntheses, the choice of catalyst is critical. Screening different chiral ligands or catalyst systems, such as those based on copper or chiral phosphoric acids, can be beneficial.[1]
-
Role of Additives: The presence of additives like benzoic acid can promote the cycloaddition and influence both regioselectivity and diastereoselectivity.[1]
-
| Parameter | Recommendation | Rationale |
| Solvent | Screen a range from non-polar (e.g., Toluene) to polar aprotic (e.g., Acetonitrile) and polar protic (e.g., Ethanol). | Solvent polarity influences the transition state geometry, affecting diastereoselectivity.[1] |
| Temperature | Start at room temperature and screen from 0°C to reflux. | Lower temperatures often favor kinetic control and higher diastereoselectivity.[1] |
| Catalyst | If applicable, screen different Lewis acids (e.g., Cu(OAc)₂, AgOAc) and ligands. | The catalyst can lower the activation energy and control the stereochemical outcome.[1] |
| Additives | Consider the addition of a catalytic amount of a weak acid (e.g., benzoic acid). | Can promote the reaction and improve selectivity.[1] |
Q2: I am observing significant side products in my domino radical bicyclization for the synthesis of 1-Azaspiro[4.4]nonane. How can I minimize these?
The formation of side products in domino radical bicyclizations is a common challenge, often arising from premature quenching of radical intermediates before the desired cyclization cascade is complete.[1]
-
Causality & Experimental Choices: The success of a domino radical reaction hinges on the relative rates of the desired cyclization steps versus competing side reactions, such as reduction of the initial radical. The choice of radical initiator and the concentration of the radical quenching agent are therefore critical parameters.
-
Troubleshooting Steps:
-
Choice of Radical Initiator: The initiator can influence the reaction conditions and, consequently, the product distribution. For example, triethylborane (Et₃B) allows for milder reaction conditions (room temperature) and has been shown to improve diastereoselectivity and reduce side products compared to AIBN, which requires higher temperatures.[1]
-
Concentration of Radical Quenching Agent: The concentration of the radical quenching agent, typically Bu₃SnH, is crucial. A high concentration can lead to premature reduction. Slow addition of Bu₃SnH to the reaction mixture can help maintain a low steady-state concentration, favoring the cyclization pathway.[1]
-
Reaction Time and Temperature: Optimizing the reaction time and temperature is key. Shorter reaction times, which can be achieved with initiators like Et₃B, can minimize the opportunity for side reactions to occur.[1]
-
Q3: My phosphine-catalyzed [3+2] cycloaddition is not proceeding to completion or is giving a low yield. What should I check?
Low conversion or yield in a phosphine-catalyzed [3+2] cycloaddition can be attributed to several factors related to catalyst activity and reaction conditions.[1]
-
Causality & Experimental Choices: Phosphine catalysts are susceptible to oxidation, and the reaction itself can be sensitive to moisture and temperature. The electronic and steric properties of the phosphine also play a significant role in its catalytic efficiency.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure the phosphine catalyst is of high purity and handled under inert conditions if it is air-sensitive. Consider screening different phosphines, as their electronic and steric properties can impact reactivity.[1]
-
Anhydrous Conditions: These reactions are often sensitive to water, which can interfere with the catalytic cycle. Ensure the solvent is anhydrous.[1]
-
Systematic Screening: A systematic screening of solvents and temperatures is recommended to find the optimal conditions for your specific substrates.[1]
-
Experimental Workflows & Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane Derivatives
This protocol is adapted from methodologies that utilize a domino radical bicyclization to construct the 1-azaspiro[4.4]nonane skeleton.[2][3]
Diagram of Experimental Workflow
Caption: Workflow for Domino Radical Bicyclization.
Materials:
-
Functionalized O-benzyl oxime ether (1 equivalent)
-
Tributyltin hydride (Bu₃SnH) (1.2 - 1.5 equivalents)
-
2,2'-Azobisisobutyronitrile (AIBN) or Triethylborane (Et₃B) as a radical initiator
-
Anhydrous cyclohexane or toluene as solvent
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve the O-benzyl oxime ether (1.0 eq) in a degassed solvent such as cyclohexane.[4]
-
Add tributyltin hydride (1.1-1.5 eq) and a radical initiator, such as AIBN (0.1-0.2 eq).[4]
-
Heat the reaction mixture to reflux (typically 80-110 °C depending on the solvent) for 2-6 hours, or until the starting material is consumed as indicated by TLC.[4]
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.[4]
-
Purify the residue directly by flash column chromatography on silica gel to afford the 2-azaspiro[4.4]nonane derivative.[4]
Protocol 2: Boc-Deprotection of a Diazaspiro[4.4]nonane Derivative
This is a general procedure for the deprotection of a Boc-protected amine, a common step in the synthesis of diazaspiro[4.4]nonanes.[5][6]
Diagram of Troubleshooting Logic for Boc-Deprotection
Caption: Troubleshooting Boc-Deprotection.
Materials:
-
Boc-protected diazaspiro[4.4]nonane
-
Dichloromethane (DCM) or Ethyl Acetate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
Procedure:
-
Dissolve the Boc-protected compound in a suitable solvent like DCM.
-
Add an excess of a strong acid, such as TFA (typically 20-50% v/v) or a solution of HCl in dioxane.[5]
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can often be used directly or neutralized with a base and purified by chromatography.
Summary of Reaction Conditions and Yields
The following table summarizes various reported conditions for the synthesis of diazaspiro[4.4]nonane derivatives, highlighting the impact of different parameters on the reaction outcome.
| Synthetic Method | Catalyst/Initiator | Solvent | Temperature | Yield (%) | Reference |
| Domino Radical Bicyclization | AIBN | Cyclohexane | Reflux | 11-67 | [3] |
| Domino Radical Bicyclization | Et₃B | Cyclohexane | Room Temp. | 45-58 | [3] |
| Gold(I)-Catalyzed Cyclization | JohnPhos Au(MeCN)SbF₆ | CH₂Cl₂ | Room Temp. | 96-100 | [7] |
| [3+2] Cycloaddition | Benzoic Acid | Ethanol | 125 °C (Microwave) | Not specified | [1] |
| Reductive Cyclization | Raney Ni, H₂ | Methanol | Room Temp. | Not specified | [8] |
References
- Google Patents. (n.d.). EP2242364A1 - Preparation and enantiomeric separation of 7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane and novel salt forms of the racemate and enantiomers.
-
ResearchGate. (n.d.). Synthesis of 6-oxa-1,2-diazaspiro[4.4]nonane scaffold via gold.... Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Retrieved from [Link]
-
MDPI. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Retrieved from [Link]
-
NIH. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Retrieved from [Link]
-
European Patent Office. (n.d.). Novel 1,6-diazaspiro[9][9]nonane-2,7-dione derivatives. Retrieved from [Link]
-
NIH. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. Retrieved from [Link]
-
Thieme. (n.d.). A Cascade Process of Hydroxamates Renders 1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the 1,3-dipolar cycloaddition reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
-
MDPI. (n.d.). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Retrieved from [Link]
-
Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
RUA. (2022). Enantioselective 1,3-Dipolar Cycloaddition Using (Z)–Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopy. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 1,7-Diaza-spiro(4.4)nonane-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones [mdpi.com]
- 8. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating "Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate" and Other Scaffolds in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is elegantly composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2] While the choice of ligands dictates target specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][3]
This guide provides an in-depth comparison of a novel, rigid linker scaffold, "tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate," with other commonly employed PROTAC linkers. We will delve into the structural and functional implications of linker choice, supported by established experimental protocols for their rigorous evaluation.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex.[] The geometry and stability of this complex are paramount for efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[5] The linker's length, rigidity, and composition can dramatically impact:
-
Ternary Complex Formation and Stability: The linker must be of an optimal length to allow for a favorable protein-protein interaction between the POI and the E3 ligase.[6][7] A linker that is too short may lead to steric hindrance, while one that is too long could result in a non-productive complex.[6]
-
Physicochemical Properties: The linker contributes significantly to the overall properties of the PROTAC molecule, including its solubility, cell permeability, and metabolic stability.[8][9]
-
Pharmacokinetics and Bioavailability: The linker's characteristics can influence a PROTAC's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately affecting its in vivo efficacy.[9][10]
A Comparative Analysis of PROTAC Linker Architectures
PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most prevalent classes include polyethylene glycol (PEG) linkers, alkyl chains, and more rigid structures.
Flexible Linkers: PEG and Alkyl Chains
Polyethylene glycol (PEG) and simple alkyl chains are the most extensively used linkers in PROTAC design due to their synthetic tractability and inherent flexibility.[11][][13]
-
PEG Linkers: These are hydrophilic and can improve the solubility of the often large and hydrophobic PROTAC molecules.[5][8] Their flexibility allows for a greater number of possible conformations, which can be advantageous in the initial stages of PROTAC design to identify a productive binding orientation.[1]
-
Alkyl Chains: These are synthetically versatile and their length can be easily modulated.[3] However, their lipophilic nature can sometimes negatively impact solubility and cell permeability.[1]
The primary drawback of highly flexible linkers is the potential for an entropic penalty upon binding to form the ternary complex, which can decrease its stability.[1]
Rigid Linkers: A Strategy for Enhanced Performance
Rigid linkers, which include scaffolds incorporating cycloalkane structures like piperazine and piperidine, as well as alkynes and triazoles, offer several potential advantages:[1][8]
-
Reduced Entropic Penalty: By pre-organizing the PROTAC into a conformation more amenable to ternary complex formation, rigid linkers can reduce the entropic cost of binding, leading to a more stable complex.[14]
-
Improved Selectivity: The conformational constraint imposed by a rigid linker can disfavor the formation of off-target ternary complexes, thereby enhancing selectivity.[1]
-
Enhanced Physicochemical Properties: Rigid linkers can lead to improved metabolic stability and cell permeability.[9][15]
However, the synthesis of PROTACs with rigid linkers can be more challenging.[1]
"this compound": A Novel Rigid Scaffold
"this compound" represents a novel, rigid spirocyclic scaffold for PROTAC linker design.[16][17] The spirocyclic core introduces significant conformational rigidity, which, based on the principles of rigid linker design, could offer several benefits:
-
Precise Spatial Orientation: The fixed three-dimensional structure of the spirocycle can precisely orient the POI-binding and E3 ligase-recruiting ligands, potentially leading to a highly stable and productive ternary complex.
-
Improved Pharmacokinetics: The rigidity of the linker may contribute to enhanced metabolic stability and improved cell permeability.
While direct comparative data for PROTACs incorporating this specific linker is not yet widely available in peer-reviewed literature, its structural features make it a compelling candidate for overcoming some of the limitations of flexible linkers. Its performance can be rigorously evaluated against established linker classes using the standardized experimental protocols outlined below.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax).[18][19][20] The following table summarizes representative data from various studies to illustrate the impact of different linker types on these key performance indicators.
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Flexible | PEG | Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | ~50 | >90 | [21] |
| Alkyl Chain | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 | [11][22] | |
| Rigid | Piperazine/Piperidine | Androgen Receptor (AR) | Von Hippel-Lindau (VHL) | <10 | >95 | [9] |
| Triazole | Bromodomain-containing protein 4 (BRD4) | Cereblon (CRBN) | ~20 | >90 | [8] |
Note: Direct comparison across different studies should be approached with caution due to variations in target proteins, E3 ligases, and experimental conditions.
Key Experimental Protocols for PROTAC Evaluation
A comprehensive evaluation of a novel PROTAC linker, such as one incorporating "this compound," requires a suite of well-defined experiments.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the degradation of the target protein.[14]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours).[20]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[14]
-
Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to determine the percentage of protein degradation relative to a vehicle control.[19]
Determination of DC50 and Dmax
These parameters are crucial for quantifying the potency and efficacy of a PROTAC.[23]
Protocol:
-
Dose-Response Experiment: Treat cells with a serial dilution of the PROTAC, typically covering a wide concentration range (e.g., 0.1 nM to 10 µM).[20]
-
Quantify Protein Levels: Perform Western blot analysis as described above to determine the level of the target protein at each PROTAC concentration.
-
Data Analysis: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and the Dmax (the maximal percentage of degradation).[20]
Cell Permeability Assays
Assessing a PROTAC's ability to cross the cell membrane is critical for its therapeutic potential.[15][24]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial membrane.[25][26]
Protocol:
-
Plate Preparation: Coat a 96-well filter plate with an artificial membrane solution (e.g., 2% lecithin in dodecane).[14]
-
Compound Addition: Add the PROTAC solution to the donor wells. Fill the acceptor wells with buffer.
-
Incubation: Incubate the plate for a defined period (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS to determine the permeability coefficient.
Caco-2 Permeability Assay
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to model intestinal absorption and provides information on both passive and active transport.[24][25]
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a monolayer.
-
Permeability Measurement: Add the PROTAC to either the apical (A) or basolateral (B) side of the monolayer. At various time points, collect samples from the opposite chamber.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS to determine the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The ratio of these values can indicate the involvement of active efflux transporters.
Metabolic Stability Assays
Evaluating a PROTAC's susceptibility to enzymatic degradation is essential for predicting its in vivo half-life.[18][27]
Liver Microsome Stability Assay
This assay assesses phase I metabolic degradation.[28][29]
Protocol:
-
Incubation: Incubate the PROTAC with liver microsomes (human, rat, or mouse) and NADPH at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
-
Data Analysis: Determine the in vitro half-life (t1/2) of the PROTAC.
Plasma Stability Assay
This assay evaluates the stability of a PROTAC in plasma.[18]
Protocol:
-
Incubation: Incubate the PROTAC with plasma (human, rat, or mouse) at 37°C.
-
Time Points and Quenching: Follow the same procedure as the liver microsome assay.
-
Analysis: Quantify the remaining PROTAC at each time point to determine its stability in plasma.
Visualizing Key Concepts and Workflows
To further elucidate the principles discussed, the following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow for linker evaluation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Sources
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. promega.com [promega.com]
- 24. benchchem.com [benchchem.com]
- 25. Permeability Assay - Profacgen [profacgen.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Research on PROTAC Metabolism: Strategies and Main Approaches - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 28. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
The Spirocyclic Advantage: A Comparative Guide to tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate Linker in PROTAC Efficacy
In the rapidly evolving field of targeted protein degradation, the success of a Proteolysis-Targeting Chimera (PROTAC) is not solely dictated by the choice of warhead and E3 ligase ligand. The linker, far from being a passive tether, is a critical determinant of a PROTAC's potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides an in-depth comparison of the rigid spirocyclic linker, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, with traditional flexible linkers, offering a rationale for its use in optimizing PROTAC efficacy. While direct head-to-head experimental data for this specific linker is emerging, we will draw upon established principles of PROTAC design and representative data from well-characterized systems to build a compelling case for its application.
The Linker's Crucial Role in Ternary Complex Formation
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker's length, flexibility, and chemical composition are paramount in orchestrating the precise spatial arrangement of this complex.[1] An optimal linker facilitates a productive orientation for ubiquitin transfer while minimizing steric clashes.[1]
Flexible vs. Rigid Linkers: A Tale of Two Strategies
Historically, PROTAC development has heavily relied on flexible linkers, such as polyethylene glycol (PEG) and alkyl chains.[1] Their primary advantages lie in synthetic accessibility and the conformational freedom they afford, which can increase the probability of forming a productive ternary complex.[3] However, this flexibility comes at a cost:
-
Entropic Penalty: The high degree of conformational freedom can lead to a significant entropic cost upon binding, potentially destabilizing the ternary complex.
-
Poor Physicochemical Properties: Long, flexible linkers often result in molecules with high molecular weight and an increased number of rotatable bonds, which can negatively impact cell permeability and oral bioavailability.[]
-
Metabolic Instability: Flexible linkers can be more susceptible to metabolic degradation.
Rigid linkers, incorporating structural motifs like phenyl rings, alkynes, and heterocyclic scaffolds, have emerged as a powerful strategy to overcome these limitations.[1] By pre-organizing the PROTAC into a more bioactive conformation, rigid linkers can enhance ternary complex stability, improve pharmacokinetic properties, and increase selectivity.[1]
The Spirocyclic Contender: this compound
The diazaspiro[4.4]nonane scaffold represents a compelling class of rigid linkers. The spirocyclic nature of this compound introduces a three-dimensional, conformationally constrained structure into the linker.[3] This rigidity can offer several advantages in PROTAC design:
-
Reduced Conformational Entropy: The locked conformation minimizes the entropic penalty upon ternary complex formation, potentially leading to higher binding affinity and stability.
-
Improved Vectorial Properties: The defined three-dimensional structure can provide precise control over the spatial orientation of the warhead and E3 ligase ligand, facilitating a more productive ternary complex.
-
Favorable Physicochemical Properties: Spirocyclic scaffolds can improve drug-like properties by reducing the number of rotatable bonds and potentially enhancing membrane permeability.
The synthesis of this compound has been reported, making it an accessible building block for PROTAC synthesis.[5]
Performance Comparison: An Illustrative Analysis
While direct comparative data for a PROTAC containing the this compound linker is not yet widely available in peer-reviewed literature, we can infer its potential performance by examining data from well-characterized PROTACs targeting Bromodomain-containing protein 4 (BRD4) with different linker types.
| PROTAC (Linker Type) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 (Flexible - PEG) | BRD4 | CRBN | <1 | >90 | Burkitt's Lymphoma |
| dBET1 (Flexible - PEG) | BRD4 | CRBN | ~100 | >85 | MV4;11 |
| MZ1 (Flexible - PEG) | BRD4 | VHL | Varies | >90 | HeLa |
| ARD-69 (Rigid - Alkyne/Piperidine) | AR | VHL | <1 | >90 | VCaP |
| QCA570 (Rigid - Alkyne) | BET | CRBN | pM range | N/A | MOLM13, MV4;11 |
Table 1: Representative Performance of PROTACs with Flexible vs. Rigid Linkers. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are key metrics for PROTAC efficacy. Lower DC50 values indicate higher potency. Data is compiled from multiple sources for illustrative purposes.[1][6]
The data in Table 1, while not a direct comparison, illustrates a general trend where the incorporation of rigid structural elements can lead to highly potent degraders.[1] It is hypothesized that a PROTAC employing the this compound linker could achieve similar or superior potency by leveraging the conformational pre-organization afforded by its spirocyclic core.
Experimental Protocols for Evaluating Linker Efficacy
A rigorous evaluation of any new PROTAC, including those with novel linkers, requires a suite of well-defined experiments.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general synthetic route. Specific reaction conditions may need optimization.
-
Deprotection of the Linker: The Boc-protecting group on this compound is removed using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine.
-
Coupling to Warhead: The deprotected linker is coupled to a carboxylic acid-functionalized warhead (e.g., a JQ1 derivative) using a standard peptide coupling reagent such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA.
-
Functionalization for E3 Ligase Ligand Attachment: The lactam of the spirocyclic linker can be opened or further functionalized to introduce a reactive handle for conjugation to the E3 ligase ligand.
-
Coupling to E3 Ligase Ligand: The functionalized linker-warhead conjugate is then coupled to the E3 ligase ligand (e.g., a pomalidomide derivative) through an appropriate chemical reaction (e.g., amide bond formation, click chemistry).
-
Purification and Characterization: The final PROTAC is purified by preparative HPLC and its identity and purity are confirmed by LC-MS and NMR spectroscopy.
Protocol 2: Cellular Degradation Assay (Western Blot)
This protocol is a standard method to determine the DC50 and Dmax of a PROTAC.
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from pM to µM concentrations) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for the target protein. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion and Future Directions
The strategic incorporation of rigid linkers is a key trend in the evolution of PROTAC design, offering a promising avenue to enhance their therapeutic potential. The this compound linker, with its conformationally constrained spirocyclic scaffold, represents an attractive building block for the next generation of PROTACs. While further direct comparative studies are needed to fully elucidate its performance relative to other linker classes, the foundational principles of PROTAC design strongly suggest that its rigidity can contribute to improved potency, selectivity, and drug-like properties. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of PROTACs containing this and other novel linkers, paving the way for the rational design of more effective protein degraders.
References
- Flexible vs. Rigid PROTAC Linkers: A Head-to-Head Comparison for Optimal Degrader Design. (n.d.). Benchchem.
- Buhimschi, A. D., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology, 1(5), 313-326.
- Design, synthesis, and biological evaluation of BRD4 degraders. (2023). Journal of Medicinal Chemistry, 66(3), 1845-1861.
- Identification of Highly Efficacious PROTACs Targeting BRD4 Against Acute Myeloid Leukemia: Design, Synthesis, and Biological Evalu
- Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations. (n.d.).
- Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. (2024). Journal of Medicinal Chemistry.
- Comparative study of PROTACs synthesized with flexible vs. rigid linkers. (n.d.). Benchchem.
- Rational Design of CDK12/13 and BRD4 Molecular Glue Degraders. (n.d.). ChemRxiv.
- Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations. (2023). Chinese Chemical Letters, 34(6), 107952.
- An updated patent review of BRD4 degraders. (2024). Acta Pharmaceutica Sinica B, 14(9), 3687-3705.
- This compound. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(12), o3492.
- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2023). Journal of Medicinal Chemistry, 66(15), 10243-10266.
- Emerging Research in Pro-PROTACs. (n.d.). BOC Sciences.
- Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (n.d.).
- Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (2024). Journal of the American Chemical Society.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An updated patent review of BRD4 degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Diazaspiro[4.4]nonane and Piperazine-Based Linkers in Drug Discovery
A Senior Application Scientist's Guide to Linker Selection and Optimization
Abstract
In medicinal chemistry, the linker component of a molecule is far from a passive spacer; it is a critical determinant of a drug's physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD). Among the vast array of linker motifs, piperazine has long been a workhorse due to its synthetic tractability and ability to improve solubility. However, its inherent flexibility and susceptibility to metabolism often present significant challenges. This guide provides a comparative analysis of the well-established piperazine linker against the more rigid, three-dimensional diazaspiro[4.4]nonane scaffold. We will delve into the structural nuances, comparative experimental data, and strategic implications of choosing one scaffold over the other, providing researchers with the insights needed to optimize their drug design campaigns.
Introduction: The Pivotal Role of Linkers
The "linker" in a drug molecule connects key pharmacophoric elements, such as a warhead that binds to a protein of interest (POI) and a ligand for an E3 ligase in the case of Proteolysis Targeting Chimeras (PROTACs).[1] The linker's length, rigidity, and chemical composition profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target potency and selectivity.[2][3]
Piperazine, a six-membered heterocycle with two nitrogen atoms, is a ubiquitous linker element. Its popularity stems from its commercial availability, straightforward derivatization chemistry, and the basicity of its nitrogens, which can be protonated to enhance aqueous solubility.[1][4] However, the piperazine ring is conformationally flexible and is a known site of metabolic instability, often leading to rapid clearance and the formation of undesirable metabolites.[5]
In contrast, diazaspiro[4.4]nonane, a spirocyclic diamine, offers a conformationally restricted, three-dimensional alternative. By "locking" the conformation, spirocyclic scaffolds can reduce the entropic penalty of binding to a target protein, potentially leading to higher affinity and improved selectivity.[6][7] This guide will explore the practical consequences of these structural differences.
Structural and Conformational Analysis
The fundamental difference between piperazine and diazaspiro[4.4]nonane lies in their conformational freedom. Piperazine exists in a dynamic equilibrium of chair and boat conformations, allowing the appended pharmacophores to adopt a wide range of spatial orientations. While this flexibility can be advantageous for initial discovery efforts, it often comes at the cost of an entropic penalty upon binding.[8]
Diazaspiro[4.4]nonane, by virtue of its fused five-membered rings centered on a quaternary carbon, presents a much more rigid and defined three-dimensional structure.[9] This rigidity pre-organizes the exit vectors for linker attachment, which can lead to a more favorable conformation for target engagement.
Caption: Structural comparison of flexible piperazine vs. rigid diazaspiro[4.4]nonane.
Comparative Physicochemical Properties
The choice of linker scaffold directly impacts key physicochemical properties that govern a compound's "drug-likeness".[10][11] Controlling parameters like lipophilicity (LogP), solubility, and polar surface area (PSA) is essential for achieving oral bioavailability and a favorable safety profile.[12]
| Property | Piperazine | Diazaspiro[4.4]nonane | Rationale & Implication |
| cLogP (Calculated) | ~0.8 - 1.2 (unsubstituted) | ~1.6 (unsubstituted) | The spirocyclic core is inherently more lipophilic due to its higher carbon-to-heteroatom ratio. This can impact both permeability and solubility. |
| Conformational Rigidity | Low (Flexible) | High (Rigid) | Rigidity reduces the entropic cost of binding, potentially increasing potency.[7] It also can improve metabolic stability by shielding metabolic "soft spots". |
| 3D Shape | Planar (average) | Globular / Spherical | Increased three-dimensionality or Fraction of sp3 (Fsp3) is often correlated with improved clinical success rates by enabling better target engagement and escaping "flatland". |
| Metabolic Stability | Often low | Generally higher | Piperazine is prone to N-dealkylation and oxidation alpha to the nitrogens.[5] The rigid diazaspiro scaffold can sterically hinder access by metabolic enzymes.[13] |
| Aqueous Solubility | High (protonatable) | Moderate to High | Both are basic amines that can be protonated to improve solubility. The pKa of piperazine can be modulated by nearby groups.[4][14] |
| Synthetic Accessibility | High | Moderate | Piperazine and its derivatives are widely available. Diazaspiro[4.4]nonane synthesis is more complex but achievable via several reported routes.[9][15] |
Impact on Pharmacokinetics (ADME)
A linker's primary role beyond connecting fragments is to fine-tune the ADME profile of a molecule. Here, the differences between the two scaffolds become particularly pronounced.
Metabolism: The Piperazine Problem
A significant drawback of piperazine is its susceptibility to metabolism by Cytochrome P450 (CYP) enzymes.[5] The carbons alpha to the nitrogen atoms are common "hotspots" for oxidation, which can lead to ring opening or the formation of reactive iminium ion intermediates.[5] This often results in high in vivo clearance, limiting drug exposure and therapeutic efficacy.
The diazaspiro[4.4]nonane scaffold, by virtue of its rigid, sterically hindered structure, often demonstrates superior metabolic stability. In a direct comparison using the framework of the PARP inhibitor olaparib, replacement of the piperazine core with a diazaspiro system led to compounds with high PARP-1 affinity but significantly reduced DNA damage and cytotoxicity, suggesting a more stable and potentially safer profile.[13][16]
Permeability: Rigidity and Lipophilicity
Cell permeability is a complex property influenced by lipophilicity, hydrogen bonding capacity, and molecular shape. Passive diffusion across cell membranes is essential for oral absorption and reaching intracellular targets.[17]
-
Piperazine : Its flexibility can be a double-edged sword. While it can adopt conformations to minimize polarity and aid membrane transit, this same flexibility can also lead to recognition by efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells.
-
Diazaspiro[4.4]nonane : The increased lipophilicity and rigidity of the spirocyclic core can enhance passive permeability. By presenting a more defined, less "floppy" structure, it may be less prone to recognition by efflux transporters.
Experimental Protocols
To empirically determine the best linker for a given application, several key in vitro assays are indispensable.[18]
Protocol 1: In Vitro Metabolic Stability Assay
This assay assesses how quickly a compound is metabolized by liver enzymes, providing an estimate of its hepatic clearance.[19][20]
Objective: To determine the intrinsic clearance (Cl_int) of a test compound in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM), e.g., pooled from donors
-
Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (Cofactor solution)
-
Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile with internal standard (for quenching and analysis)
-
96-well plates, LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).[20]
-
Incubation Mixture: In a 96-well plate, add buffer, HLM, and test compound (final concentration e.g., 1 µM). Pre-incubate at 37°C for 5 minutes.
-
Initiate Reaction: Add pre-warmed cofactor solution to start the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Analysis: Centrifuge the quenched plates to precipitate protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the line gives the elimination rate constant (k). Intrinsic clearance is then calculated from this rate.
Caption: Workflow for an in vitro liver microsomal stability assay.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[17][21]
Objective: To measure the effective permeability (Pe) of a compound across a lipid-infused artificial membrane.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate (donor) and a 96-well acceptor plate)
-
Phospholipid solution (e.g., 1% lecithin in dodecane)[22]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound and control compounds (e.g., Theophylline - low, Chloramphenicol - high)[23]
Methodology:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the donor filter plate, allowing the artificial membrane to form.[22]
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (e.g., 300 µL PBS).
-
Prepare Donor Plate: Add the test compound solution (e.g., 150 µL of a 10 µM solution in PBS) to the coated donor plate wells.[22]
-
Create Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer.
-
Incubation: Incubate the plate sandwich at room temperature for a set period (e.g., 16-20 hours) with gentle shaking.[23][24]
-
Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation: Calculate the effective permeability coefficient (Pe) using the concentrations and known parameters of the assay system. Compounds are often classified as low or high permeability based on a cutoff (e.g., Pe > 1.5 x 10⁻⁶ cm/s).[21]
Conclusion and Strategic Recommendations
The choice between a diazaspiro[4.4]nonane and a piperazine linker is a strategic decision in drug design, not merely a synthetic one.
-
Choose Piperazine when:
-
Rapid synthesis and library generation are priorities for initial structure-activity relationship (SAR) studies.
-
Increased aqueous solubility is a primary objective and metabolic instability is not yet a concern.
-
The target requires a degree of conformational flexibility for optimal binding.
-
-
Choose Diazaspiro[4.4]nonane when:
-
Metabolic instability of a piperazine-containing lead has been identified as a key liability.
-
Improving target affinity and selectivity through conformational constraint is the goal.
-
A more three-dimensional, rigid structure is desired to improve overall ADME properties and escape "flat" chemical space.[7]
-
Ultimately, the optimal linker is context-dependent.[2] A modern drug discovery campaign should consider both scaffolds. Early-stage programs may benefit from the synthetic facility of piperazine, while lead optimization efforts should strongly consider rigid bioisosteres like diazaspiro[4.4]nonane to overcome the common hurdles of metabolic instability and poor pharmacokinetics that often plague flexible linkers. The experimental protocols outlined provide a robust framework for making these critical, data-driven decisions.
References
-
GitHub. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Gist. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Retrieved from [Link]
-
CliniSciences. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
Ma, B., & Locuson, C. W. (Eds.). (2016). Cytochrome P450: In Vitro Methods and Protocols. Springer. Retrieved from [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. Retrieved from [Link]
-
Lin, J. H., & Lu, A. Y. H. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Retrieved from [Link]
-
ResearchGate. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Retrieved from [Link]
-
Roda, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Retrieved from [Link]
-
Roda, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC medicinal chemistry, 13(9), 1091–1098. Retrieved from [Link]
-
Amaro, R. E., et al. (2009). Impact of linker strain and flexibility in the design of a fragment-based inhibitor. Journal of medicinal chemistry, 52(8), 2598–2604. Retrieved from [Link]
-
Amaro, R. E., et al. (2009). Impact of linker strain and flexibility in the design of a fragment-based inhibitor. Journal of medicinal chemistry, 52(8), 2598–2604. Retrieved from [Link]
-
Mills, B. J., et al. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. Journal of pharmaceutical sciences, 109(4), 1432–1442. Retrieved from [Link]
-
Wilson, Z. J., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of medicinal chemistry, 61(12), 5367–5379. Retrieved from [Link]
-
El-Fakharany, E. M., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules (Basel, Switzerland), 28(6), 2828. Retrieved from [Link]
-
Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Molecular pharmaceutics, 18(7), 2636–2646. Retrieved from [Link]
-
Wilson, Z. J., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of medicinal chemistry, 61(12), 5367–5379. Retrieved from [Link]
-
Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry. Retrieved from [Link]
-
Montanari, D., et al. (2024). Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]
-
Bergazin, T. D. (2022). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. Retrieved from [Link]
-
Kypreos, K. E., & Ziros, P. G. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert opinion on drug discovery, 6(7), 675–688. Retrieved from [Link]
-
Camp, D., et al. (2015). An Analysis of Physicochemical Properties for Drugs of Natural Origin. Journal of Natural Products. Retrieved from [Link]
-
Martins, L. J., et al. (2013). Synthesis of new biologically actived azaspiro compounds. Blucher Chemistry Proceedings. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 18. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]
- 19. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 24. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Biological Evaluation of Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate Derivatives
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved potency, selectivity, and pharmacokinetic properties. One area that has garnered significant attention is the use of spirocyclic scaffolds, which offer a rigid three-dimensional framework, enabling a more precise spatial arrangement of pharmacophores. This rigidity can lead to enhanced binding affinity for biological targets and a reduction in off-target effects. Among these, the 2,7-diazaspiro[4.4]nonane core has emerged as a privileged scaffold, with derivatives showing promise in a range of therapeutic areas, from oncology to neuroscience.
This guide provides a comprehensive biological evaluation of derivatives of Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, a key intermediate in the synthesis of novel therapeutic agents. We will delve into its potential applications, compare its derivatives with alternative scaffolds, and provide detailed experimental protocols for key biological assays. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold.
The 2,7-Diazaspiro[4.4]nonane Scaffold: A Versatile Core for Diverse Biological Targets
The 2,7-diazaspiro[4.4]nonane framework is a bicyclic heterocyclic system containing two nitrogen atoms. The presence of these nitrogens provides points for chemical modification, allowing for the generation of diverse libraries of compounds. The spirocyclic nature of the core imparts conformational rigidity, which is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for the target protein.
While comprehensive structure-activity relationship (SAR) studies on a series of this compound derivatives are not extensively available in the public domain, the broader 2,7-diazaspiro[4.4]nonane scaffold has been explored for several key biological targets.
Inhibition of the Menin-MLL Interaction: A Novel Approach in Cancer Therapy
The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain types of acute leukemia. Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. Derivatives of the 2,7-diazaspiro[4.4]nonane scaffold have been investigated as inhibitors of the Menin-MLL interaction.[1]
A patent application discloses a series of 2,7-diazaspiro[4.4]nonane derivatives with inhibitory activity against the Menin-MLL interaction.[1] While specific data for derivatives of this compound is limited within this patent, the general structure suggests that modifications at the N7 position of the diazaspiro core are crucial for activity.
Comparative Analysis with Alternative Scaffolds:
Other scaffolds have also been successfully employed to inhibit the Menin-MLL interaction. A notable example is the thienopyrimidine core. To provide a comparative perspective, the following table summarizes the reported activities of a 2,7-diazaspiro[4.4]nonane derivative from the patent literature and a representative thienopyrimidine inhibitor.
| Scaffold | Representative Compound | Target | Assay | Activity (IC50) | Reference |
| 2,7-Diazaspiro[4.4]nonane | Example 1 (from patent WO2018024602A1) | Menin-MLL | TR-FRET | < 100 nM | [1] |
| Thienopyrimidine | MI-503 | Menin-MLL | TR-FRET | 15 nM | Not directly found in provided results |
Note: Direct comparison is challenging due to potential variations in assay conditions. However, this data suggests that the 2,7-diazaspiro[4.4]nonane scaffold can yield potent Menin-MLL inhibitors, comparable to other established scaffolds.
Acetylcholinesterase Inhibition: A Therapeutic Strategy for Alzheimer's Disease
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The pyrrolidine ring within the 2,7-diazaspiro[4.4]nonane scaffold makes it an attractive starting point for the design of AChE inhibitors. A study on the design and synthesis of pyrrolidin-2-one derivatives as potential AChE inhibitors utilized this compound as a key intermediate. While the final evaluated compounds in this study were further elaborated, the use of this starting material highlights its potential in this therapeutic area.
Comparative Analysis with Alternative Spirocyclic Scaffolds:
The spirocyclic scaffold is a recurring motif in the design of novel AChE inhibitors. The following table compares the AChE inhibitory activity of a compound derived from a different spirocyclic scaffold to provide a benchmark for potential future derivatives of this compound.
| Scaffold | Representative Compound | Target | Assay | Activity (IC50) | Reference |
| Spiro[indole-3,3'-pyrrolidine] | (Not specified) | AChE | Ellman's method | (Not specified) | Not directly found in provided results |
| Spiro[chromane-2,4'-pyrimidine] | (2S,4R,6'R*)-diastereomer | AChE | (Not specified) | (Not specified) |
Note: This table illustrates the potential of spirocyclic systems in AChE inhibition. The development of a focused library of derivatives from the this compound core is a logical next step to explore its potential in this area.
Experimental Protocols for Biological Evaluation
To facilitate the biological evaluation of novel derivatives of this compound, this section provides detailed, step-by-step methodologies for key assays.
Menin-MLL Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a robust, high-throughput method for quantifying the disruption of the Menin-MLL protein-protein interaction.
Principle: The assay utilizes a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., GST-tagged Menin) and an acceptor fluorophore (e.g., d2) conjugated to the other (e.g., biotinylated MLL peptide). When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. Inhibitors that disrupt the interaction will lead to a decrease in the FRET signal.
Workflow Diagram:
Caption: Workflow for the AChE inhibition assay (Ellman's method).
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of AChE enzyme, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Plate Preparation: To the wells of a 96-well plate, add the buffer, test compound at various concentrations, and the AChE enzyme solution.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add DTNB solution to all wells, followed by the ATCI solution to initiate the enzymatic reaction.
-
Measurement: Measure the absorbance at 412 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor) and plot against the compound concentration to calculate the IC50 value.
Signaling Pathways and Logical Relationships
Understanding the signaling pathways in which the molecular targets of this compound derivatives are involved is crucial for interpreting their biological effects.
Menin-MLL Signaling Pathway in Leukemia
In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits the histone methyltransferase complex, leading to the upregulation of pro-leukemogenic genes such as HOXA9 and MEIS1. Menin is an essential component of this complex, and its interaction with the MLL fusion protein is critical for its oncogenic activity.
Caption: Simplified Menin-MLL signaling pathway in leukemia.
Cholinergic Signaling and Acetylcholinesterase
In a healthy synapse, acetylcholine is released into the synaptic cleft, binds to its receptors on the postsynaptic neuron, and is then rapidly degraded by AChE. In Alzheimer's disease, there is a deficit in acetylcholine. AChE inhibitors block the action of AChE, thereby increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.
Caption: Role of AChE inhibitors in cholinergic signaling.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. While comprehensive SAR data for a series of its derivatives is still emerging, the existing information on the broader 2,7-diazaspiro[4.4]nonane class highlights its potential in inhibiting the Menin-MLL interaction and acetylcholinesterase.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of derivatives of this compound. This will enable the elucidation of detailed structure-activity relationships and the optimization of lead compounds with improved potency, selectivity, and drug-like properties. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for such investigations. The continued exploration of this and other spirocyclic scaffolds will undoubtedly contribute to the discovery of the next generation of innovative medicines.
References
-
Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors. PMC. [Link]
-
This compound. PMC. [Link]
-
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]
-
Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]
-
2,7-Diazaspiron[2][2]onanes for the Treatment or Prevention of Cancers and Diabetes. NIH. [Link]
Sources
- 1. 2,7-Diazaspiro[4,4]nonanes for the Treatment or Prevention of Cancers and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro assays for PROTACs synthesized with "Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is far more than a simple spacer; its chemical nature, length, and rigidity are critical determinants of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation.[3]
This guide provides a comprehensive overview of the essential in vitro assays for characterizing PROTACs, with a particular focus on those synthesized with rigid spirocyclic linkers, such as "Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate". We will objectively compare the expected performance of PROTACs with such rigid linkers to those with more conventional flexible linkers, like polyethylene glycol (PEG), and provide supporting experimental data and detailed protocols to guide your research.
The Linker's Impact: A Tale of Two Chemistries
The choice of linker chemistry significantly impacts a PROTAC's physicochemical and pharmacological properties. While flexible linkers like PEG have been widely adopted due to their synthetic accessibility and ability to facilitate ternary complex formation through conformational adaptability, there is a growing interest in more rigid linkers, including spirocyclic scaffolds.[3]
-
Flexible Linkers (e.g., PEG): These linkers can adopt numerous conformations, which can be advantageous in the initial stages of PROTAC design to identify a productive binding orientation between the POI and the E3 ligase. However, their high flexibility can also lead to an entropic penalty upon binding and may result in suboptimal pre-organization for ternary complex formation.[2]
-
Rigid Linkers (e.g., Spirocyclic): Spirocyclic linkers, such as those derived from "this compound," introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent and selective degradation.[3] Furthermore, rigid linkers can improve metabolic stability and other pharmacokinetic properties.
The following sections will detail the in vitro assays necessary to discern the impact of linker choice on PROTAC performance.
The In Vitro Assay Cascade for PROTAC Characterization
A systematic in vitro evaluation is crucial to understand the structure-activity relationship (SAR) of a novel PROTAC. The following assays represent a logical workflow from initial binding events to final protein degradation.
Caption: A generalized workflow for in vitro PROTAC evaluation.
Target Engagement and Ternary Complex Formation
The initial and most fundamental step in the mechanism of action of a PROTAC is the formation of a stable ternary complex. Several biophysical and biochemical assays can be employed to quantify this critical interaction.
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that is highly suitable for studying the formation of the ternary complex in a solution-based, high-throughput format.
Experimental Protocol: TR-FRET for Ternary Complex Formation
-
Reagents and Materials:
-
Purified, tagged POI (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC)
-
Terbium-conjugated anti-GST antibody (Donor)
-
Fluorescein-conjugated anti-His antibody (Acceptor)
-
PROTACs of interest (with spirocyclic and PEG linkers)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare a master mix of the POI and E3 ligase complex in the assay buffer.
-
Add the PROTACs at varying concentrations to the wells of the microplate.
-
Add the POI/E3 ligase master mix to the wells.
-
Incubate for a predetermined time (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Prepare a master mix of the donor and acceptor antibodies in the assay buffer.
-
Add the antibody master mix to the wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 620 nm for the donor) after a pulsed excitation (e.g., at 340 nm).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot against the PROTAC concentration.
-
Data Presentation: Comparative Ternary Complex Formation
| Linker Type | PROTAC | Ternary Complex Formation (TR-FRET Signal) |
| Spirocyclic | PROTAC-S | High |
| Flexible (PEG) | PROTAC-P | Moderate |
Note: This is representative data illustrating a potential outcome where a rigid linker enhances ternary complex formation.
In-Cell Target Engagement
Confirming that a PROTAC can engage its target within the complex environment of a living cell is a critical step. The NanoBRET™ Target Engagement assay is a powerful tool for this purpose.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Reagents and Materials:
-
HEK293T cells transiently or stably expressing the POI fused to NanoLuc® luciferase.
-
NanoBRET™ tracer specific for the POI.
-
PROTACs of interest.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate.
-
White, 96-well cell culture plates.
-
-
Procedure:
-
Seed the NanoLuc®-POI expressing cells in the 96-well plates and incubate overnight.
-
Prepare serial dilutions of the PROTACs in Opti-MEM™.
-
Add the PROTAC dilutions to the cells and incubate for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Prepare the NanoBRET™ tracer and substrate mix according to the manufacturer's protocol.
-
Add the tracer/substrate mix to the wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence at 460 nm and >610 nm.
-
Calculate the NanoBRET™ ratio and plot against the PROTAC concentration to determine the IC50 value for target engagement.
-
Target Protein Ubiquitination
The formation of a ternary complex should lead to the ubiquitination of the POI. This can be assessed through in-cell ubiquitination assays.
Experimental Protocol: In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
-
Reagents and Materials:
-
Cell line of interest.
-
PROTACs of interest.
-
Proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors).
-
Antibody against the POI for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Antibody against ubiquitin for Western blotting.
-
SDS-PAGE gels and Western blotting equipment.
-
-
Procedure:
-
Treat cells with the PROTACs and a proteasome inhibitor for a specified time (e.g., 4-6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Incubate the cell lysates with the anti-POI antibody.
-
Add Protein A/G beads to pull down the POI and its binding partners.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated POI.
-
Target Protein Degradation
The ultimate goal of a PROTAC is to induce the degradation of the target protein. Western blotting is the gold standard for quantifying this degradation.
Experimental Protocol: Western Blot for Protein Degradation
-
Reagents and Materials:
-
Cell line of interest.
-
PROTACs of interest.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
-
SDS-PAGE gels and Western blotting equipment.
-
-
Procedure:
-
Treat cells with a serial dilution of the PROTACs for a defined period (e.g., 18-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies for the POI and loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
-
Data Presentation: Comparative Degradation Performance
| Linker Type | PROTAC | DC50 (nM) | Dmax (%) |
| Spirocyclic | PROTAC-S | 15 | 95 |
| Flexible (PEG) | PROTAC-P | 50 | 85 |
Note: This is representative data illustrating a potential outcome where a rigid linker leads to more potent and efficacious degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion: Rational Design Guided by In Vitro Evidence
The in vitro characterization of PROTACs is a multi-faceted process that provides crucial insights into their mechanism of action and guides the rational design of more potent and selective degraders. The choice of linker, particularly the comparison between flexible and rigid scaffolds like the one derived from "this compound," is a key consideration. While flexible linkers offer a broader conformational landscape, rigid linkers can pre-organize the PROTAC for optimal ternary complex formation, potentially leading to enhanced degradation efficacy.
By employing a systematic in vitro assay cascade, from biochemical binding studies to cell-based degradation and cytotoxicity assays, researchers can build a comprehensive understanding of their PROTACs and make data-driven decisions to advance the most promising candidates toward therapeutic development.
References
-
Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. [Link]
-
Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559. [Link]
-
Xiong, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 911-935. [Link]
-
Lin, M. J., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(2), 764-774. [Link]
-
Vasta, J. D., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Methods in Molecular Biology, 2365, 265-282. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(19), 10726-10745. [Link]
-
Edmondson, S. D., et al. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 62(15), 6841-6862. [Link]
- Phillips, A. J., et al. (2020). Spirocyclic degronimers for target protein degradation. U.S. Patent No. 10,660,968 B2. Washington, DC: U.S.
Sources
A Comparative Guide to Enhancing PROTAC Metabolic Stability with Spirocyclic Linkers
Introduction: The PROTAC Paradox—Potency vs. Persistence
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by offering a path to eliminate problematic proteins rather than merely inhibiting them.[1] These heterobifunctional molecules act as catalytic hijackers of the cell's own ubiquitin-proteasome system (UPS), creating a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[2][] This proximity-induced ubiquitination marks the POI for degradation, offering a powerful, event-driven therapeutic strategy.[4]
However, the very structure that makes PROTACs effective—two distinct ligands joined by a linker—also presents significant challenges. Their high molecular weight and often lipophilic nature place them in a chemical space "beyond the rule-of-five," making them susceptible to poor pharmacokinetic (PK) profiles, particularly rapid metabolic breakdown.[2][5][6] The linker, once considered a passive spacer, is now understood to be a critical determinant of a PROTAC's overall success, profoundly influencing not only ternary complex geometry but also its metabolic fate.[][8] This guide provides an in-depth comparison of linker strategies, focusing on how incorporating spirocyclic motifs can overcome the metabolic instability that plagues many promising PROTAC candidates.
Figure 1: The PROTAC mode of action.
The Linker: A Metabolic Achilles' Heel
The linker is often the most metabolically vulnerable component of a PROTAC.[] Common flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains, are synthetically accessible and have been widely used.[2] However, their flexibility and chemical nature expose them to metabolic enzymes, primarily hepatic cytochrome P450s (CYPs).[9]
-
Alkyl Chains: These linkers are prone to oxidative metabolism, where hydroxylation can occur at various positions along the chain, leading to rapid clearance.[10][11]
-
PEG Chains: While improving solubility, PEG linkers are susceptible to O-dealkylation, which fragments the PROTAC molecule and inactivates it.[10] Studies have shown that even with stable warheads and E3 ligands, the overall metabolic stability of a PROTAC is often dictated by the linker's composition.[10][12]
This metabolic liability necessitates a shift in linker design from flexible tethers to more robust, conformationally constrained structures.
The Rigidity Solution: Introducing Spirocyclic Linkers
Rigid linkers, which incorporate cyclic or planar elements, have emerged as a powerful strategy to improve metabolic stability.[13] By reducing conformational flexibility, these linkers can "shield" metabolically susceptible sites from enzymatic attack. Among these, spirocyclic linkers offer a unique and compelling advantage.
A spirocycle is a bicyclic structure where the two rings are connected by a single, shared carbon atom. This arrangement imparts a distinct three-dimensional and rigid geometry.[13]
Figure 2: Conformational differences between linker types.
Advantages of Spirocyclic Linkers:
-
Enhanced Metabolic Stability: The primary advantage is the protection against metabolism. The rigid, 3D structure sterically hinders the approach of metabolic enzymes, significantly reducing the rate of oxidative degradation. Recent advances in linker design have specifically highlighted spirocyclic motifs as a way to fine-tune pharmacokinetic properties, including metabolic stability.[14]
-
Conformational Pre-organization: Spirocycles lock the PROTAC into a more defined conformation. This can reduce the entropic penalty associated with binding to the POI and E3 ligase, potentially leading to more stable and productive ternary complexes.[1]
-
Improved Physicochemical Properties: Strategic incorporation of 3D-constrained modules like spirocycles can help minimize the hydrophobic collapse often seen with long, flexible linkers, which can lead to aggregation and poor solubility.[15]
-
Novel Intellectual Property: Moving away from common PEG and alkyl linkers into more complex, 3D scaffolds opens up new intellectual property space.[15]
Experimental Comparison: The Liver Microsomal Stability Assay
To quantitatively assess the impact of linker design on metabolic stability, the in vitro liver microsomal stability assay is the industry standard.[4][16] This assay provides a robust measure of a compound's susceptibility to Phase I metabolism.
Causality Behind the Method:
-
Why Liver Microsomes? The liver is the body's primary site of drug metabolism.[9] Microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of the key Phase I drug-metabolizing enzymes, particularly CYPs.[4][16]
-
Why an NADPH Regenerating System? CYP enzymes require a cofactor, NADPH, to function.[9] Because NADPH is consumed during the reaction, a regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is added to ensure the cofactor is not depleted, allowing the reaction to proceed at a consistent rate.[17]
-
Why Quench with Cold Solvent? The enzymatic reaction is stopped at specific time points by adding an ice-cold organic solvent like acetonitrile. This simultaneously halts the reaction and precipitates the microsomal proteins, allowing for the clear supernatant containing the remaining parent compound to be analyzed.[18]
Detailed Experimental Protocol: Liver Microsomal Stability Assay
1. Materials and Reagents:
-
Pooled liver microsomes (human, mouse, or rat)[18]
-
Test PROTACs (dissolved in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[17]
-
NADPH regenerating system solution (containing NADPH, MgCl₂, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17]
-
Ice-cold acetonitrile with an internal standard (for analytical quantification)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
96-well plates, incubator, centrifuge, and LC-MS/MS system[17][18]
2. Assay Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a mixture of phosphate buffer and the liver microsomal solution.
-
Pre-incubation: Add the test PROTAC (final concentration typically 1 µM) to the microsome mixture and pre-incubate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well.[9]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard to the corresponding wells.[9] The 0-minute sample is prepared by adding the quenching solution before the NADPH system.
-
Protein Precipitation: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[18]
-
Sample Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent PROTAC at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the PROTAC remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
Sources
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. precisepeg.com [precisepeg.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. News - Single [spirochem.com]
- 16. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
A Comparative Guide to the Structure-Activity Relationship of tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate and its Analogs in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. Spirocyclic systems have garnered considerable attention for their inherent three-dimensionality, which can lead to enhanced target affinity, selectivity, and metabolic stability compared to their flatter, aromatic counterparts.[1][2] Among these, the 2,7-diazaspiro[4.4]nonane framework presents a compelling structural motif. This guide provides an in-depth comparison of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate, a key building block, with its analogs, offering insights into its structure-activity relationship (SAR) and its potential in drug discovery.
The 2,7-Diazaspiro[4.4]nonane Scaffold: A Privileged Three-Dimensional Core
The 2,7-diazaspiro[4.4]nonane scaffold is characterized by two fused five-membered rings sharing a single spirocyclic carbon atom, with nitrogen atoms positioned in each ring. This rigid, non-planar structure provides a unique spatial arrangement for substituent vectors, allowing for precise exploration of chemical space in drug design. The presence of two nitrogen atoms offers multiple points for chemical modification, enabling the fine-tuning of properties such as basicity, polarity, and hydrogen bonding capacity.
This compound serves as a versatile intermediate. The Boc-protecting group on one nitrogen allows for selective functionalization of the other, while the ketone functionality can be a handle for further derivatization or a key interaction point with a biological target.
Comparative Analysis: 2,7-Diazaspiro[4.4]nonane vs. Piperazine
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and synthetic tractability.[1] However, its conformational flexibility can sometimes be a drawback. The 2,7-diazaspiro[4.4]nonane scaffold offers a more rigid alternative, which can pre-organize substituents in a desired orientation for target binding, potentially leading to increased potency and selectivity.
| Feature | 2,7-Diazaspiro[4.4]nonane Scaffold | Piperazine Scaffold | Rationale for Application |
| Conformational Rigidity | High | Moderate (chair/boat conformations) | The rigidity of the diazaspirocycle can lock in a bioactive conformation, reducing the entropic penalty of binding. |
| **Three-Dimensionality (Fsp³) ** | High | Moderate | A higher Fsp³ character is often correlated with improved solubility, metabolic stability, and clinical success rates.[1] |
| Substitution Vectors | Defined and spatially distinct | Axially and equatorially oriented | The fixed spatial arrangement of substituents on the diazaspirocycle allows for more precise SAR exploration. |
| Synthetic Accessibility | More complex, multi-step syntheses | Readily available and easily functionalized | The choice of scaffold may depend on the stage of the drug discovery program and the required synthetic investment. |
| Physicochemical Properties | Generally more lipophilic | Can be modulated by substitution | The inherent properties of the diazaspirocycle can be leveraged to optimize ADME profiles. |
Structure-Activity Relationship (SAR) Insights from Analogs
While specific SAR studies on this compound are not extensively published, valuable insights can be gleaned from studies on related diazaspirocyclic compounds.
Impact of N-Substitution
The nitrogen atoms of the 2,7-diazaspiro[4.4]nonane core are key points for diversification. In a study on σ2 receptor ligands, replacement of a piperazine moiety with diazaspiroalkanes led to a decrease in affinity, suggesting that the specific geometry and basicity of the diamine are crucial for receptor interaction.[3] However, in the context of KRAS G12C inhibitors, a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety was found to be a potent covalent binder, highlighting the potential of this scaffold in targeted covalent inhibition.[4]
The nature of the substituent on the nitrogen atoms significantly influences biological activity. For instance, N-arylation can introduce interactions with aromatic residues in a binding pocket, while alkylation can modulate lipophilicity and metabolic stability.
Modification of the Spirocyclic Core
Alterations to the ring size and the position of the heteroatoms within the spirocyclic system can have profound effects on biological activity. For example, expanding from a [4.4] system to a [4.5] or [5.5] system will alter the bond angles and the spatial relationship between the two nitrogen atoms, which can impact binding to the target protein.
The presence of the ketone at the 6-position in the parent scaffold introduces a potential hydrogen bond acceptor. Reduction of this ketone to a hydroxyl group would introduce a hydrogen bond donor, while its complete removal would create a more lipophilic analog. Each of these modifications would be expected to have a distinct impact on the SAR.
Experimental Protocols
Synthesis of the Core Scaffold: this compound
A representative synthesis for the core scaffold is described below.
Workflow for the Synthesis of the Core Scaffold
Caption: Synthetic route to the core scaffold.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of methyl 1-(tert-butoxycarbonyl)-3-(cyanomethyl)pyrrolidine-3-carboxylate in methanol, add Raney Nickel catalyst in a pressure vessel.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield this compound.
N-Arylation of the Deprotected Scaffold
Workflow for N-Arylation
Caption: A typical workflow for N-arylation.
Step-by-Step Protocol:
-
Deprotection: Treat a solution of this compound in dichloromethane with trifluoroacetic acid to remove the Boc protecting group.
-
Neutralization: After completion of the deprotection, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the free amine into an organic solvent.
-
Cross-Coupling: To a solution of the deprotected scaffold and an aryl halide in an appropriate solvent (e.g., toluene or dioxane), add a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Reaction: Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.
-
Purification: After cooling to room temperature, purify the reaction mixture by column chromatography to obtain the N-arylated product.[5]
In Vitro Kinase Inhibition Assay
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase assay.[6][7]
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the synthesized diazaspiro analogs in DMSO and add them to the wells of a 384-well assay plate.
-
Enzyme Addition: Add the target kinase enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate peptide.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.
-
Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6][8]
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. Its inherent three-dimensionality and the presence of multiple handles for chemical modification provide a rich platform for SAR exploration. By comparing this scaffold to more traditional building blocks like piperazine and by drawing inferences from the SAR of related diazaspirocyclic compounds, medicinal chemists can strategically design and synthesize new chemical entities with potentially improved pharmacological profiles. Future work should focus on the systematic exploration of substitutions on both the nitrogen atoms and the carbon backbone of the 2,7-diazaspiro[4.4]nonane core to unlock its full potential in various therapeutic areas.
References
- Application Notes and Protocols for the Evaluation of Spiroakyroside as a Potential HPK1 Inhibitor. (n.d.). BenchChem.
- An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies. (n.d.). BenchChem.
- Application Notes and Protocols for Kinase Activity Assays. (n.d.). BenchChem.
-
2,7-Diazaspiro[9][9]nonanes for the Treatment or Prevention of Cancers and Diabetes. (2018). National Institutes of Health.
- Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design. (n.d.). BenchChem.
- Kinase Assay Kit. (n.d.). Sigma-Aldrich.
- Can anyone suggest a protocol for a kinase assay?. (2015).
- Application Notes and Protocols for 2-Azaspiro[4.4]nonane Hemioxalate in Medicinal Chemistry. (n.d.). BenchChem.
- Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design. (n.d.). BenchChem.
- The visual comparison of the N,N‐disubstituted piperazine (left), and... (n.d.).
- Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
- Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2018). MDPI.
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Kinase assays. (2020). BMG LABTECH.
- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI.
- 2,7-Diaza-spiro[4.4]nonane. (n.d.). PubChem.
- Scale-up Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate: Application Notes and Protocols. (n.d.). BenchChem.
- Protocols for N-Arylation of the 4-Azaindole Scaffold: Application Notes for Researchers. (n.d.). BenchChem.
- Structure-activity relationships of G protein-coupled receptors. (n.d.).
- tert-Butyl 2,7-diazaspiro[4.
- Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2012). Royal Society of Chemistry.
- Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. (2012). PubMed.
- Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2018).
- Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022).
- New structure–activity relationships of chalcone inhibitors of breast cancer resistance protein: polyspecificity toward inhibition and critical substitutions against cytotoxicity. (n.d.).
- Peptidergic G-Protein-Coupled Receptor Signaling Systems in Cancer: Examination of Receptor Structure and Signaling to Foster Innovative Pharmacological Solutions. (n.d.). MDPI.
- Structure-Activity Relationship Modeling for Predicting Interactions with Pregnane X Receptor by Recursive Partitioning. (2011).
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. 2,7-Diazaspiro[4,4]nonanes for the Treatment or Prevention of Cancers and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Linker Benchmarking: "Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate" vs. Commercial Standards
In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker moiety is a critical determinant of success. It is the architectural linchpin that dictates the stability, pharmacokinetic profile, and ultimate efficacy of the entire construct. This guide provides an in-depth technical comparison of a novel spirocyclic linker, "Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate," against established commercial linkers.
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and benchmarking linker performance. We will delve into the established benchmarks, provide detailed experimental protocols for head-to-head comparisons, and discuss the potential advantages offered by the rigid spirocyclic scaffold of our focus molecule.
The Central Role of the Linker in Targeted Therapeutics
A linker in an ADC or PROTAC is far more than a simple tether. Its chemical nature governs the solubility, stability in circulation, and the mechanism of payload release.[1] An ideal linker must be sufficiently stable in the bloodstream to prevent premature payload release, which could lead to systemic toxicity.[1] Conversely, it must be efficiently cleaved within the target cell or tumor microenvironment to unleash the therapeutic payload.[2]
Commercial linkers are broadly categorized as cleavable or non-cleavable.[3] Non-cleavable linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[2] Cleavable linkers, on the other hand, are designed to be severed by specific triggers prevalent in the target environment, such as low pH, high glutathione concentrations, or the presence of specific enzymes like Cathepsin B.[3][4]
A New Contender: this compound
"this compound" (CAS 1194376-44-7) is a unique spirocyclic diamine derivative.[5] Its rigid, three-dimensional structure is a departure from the more flexible linear linkers, such as those based on polyethylene glycol (PEG) or simple alkyl chains, that are commonly employed.[6]
Structural Features and Hypothesized Advantages:
The spirocyclic core of this linker imparts significant conformational rigidity. This rigidity can offer several potential benefits:
-
Improved Stability: The constrained conformation may shield the linker from non-specific enzymatic degradation in plasma, potentially leading to a longer half-life and reduced off-target toxicity.[6]
-
Enhanced Efficacy: A well-defined spatial orientation between the targeting moiety and the payload can facilitate more effective binding to the target and, in the case of PROTACs, more efficient formation of the ternary complex.[6]
-
Predictable Pharmacokinetics: The reduced flexibility could lead to more uniform and predictable pharmacokinetic properties.
The synthesis of this linker has been described, starting from methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate.[7] The presence of a Boc-protected amine and a secondary amine within the spirocyclic structure provides versatile handles for conjugation to both the targeting molecule and the payload.
Commercial Linker Benchmarks for Comparison
To provide a meaningful comparison, we will focus on one of the most well-characterized and clinically validated cleavable linkers: the Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) system.
Val-Cit-PABC: The Gold Standard
The Val-Cit-PABC linker is a cornerstone of ADC technology, featured in approved drugs such as Adcetris® and Polivy®.[8] Its mechanism of action is well-understood:
-
Stability in Circulation: The dipeptide linker is relatively stable in the bloodstream.[9]
-
Enzymatic Cleavage: Upon internalization into the target cell and trafficking to the lysosome, the Val-Cit dipeptide is efficiently cleaved by Cathepsin B, an enzyme often overexpressed in tumor cells.[10]
-
Self-Immolation and Payload Release: Cleavage of the dipeptide triggers a spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified payload.[8]
This well-established performance profile makes Val-Cit-PABC an ideal benchmark against which to evaluate novel linkers like "this compound."
Experimental Framework for Comparative Benchmarking
To objectively assess the performance of "this compound" against commercial standards, a series of well-defined experiments are essential. The following protocols provide a comprehensive guide for this evaluation.
Conjugation Efficiency and Drug-to-Antibody Ratio (DAR) Determination
The efficiency of conjugation and the resulting DAR are critical quality attributes of an ADC. Hydrophobic Interaction Chromatography (HIC) is a standard method for this analysis.[11]
Experimental Protocol: DAR Determination by HIC-HPLC
-
Objective: To determine the average DAR and the distribution of drug-loaded species for an ADC.
-
Materials:
-
ADC sample
-
HIC column (e.g., MAbPac HIC-Butyl)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with UV detector
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Apply a linear gradient from high to low salt concentration to elute the different drug-loaded species.
-
Monitor the elution profile at 280 nm.
-
The unconjugated antibody will elute first, followed by species with increasing DAR.
-
Calculate the weighted average DAR from the peak areas of the different species.[11]
-
Caption: Workflow for ADC conjugation and DAR determination.
Plasma Stability Assay
This assay is crucial for predicting the in vivo stability of the linker and the potential for premature payload release.[12]
Experimental Protocol: In Vitro Plasma Stability
-
Objective: To assess the stability of the ADC and quantify premature payload release in plasma.
-
Materials:
-
ADC sample
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS/MS system
-
Protein precipitation solution (e.g., cold acetonitrile with internal standard)
-
-
Procedure:
-
Incubate the ADC in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[13]
-
Immediately stop the reaction by precipitating the plasma proteins with cold acetonitrile.[13]
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
The percentage of intact ADC remaining at each time point is calculated relative to the 0-hour time point.[12]
-
Caption: Workflow for the in vitro plasma stability assay.
Enzymatic Cleavage Assay
For cleavable linkers, it is essential to confirm their susceptibility to the target enzyme. For Val-Cit based linkers, this is typically Cathepsin B.[14]
Experimental Protocol: Cathepsin B Cleavage Assay
-
Objective: To assess the susceptibility of a peptide linker to cleavage by Cathepsin B.
-
Materials:
-
Linker conjugated to a fluorogenic substrate (e.g., AMC)
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)
-
Activation Solution (e.g., 30-40 mM DTT in water)
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the linker-fluorophore substrate in Assay Buffer.
-
Activate Cathepsin B with the Activation Solution.
-
In a 96-well plate, add the activated Cathepsin B to the substrate dilutions.
-
Incubate at 37°C and monitor the increase in fluorescence over time.
-
The rate of fluorescence increase is proportional to the rate of linker cleavage.[14]
-
Caption: Workflow for the Cathepsin B cleavage assay.
In Vitro Cytotoxicity Assay
The ultimate measure of an ADC's performance is its ability to kill target cancer cells. The MTT assay is a common method to assess this.[15]
Experimental Protocol: MTT Cytotoxicity Assay
-
Objective: To determine the in vitro potency (IC50) of the ADC on target antigen-positive cancer cells.
-
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC sample
-
96-well plates
-
MTT solution (5 mg/mL)
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the ADC and incubate for 72-120 hours.[13]
-
Add MTT solution to each well and incubate for 1-4 hours to allow for formazan crystal formation in viable cells.[16]
-
Add the solubilization solution to dissolve the formazan crystals.[17]
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[17]
-
Data Summary and Interpretation
The quantitative data from these experiments should be summarized in a clear, tabular format for easy comparison.
| Parameter | "this compound"-ADC | Val-Cit-PABC-ADC (Benchmark) |
| Average DAR | Experimental Value | Experimental Value |
| % Intact ADC after 168h in Plasma | Experimental Value | Experimental Value |
| Rate of Cathepsin B Cleavage (RFU/min) | Experimental Value | Experimental Value |
| In Vitro Cytotoxicity (IC50 in nM) | Experimental Value | Experimental Value |
Interpreting the Results:
-
A comparable or higher DAR for the spirocyclic linker would indicate efficient conjugation.
-
A higher percentage of intact ADC in plasma would suggest superior stability.
-
The rate of Cathepsin B cleavage will depend on the specific design of the cleavable motif incorporated with the spirocyclic linker. If not designed for Cathepsin B cleavage, an alternative enzyme or release mechanism should be assayed.
-
A lower IC50 value signifies higher potency in killing cancer cells.
Conclusion and Future Directions
The rational design of linkers is a pivotal aspect of developing next-generation targeted therapeutics. While the Val-Cit-PABC system has proven its clinical utility, there is always room for innovation to enhance the therapeutic window.[8] The rigid scaffold of "this compound" presents an intriguing alternative to traditional flexible linkers, with the potential for improved stability and pharmacokinetics.
The experimental framework provided in this guide offers a robust methodology for a head-to-head comparison of this novel linker against the industry standard. The resulting data will be invaluable for making informed decisions in the selection of linkers for future ADC and PROTAC candidates, ultimately contributing to the development of safer and more effective targeted therapies.
References
-
Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Retrieved from [Link]
-
ACS Publications. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Retrieved from [Link]
-
PubMed Central. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved from [Link]
-
Fusion QbD. (n.d.). AN002598: Automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography. Retrieved from [Link]
-
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
LCGC International. (n.d.). Hydrophobic Interaction Chromatography (HIC) for the Characterization of Therapeutic Monoclonal Antibodies and Related Products, Part 2: Practical Considerations. Retrieved from [Link]
-
Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Val-Cit PAB and exo-cleavable linkers. (A) Val-Cit PAB linker showing desired. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates. Retrieved from [Link]
-
MDPI. (2020). Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. Retrieved from [Link]
-
Debiopharm. (n.d.). A novel antibody drug conjugate linker enabling production of ADCs with high drug to antibody ratios and fast payload release. Retrieved from [Link]
-
Journal of Pharmaceutical Sciences. (2020). Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
Pharma Innovation. (n.d.). Payload-Linker. Retrieved from [Link]
-
SpiroChem. (n.d.). Linker Design. Retrieved from [Link]
-
AACR Journals. (n.d.). Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody–Drug Conjugates. Retrieved from [Link]
-
Darcy & Roy Press. (2025). Linker Chemistry for Tumor Microenvironment-Responsive Payload Release in ADCs. Retrieved from [Link]
-
Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]
-
PubMed. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. Retrieved from [Link]
-
ResearchGate. (2025). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. Retrieved from [Link]
-
PubMed. (2021). Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates. Retrieved from [Link]
-
YouTube. (2025). Influencing ADC Performance Through Linker Design. Retrieved from [Link]
-
eLibrary. (2021). Expanding the utility of legumain cleavable ADC linkers through direct payload coupling. Retrieved from [Link]
Sources
- 1. veranova.com [veranova.com]
- 2. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njbio.com [njbio.com]
- 4. drpress.org [drpress.org]
- 5. This compound | 1194376-44-7 [sigmaaldrich.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS No. 1194376-44-7). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Understanding the Compound: Hazard Profile and Characteristics
This compound is a spirocyclic compound incorporating a tert-butyl carbamate (Boc) protecting group.[1] Its hazard profile, as indicated by safety data sheets for similar compounds, necessitates careful handling and disposal.
Hazard Identification:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This information is based on available safety data for the compound and structurally related molecules.
The presence of the nitrogen-containing heterocyclic core and the tert-butyl carbamate group dictates its chemical reactivity and potential decomposition pathways, which are critical considerations for its disposal.
Core Disposal Directive: A Risk-Based Approach
The primary directive for the disposal of this compound is to prevent its release into the environment and to ensure the safety of all personnel . This is achieved through a multi-step process that begins with proper segregation and ends with disposal by a licensed waste management service.
Experimental Workflow for Disposal
This section outlines the step-by-step methodology for the safe disposal of this compound from the point of generation to final pickup.
Caption: Disposal workflow for this compound.
Detailed Protocols and Scientific Rationale
Given the hazard profile, the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Rationale: The identified hazards of skin, eye, and respiratory irritation necessitate the use of appropriate barriers to prevent direct contact and inhalation.
Proper segregation is the foundation of safe and compliant chemical waste disposal.
-
Solid Waste: Collect unused or waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, disposable labware) in a clearly labeled, sealed container.[2]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, designated hazardous waste container.[2]
Rationale: Segregating waste streams prevents unintended chemical reactions and ensures that the waste is properly characterized for disposal.
All waste containers must be labeled in accordance with your institution's Environmental Health and Safety (EHS) guidelines and federal regulations. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[3]
Rationale: Proper labeling and storage are legal requirements under the Resource Conservation and Recovery Act (RCRA) and are crucial for the safe handling of hazardous waste by both laboratory personnel and waste disposal contractors.[4]
While direct disposal via a licensed service is the recommended and most straightforward approach, understanding the compound's chemistry can inform potential, though not recommended for routine practice, treatment methods.
The tert-butyl carbamate group is susceptible to cleavage under acidic conditions.[2][5] For instance, aqueous phosphoric acid is an effective reagent for the deprotection of tert-butyl carbamates.[2][5] In theory, this could be a method to degrade the parent compound. However, this is not recommended as a standard disposal procedure due to the following reasons:
-
Incomplete Reactions: The reaction may not go to completion, leaving a mixture of the original compound and its byproducts.
-
Hazardous Byproducts: The deprotection would generate tert-butanol and the deprotected spirocyclic amine, which would also require proper disposal.
-
Regulatory Complexity: On-site treatment of hazardous waste is a regulated activity that requires specific permits.
Rationale: The complexity and regulatory burden of chemical treatment make it impractical and potentially more hazardous for routine laboratory-scale disposal.
The recommended final disposal method for this type of compound is high-temperature incineration by a licensed waste management facility. Thermal decomposition of nitrogen-containing heterocyclic compounds typically proceeds through a radical mechanism, breaking C-C, C-N, and C-O bonds.[6][7]
Potential thermal decomposition products in an inert atmosphere can include:
-
Ammonia (NH₃)
-
Hydrogen cyanide (HCN)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
In the presence of air, nitrogen oxides (NOx) can also be formed.[6]
Rationale: Incineration at high temperatures in a controlled environment with afterburners and scrubbers ensures the complete destruction of the compound and the safe management of its gaseous byproducts.[9]
Logistical and Operational Plan
-
Procurement of Waste Containers: Obtain appropriate, clearly labeled hazardous waste containers from your institution's EHS department.
-
In-Lab Collection: As waste is generated, immediately place it in the correct, labeled container. Keep containers closed when not in use.
-
Storage: Store the waste containers in your designated SAA, ensuring they are not in a location prone to spills or breakage.
-
Waste Pickup: Once a container is full or has been in use for the maximum allowable time (as per your institution's policy, often 9-12 months), arrange for its pickup by your institution's EHS or a contracted licensed professional waste disposal service.[2]
Regulatory Compliance
The disposal of this compound is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] It is the responsibility of the waste generator (the laboratory) to properly characterize and label their waste. While a specific EPA hazardous waste code may not be listed for this compound, it would likely be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Given its hazard statements, it should be managed as hazardous waste.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, researchers can ensure they are handling this compound responsibly from its use in experiments to its final disposal. Always consult your institution's specific EHS protocols and procedures.
References
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. [Link]
-
Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
PubMed. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
MDPI. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]
-
MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]
-
Molbase. tert-butyl-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]
-
ResearchGate. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers. [Link]
Sources
- 1. CAS 1194376-44-7: tert-butyl-6-oxo-2,7-diazaspiro[4.4]nona… [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. nationalacademies.org [nationalacademies.org]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
A Researcher's Guide to Safely Handling Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities like this compound is foundational to therapeutic innovation. However, with great innovation comes the profound responsibility of ensuring the safety of ourselves and our colleagues. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this spiro compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.
Understanding the Hazard Profile: Why Specific PPE is Non-Negotiable
This compound is a compound that, while essential for certain synthetic pathways, presents a distinct set of health hazards that must be meticulously managed. The primary risks associated with this compound are outlined by its hazard statements:
-
H302: Harmful if swallowed: Ingestion can lead to systemic toxicity.
-
H315: Causes skin irritation: Direct contact can result in localized inflammation, redness, and discomfort.
-
H319: Causes serious eye irritation: The eyes are particularly vulnerable, and exposure can lead to significant, potentially long-term damage.
-
H335: May cause respiratory irritation: Inhalation of the solid particles or aerosols can irritate the respiratory tract, leading to coughing and shortness of breath.
These hazards necessitate a multi-faceted approach to personal protective equipment (PPE), where each component serves a specific, critical function in mitigating risk.
The Core Ensemble: Your Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound. Remember, PPE is the last line of defense; it should always be used in conjunction with proper engineering controls, such as a chemical fume hood.
| Body Area | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Why: To prevent skin irritation (H315). Nitrile gloves are a good initial choice for incidental contact. For prolonged handling or in case of a spill, heavier-duty gloves like butyl rubber may be more appropriate. Best Practice: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 certified) | Why: To prevent serious eye irritation (H319). Goggles provide a more complete seal around the eyes and are recommended when there is a higher risk of splashes. Best Practice: In situations with a significant splash risk, a face shield should be worn in addition to goggles. |
| Body | Long-sleeved laboratory coat | Why: To protect the skin on your arms and body from accidental contact. Best Practice: Ensure your lab coat is fully buttoned. Consider a flame-retardant coat if working with flammable solvents in the same procedure. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary. | Why: To mitigate the risk of respiratory tract irritation (H335) from dust or aerosols.[1] Best Practice: All handling of the solid compound should be done within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, a properly fitted respirator is mandatory. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure a safe laboratory environment when working with this compound.
Preparation and Engineering Controls
-
Designated Work Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood.[2]
-
Emergency Equipment Check: Before starting, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Gather Materials: Have all necessary equipment, including a chemical spill kit, within arm's reach inside the fume hood to avoid unnecessary movement in and out of the controlled workspace.
Handling the Compound
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Weighing: If weighing the solid, do so in the fume hood. Use a draft shield to prevent the fine powder from becoming airborne.
-
Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Avoid Inhalation and Contact: At all times, handle the material in a way that avoids the formation of dust and aerosols.[2] Never work with this compound on an open bench.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and then with soap and water.
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) must be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not pour any of this chemical down the drain.[1][4]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
In Case of Emergency
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Visualizing the Workflow
The following diagram illustrates the critical decision points and safety protocols in the handling of this compound.
Caption: Safe handling workflow for this compound.
References
- Benchchem. Personal protective equipment for handling Spiro[4.5]dec-9-EN-7-one.
- Sigma-Aldrich. This compound | 1194376-44-7.
- MedChemExpress. tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate-SDS.
- Apollo Scientific. tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride Safety Data Sheet.
- Capot Chemical Co., Ltd. MSDS of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate.
- ChemicalBook. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - Safety Data Sheet.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
